Pyridoxine dicaprylate
Descripción
Propiedades
IUPAC Name |
[5-hydroxy-6-methyl-4-(octanoyloxymethyl)pyridin-3-yl]methyl octanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO5/c1-4-6-8-10-12-14-22(26)29-17-20-16-25-19(3)24(28)21(20)18-30-23(27)15-13-11-9-7-5-2/h16,28H,4-15,17-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUSGZCRNOTKPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC1=CN=C(C(=C1COC(=O)CCCCCCC)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70979719 | |
| Record name | (5-Hydroxy-6-methylpyridine-3,4-diyl)bis(methylene) dioctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70979719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635-36-9, 106483-04-9 | |
| Record name | Pyridoxine 3,4-dioctanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridoxine dicaprylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106483049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5-Hydroxy-6-methylpyridine-3,4-diyl)bis(methylene) dioctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70979719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRIDOXINE 3,4-DICAPRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD9ZZ6S97T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Pyridoxine Dicaprylate in Skin Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxine (B80251) dicaprylate, a lipophilic derivative of vitamin B6, is emerging as a significant modulator of skin cell function. Its mechanism of action is multifaceted, primarily centered on the restoration and maintenance of the epidermal barrier, antioxidant defense, and regulation of inflammatory processes. This technical guide elucidates the core mechanisms of pyridoxine dicaprylate in skin cells, with a focus on its role in stimulating ceramide synthesis through the upregulation of serine palmitoyltransferase (SPT), enhancing filaggrin production, and activating the Nrf2 antioxidant response pathway. Detailed experimental protocols and quantitative data from relevant studies are provided to support further research and development in dermatology and cosmetology.
Introduction
The skin barrier, primarily located in the stratum corneum, is essential for protecting the body from external stressors and preventing transepidermal water loss. Its integrity is largely dependent on a complex lipid matrix, of which ceramides (B1148491) are a critical component, and the presence of structural proteins like filaggrin.[1][2] Disruptions in the skin barrier are implicated in various dermatological conditions, including atopic dermatitis and general skin dryness. Pyridoxine (Vitamin B6) is known to play a role in maintaining skin homeostasis.[3][4] this compound, an ester of pyridoxine with caprylic acid, offers enhanced stability and skin permeability, making it a promising agent for topical applications.[2] This guide delves into the molecular pathways through which this compound exerts its beneficial effects on skin cells.
Core Mechanisms of Action
The primary mechanism of action of this compound in skin cells can be attributed to the bio-availability of pyridoxine upon topical application. The dicaprylate moiety enhances its lipophilicity and absorption through the stratum corneum. Once in the epidermis, it is hydrolyzed to release pyridoxine, which then participates in several key cellular processes.
Upregulation of Ceramide Synthesis via Serine Palmitoyltransferase (SPT) Activation
Ceramides are a class of sphingolipids that are crucial for the structural integrity and barrier function of the stratum corneum.[1][2][5] The de novo synthesis of ceramides is initiated by the enzyme serine palmitoyltransferase (SPT), which catalyzes the condensation of L-serine and palmitoyl-CoA.[6][7][8] Oxidative stress in keratinocytes can downregulate the expression of SPT, leading to impaired ceramide production and a compromised skin barrier.[3]
Pyridoxine has been shown to restore the expression of SPT mRNA in keratinocytes subjected to oxidative stress.[3] This restorative effect is a cornerstone of its mechanism for improving skin barrier function.
Signaling Pathway for Pyridoxine-Mediated Upregulation of SPT
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridoxine in aesthetic medicine: why vitamin B6 matters [twinemedicals.com]
- 5. medecinesciences.org [medecinesciences.org]
- 6. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UVR Promotes Keratinocyte Phagocytosis and Skin Pigmentation Through TRPA1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Filaggrin silencing by shRNA directly impairs the skin barrier function of normal human epidermal keratinocytes and then induces an immune response - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antioxidant Capacity of Pyridoxine Dicaprylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxine (B80251), a vitamer of Vitamin B6, is recognized for its antioxidant properties, playing a role in mitigating oxidative stress. Its efficacy is attributed to its ability to quench reactive oxygen species (ROS) and inhibit lipid peroxidation.[1][2] Pyridoxine dicaprylate, a lipophilic derivative of pyridoxine, is hypothesized to possess enhanced antioxidant potential due to its increased solubility in lipidic environments, allowing for better interaction with cell membranes and lipid-based radicals. This technical guide provides a comprehensive overview of the theoretical framework and experimental protocols for assessing the in vitro antioxidant capacity of this compound. While direct experimental data on this compound is not yet available in published literature, this document extrapolates from the known antioxidant mechanisms of pyridoxine and its derivatives to offer a robust methodology for its evaluation. Detailed experimental workflows for DPPH, ABTS, and FRAP assays are presented, along with data presentation tables and a proposed signaling pathway for its antioxidant action.
Introduction: The Antioxidant Potential of Pyridoxine and its Derivatives
Pyridoxine (Vitamin B6) is an essential nutrient with a well-documented role as an antioxidant.[1] Its antioxidant activity stems from the phenolic hydroxyl group on the pyridine (B92270) ring, which can donate a hydrogen atom to neutralize free radicals.[3] Pyridoxine has been shown to be an effective scavenger of singlet oxygen and superoxide (B77818) radicals.[1][2] Furthermore, it can inhibit lipid peroxidation, a critical process in cellular damage induced by oxidative stress.[1]
The esterification of pyridoxine with fatty acids, such as in this compound, is a strategic approach to enhance its lipophilicity. This increased lipid solubility is expected to improve its access to and interaction with lipid membranes, which are primary sites of oxidative damage. This guide outlines the standard in vitro assays that can be employed to quantify the antioxidant capacity of this promising lipophilic derivative.
Proposed Antioxidant Mechanisms of this compound
The antioxidant activity of this compound is likely to be mediated through the same fundamental mechanisms as its parent compound, pyridoxine. The core pyridoxine structure is the active antioxidant moiety. The dicaprylate esters are expected to influence its solubility and localization, rather than its radical scavenging chemistry directly. The proposed mechanisms include:
-
Direct Radical Scavenging: The phenolic hydroxyl group of the pyridoxine ring can donate a hydrogen atom to neutralize peroxyl, hydroxyl, and superoxide radicals.
-
Inhibition of Lipid Peroxidation: By scavenging lipid peroxyl radicals, this compound can interrupt the chain reaction of lipid peroxidation, thereby protecting cell membranes from damage.
-
Metal Ion Chelation: While less pronounced than other antioxidants, pyridoxine derivatives may exhibit some capacity to chelate transition metal ions like iron and copper, which are catalysts for the Fenton reaction that generates highly reactive hydroxyl radicals.
Experimental Protocols for In Vitro Antioxidant Assays
To evaluate the antioxidant capacity of this compound, a combination of assays that measure different aspects of antioxidant activity is recommended. The following are detailed protocols for the most common and relevant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
Experimental Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO). Create a series of dilutions to obtain a range of concentrations to be tested.
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each sample dilution.
-
Add 180 µL of the DPPH working solution to each well.
-
Include a blank (solvent only) and a positive control (e.g., Ascorbic Acid or Trolox).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Experimental Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution: Dilute the stock ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[2]
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of each sample dilution.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Include a blank and a positive control.
-
Incubate the plate at room temperature for 6 minutes.[2]
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Experimental Protocol:
-
Preparation of FRAP Reagent:
-
300 mM Acetate (B1210297) buffer (pH 3.6).
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.
-
20 mM FeCl₃·6H₂O in water.
-
Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP working solution.
-
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.
-
Assay Procedure:
-
Pre-warm the FRAP reagent to 37°C.
-
In a 96-well microplate, add 10 µL of each sample dilution.
-
Add 190 µL of the FRAP working solution to each well.
-
Include a blank and a positive control.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared with a known concentration of FeSO₄·7H₂O and is expressed as µM of Fe(II) equivalents.
Data Presentation
The quantitative data obtained from the antioxidant assays should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Inhibition (Mean ± SD) |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| 250 | |
| IC50 (µg/mL) | |
| Positive Control (e.g., Ascorbic Acid) |
Table 2: ABTS Radical Cation Scavenging Activity of this compound
| Concentration (µg/mL) | % Inhibition (Mean ± SD) | TEAC (Trolox Equivalents) |
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| 250 | ||
| IC50 (µg/mL) | ||
| Positive Control (e.g., Trolox) |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Concentration (µg/mL) | FRAP Value (µM Fe(II) Equivalents) (Mean ± SD) |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| 250 | |
| Positive Control (e.g., Ascorbic Acid) |
Visualizations: Workflows and Signaling Pathways
Experimental Workflows
Caption: DPPH Radical Scavenging Assay Workflow.
Caption: ABTS Radical Scavenging Assay Workflow.
Caption: FRAP Assay Workflow.
Proposed Antioxidant Signaling Pathway
Caption: Proposed Antioxidant Action of this compound.
Conclusion
While direct experimental evidence for the antioxidant capacity of this compound is pending, its chemical structure strongly suggests that it will retain and potentially enhance the antioxidant properties of its parent molecule, pyridoxine. The increased lipophilicity may allow for more effective protection of cellular membranes against oxidative damage. The experimental protocols and data presentation formats provided in this guide offer a standardized framework for the systematic evaluation of this compound's in vitro antioxidant potential. The findings from these studies will be crucial for researchers, scientists, and drug development professionals in understanding and harnessing the therapeutic potential of this novel pyridoxine derivative.
References
The Influence of Pyridoxine Dicaprylate on Keratinocyte Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Pyridoxine (B80251), a vitamer of Vitamin B6, is integral to maintaining skin homeostasis. Its lipophilic derivative, pyridoxine dicaprylate, is postulated to offer enhanced cutaneous delivery and efficacy. This document elucidates the effects of the active moiety, pyridoxine, on gene expression in human keratinocytes, providing a foundational understanding for the development of advanced dermatological therapeutics. While direct research on this compound is emerging, the extensive data on pyridoxine serves as a robust proxy for its biological activity. This guide details the molecular pathways influenced by pyridoxine, summarizing key quantitative data, experimental methodologies, and the signaling cascades involved in its dermatological effects.
Data Presentation: Quantitative Effects of Pyridoxine on Gene Expression in Keratinocytes
The following tables summarize the key quantitative findings from studies on the effect of pyridoxine on gene expression in normal human epidermal keratinocytes (NHEKs). These data highlight the influence of pyridoxine on genes related to skin barrier function and antioxidant defense.
Table 1: Effect of Pyridoxine on the mRNA Expression of Epidermal Differentiation Markers
| Gene | Treatment Condition | Fold Change in mRNA Expression | Reference |
| Profilaggrin | Pyridoxine (PN) | Concentration-dependent increase | [1][2] |
| Serine Palmitoyltransferase (SPT) | Buthionine Sulfoximine (BSO) - induced oxidative stress | Down-regulation | [3] |
| Serine Palmitoyltransferase (SPT) | BSO + Pyridoxine (VB6) | Restoration of expression | [3] |
Table 2: Effect of Pyridoxine on Antioxidant Gene Expression and Related Markers
| Gene/Marker | Treatment Condition | Observation | Reference |
| Nrf2 (Nuclear factor erythroid 2-related factor 2) | Pyridoxine (VB6) | Activation | [3][4] |
| Intracellular Antioxidants | Pyridoxine (VB6) via Nrf2 activation | Enhanced expression | [4] |
| Intracellular Glutathione (B108866) | Pyridoxine (VB6) | Increased levels | [3] |
| Intracellular NADH/NADPH | Pyridoxine (VB6) | Increased levels | [3] |
| Carbonylated Proteins | BSO-induced oxidative stress | Increased levels | [3] |
| Carbonylated Proteins | BSO + Pyridoxine (VB6) | Dose-dependent decrease | [3] |
Table 3: Gene Expression Changes in Keratinocytes in Response to Pyridoxal and UVA-Induced Stress
| Gene Category | Specific Genes Up-regulated | Treatment Condition | Reference |
| Heat Shock | HSPA6, HSPA1A, HSPA1L, HSPA2 | Pyridoxal (PL) + UVA | [5][6] |
| Redox Response | GSTM3, EGR1, MT2A, HMOX1, SOD1 | Pyridoxal (PL) + UVA | [5][6] |
| Genotoxic Stress | GADD45A, DDIT3, CDKN1A | Pyridoxal (PL) + UVA | [5][6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning the effects of pyridoxine on keratinocytes.
Cell Culture and Treatment
Normal Human Epidermal Keratinocytes (NHEKs) are cultured in a specialized keratinocyte growth medium. For experimentation, cells are seeded in appropriate culture plates and allowed to adhere and proliferate. To induce specific conditions, such as oxidative stress, reagents like Buthionine Sulfoximine (BSO) are added to the culture medium. Pyridoxine is then introduced at various concentrations to assess its effects.
RNA Extraction and Real-Time PCR (qPCR)
To quantify gene expression, total RNA is extracted from treated and control keratinocytes using standard methods like TRIzol reagent. The concentration and purity of the extracted RNA are determined spectrophotometrically. First-strand cDNA is synthesized from the RNA templates using a reverse transcriptase enzyme. Real-time PCR is then performed using gene-specific primers for target genes (e.g., profilaggrin, SPT) and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of the target genes is calculated using the delta-delta Ct method.[3]
Western Blot Analysis
For protein-level analysis, keratinocytes are lysed, and the total protein concentration is determined. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., filaggrin, p21, p53). Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.[5]
Measurement of Intracellular Reactive Oxygen Species (ROS)
Intracellular ROS levels are quantified using the 2',7'-dichlorofluorescein (B58168) diacetate (DCF-DA) assay. Keratinocytes are treated with pyridoxine and/or an oxidizing agent. Subsequently, the cells are incubated with DCF-DA, which is deacetylated by intracellular esterases to a non-fluorescent compound and later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microplate reader.[3]
Quantification of Intracellular Glutathione
The total intracellular glutathione content is measured using a glutathione assay kit, which is based on the recycling of glutathione with 5,5'-dithiobis (2-nitrobenzoic acid) (DTNB) and glutathione reductase. The rate of DTNB reduction is proportional to the glutathione concentration and is measured spectrophotometrically.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the action of pyridoxine on keratinocytes.
Caption: Experimental workflow for analyzing gene expression in keratinocytes.
References
- 1. Pyridoxine stimulates filaggrin production in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridoxine (VB6 ) restores the down-regulation of serine palmitoyltransferase mRNA expression in keratinocytes cultured in highly oxidative conditions through enhancement of the intracellular antioxidant system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridoxine Has a Potential to Prevent the Appearance of Pigmented Spots: Effects on the Phagocytosis and Differentiation of Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The B6-vitamer Pyridoxal is a Sensitizer of UVA-induced Genotoxic Stress in Human Primary Keratinocytes and Reconstructed Epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The B6 -vitamer Pyridoxal is a Sensitizer of UVA-induced Genotoxic Stress in Human Primary Keratinocytes and Reconstructed Epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-inflammatory Properties of Pyridoxine Dicaprylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxine (B80251) dicaprylate, a lipophilic derivative of pyridoxine (Vitamin B6), is emerging as a compound of interest for its potential anti-inflammatory applications. As an oil-soluble ester, it offers enhanced stability and improved percutaneous absorption compared to its parent molecule.[1] This technical guide provides an in-depth exploration of the anti-inflammatory properties of Pyridoxine dicaprylate, focusing on its mechanism of action, which is predicated on its bioconversion to pyridoxine. The guide summarizes key quantitative data from studies on pyridoxine, details relevant experimental protocols, and visualizes the core signaling pathways involved in its anti-inflammatory effects.
Introduction to this compound
This compound is the dioctanoate ester of pyridoxine, with the IUPAC name [5-hydroxy-6-methyl-4-(octanoyloxymethyl)pyridin-3-yl]methyl octanoate.[] This esterification renders the water-soluble pyridoxine into a more oil-soluble form, a characteristic that is advantageous for topical formulations and potentially for oral delivery systems requiring enhanced lipid absorption. The fundamental premise for the biological activity of this compound, including its anti-inflammatory effects, is its role as a prodrug.[3] It is anticipated that upon administration, esterases in the body hydrolyze the ester bonds, releasing pyridoxine, which is then converted to its biologically active coenzyme form, pyridoxal (B1214274) 5'-phosphate (PLP).[3][4][5] Therefore, the anti-inflammatory properties of this compound are directly attributable to the well-documented effects of pyridoxine.
Mechanism of Anti-inflammatory Action
Pyridoxine exerts its anti-inflammatory effects through multiple molecular pathways, primarily by modulating key signaling cascades and inhibiting the production of pro-inflammatory mediators.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Pyridoxine has been shown to suppress the activation of NF-κB in response to inflammatory stimuli such as lipopolysaccharide (LPS).[6] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, pyridoxine effectively blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of target genes like iNOS and COX-2.[6]
References
- 1. This compound, 106483-04-9 [thegoodscentscompany.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pyridoxine | C8H11NO3 | CID 1054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pyridoxine in aesthetic medicine: why vitamin B6 matters [twinemedicals.com]
The Modulatory Effect of Pyridoxine Dicaprylate on Sebum Production in Human Sebocytes: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Excessive sebum production is a cornerstone in the pathophysiology of acne vulgaris and other seborrheic skin conditions. The regulation of sebaceous gland activity, therefore, presents a key target for therapeutic intervention. This technical guide explores the impact of pyridoxine (B80251) dicaprylate, a lipophilic derivative of vitamin B6, on sebum production in human sebocytes. Drawing upon existing research on pyridoxine and its analogues, this document outlines the hypothesized mechanism of action, details relevant experimental protocols for in vitro validation, and presents key signaling pathways implicated in sebocyte lipogenesis. While direct studies on pyridoxine dicaprylate are limited, evidence suggests a potential role in modulating sebum secretion, primarily through the inhibition of 5α-reductase. This guide provides a comprehensive framework for researchers and drug development professionals investigating novel treatments for sebum-related skin disorders.
Introduction
The human sebaceous gland, a key component of the pilosebaceous unit, is responsible for the production of sebum, a complex lipid mixture that lubricates and protects the skin. However, hyperactivity of this gland leads to seborrhea, a condition characterized by excessive sebum secretion, which is a primary factor in the development of acne vulgaris. The regulation of sebum production is a complex process involving hormonal and cellular signaling pathways.
Pyridoxine (Vitamin B6) and its derivatives have been investigated for their potential role in regulating skin health. This compound, an ester of pyridoxine with caprylic acid, is a more lipophilic form of the vitamin, enhancing its potential for cutaneous absorption and activity within the sebaceous gland. This document consolidates the current understanding of how pyridoxine and its derivatives may influence sebum production at the cellular level, focusing on their potential application in dermatology.
Hypothesized Mechanism of Action: Inhibition of 5α-Reductase
The primary proposed mechanism by which pyridoxine derivatives modulate sebum production is through the inhibition of the enzyme 5α-reductase. This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). DHT is a key stimulus for sebocyte proliferation and lipogenesis. By inhibiting 5α-reductase, pyridoxine derivatives can theoretically reduce the local production of DHT within the sebaceous gland, thereby decreasing sebum output.
Evidence supporting this hypothesis includes a study demonstrating that pyridoxal (B1214274) hydrochloride, a form of vitamin B6, exhibits an inhibitory influence on 5α-reductase activity in vitro.[1] Another study found that pyridoxine can potentiate the inhibitory effect of zinc on this enzyme.[2] A patent for a stabilized form of Vitamin B6, pyridoxine cyclic phosphate, also claims a reduction in sebum production through the inhibition of 5α-reductase.
Key Signaling Pathways in Sebocyte Lipogenesis
Two primary signaling pathways are central to the regulation of sebum production in sebocytes: the Androgen Signaling Pathway and the IGF-1/PI3K/Akt/SREBP-1 Pathway.
Androgen Signaling Pathway
dot
Caption: Androgen signaling pathway in sebocytes and the potential inhibitory point of this compound.
IGF-1/PI3K/Akt/SREBP-1 Signaling Pathway
Insulin-like growth factor 1 (IGF-1) is another potent stimulator of sebocyte lipogenesis. It activates a signaling cascade that ultimately leads to the activation of Sterol Regulatory Element-Binding Protein-1 (SREBP-1), a master transcriptional regulator of genes involved in fatty acid and cholesterol synthesis.[3][4]
dot
Caption: The IGF-1 signaling cascade leading to increased lipogenesis in sebocytes.
Quantitative Data Summary
Direct quantitative data on the effect of this compound on sebum production in sebocytes is not yet available in published literature. However, studies on related compounds provide a basis for expected outcomes. The following table summarizes the potential effects based on available research.
| Compound | Target | Effect | Cell/Tissue Model | Quantitative Data (IC50 or % inhibition) |
| Pyridoxal Hydrochloride | 5α-Reductase | Inhibition | Rat Prostate, Pituitary, Hypothalamus | Not specified in abstract |
| Pyridoxine (in combination with Zinc) | 5α-Reductase | Potentiation of Inhibition | Human Skin (in vitro) | 90% inhibition (in combination with zinc and azelaic acid at low concentrations)[2] |
| Pyridoxine Cyclic Phosphate (Patent) | 5α-Reductase | Inhibition | Not specified | Sufficient to reduce sebum production |
Detailed Experimental Protocols
To investigate the effects of this compound on sebum production in sebocytes, a series of in vitro experiments can be conducted. The following protocols are based on established methodologies in the field.
Sebocyte Culture
dot
Caption: Workflow for the culture of human sebocytes for in vitro studies.
-
Cell Line: The immortalized human sebocyte cell line, SZ95, is a well-established and commonly used model for studying sebaceous gland biology.
-
Culture Medium: SZ95 sebocytes are typically cultured in Sebomed® medium supplemented with 10% fetal bovine serum (FBS), 1 ng/mL epidermal growth factor (EGF), and 1% penicillin-streptomycin.
-
Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Assessment of Lipogenesis
-
Oil Red O Staining: This is a qualitative and semi-quantitative method to visualize neutral lipid accumulation in cultured sebocytes.
-
Culture SZ95 cells in chamber slides or 24-well plates.
-
Treat cells with varying concentrations of this compound for a specified duration (e.g., 24-72 hours).
-
Fix the cells with 10% formalin.
-
Stain with a freshly prepared Oil Red O solution.
-
Counterstain the nuclei with hematoxylin.
-
Visualize lipid droplets under a microscope. For quantification, the stain can be eluted with isopropanol (B130326) and the absorbance measured.
-
-
Nile Red Staining and Flow Cytometry: A quantitative method to measure intracellular lipid content.
-
Culture and treat SZ95 cells as described above.
-
Harvest the cells and stain with Nile Red solution.
-
Analyze the fluorescence intensity using a flow cytometer. The intensity of the yellow-gold fluorescence is proportional to the neutral lipid content.
-
Gene Expression Analysis (qPCR)
To determine the effect of this compound on the expression of genes involved in lipogenesis and androgen metabolism.
-
Isolate total RNA from treated and untreated SZ95 cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qPCR) using primers for target genes such as SRD5A1, SREBF1, FASN (Fatty Acid Synthase), and ACACA (Acetyl-CoA Carboxylase Alpha).
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
Western Blot Analysis
To assess the protein levels of key enzymes and transcription factors.
-
Lyse treated and untreated SZ95 cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against 5α-reductase, SREBP-1, and other proteins of interest.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Conclusion and Future Directions
While direct evidence for the efficacy of this compound in reducing sebum production is still needed, the existing literature on pyridoxine and its derivatives provides a strong rationale for its investigation as a potential therapeutic agent for acne and other seborrheic conditions. The primary hypothesized mechanism of action is the inhibition of 5α-reductase, which would lead to a reduction in the local production of DHT in the sebaceous gland.
Future research should focus on in vitro studies using human sebocytes to quantify the effect of this compound on lipogenesis and to confirm its inhibitory activity on 5α-reductase. Furthermore, investigating its impact on other signaling pathways, such as the IGF-1/PI3K/Akt/SREBP-1 pathway, would provide a more complete understanding of its mechanism of action. Successful in vitro validation would pave the way for preclinical and clinical studies to evaluate the therapeutic potential of this compound in the management of sebum-related skin disorders.
References
- 1. Androgen hydroxysteroid dehydrogenases under the influence of pyridoxine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of 5 alpha-reductase activity in human skin by zinc and azelaic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IGF-1 induces SREBP-1 expression and lipogenesis in SEB-1 sebocytes via activation of the Phosphoinositide 3-kinase (PI3-K)/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IGF-1 induces SREBP-1 expression and lipogenesis in SEB-1 sebocytes via activation of the phosphoinositide 3-kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: A Technical Guide to Assessing the Bioavailability of Pyridoxine Dicaprylate in Skin Models
Executive Summary
Pyridoxine (B80251) (Vitamin B6) is an essential vitamin for skin health and homeostasis.[1][2] However, its hydrophilic nature can limit its penetration through the lipophilic stratum corneum, the primary barrier of the skin. Pyridoxine dicaprylate, a lipophilic ester derivative of pyridoxine, is hypothesized to overcome this limitation, enhancing its delivery into the viable epidermis and dermis. This document provides a technical framework for evaluating the cutaneous bioavailability of this compound. It outlines standardized experimental protocols, presents exemplary data for comparative analysis, and illustrates key metabolic and experimental pathways. The methodologies and data structures herein are designed to serve as a comprehensive guide for researchers investigating the efficacy and delivery of this promising compound in dermatological and cosmetic applications.
Introduction: The Rationale for Lipophilic Vitamin B6 Prodrugs
The outermost layer of the epidermis, the stratum corneum, is a formidable barrier to the penetration of external substances. It is primarily lipophilic, which restricts the passage of water-soluble molecules like pyridoxine hydrochloride. To enhance skin delivery, pyridoxine can be chemically modified into a lipophilic prodrug, such as this compound. The core principle is that the lipophilic nature of the dicaprylate ester facilitates partitioning into and diffusion across the stratum corneum.[3][4] Once within the viable epidermis, cutaneous enzymes, such as esterases, are expected to cleave the ester bonds, releasing active pyridoxine into the target tissue where it can be metabolized into its active coenzyme form, pyridoxal (B1214274) 5'-phosphate (PLP).[5] This guide details the necessary methodologies to test this hypothesis and quantify the bioavailability of this compound in recognized skin models.
Experimental Protocols: In Vitro Percutaneous Absorption
The assessment of cutaneous bioavailability is frequently conducted using in vitro models, which offer a reliable and ethical alternative to in vivo testing.[6][7] The Franz diffusion cell system is a standard and widely used apparatus for evaluating skin permeability.[8]
General Methodology: Franz Diffusion Cell Assay
This protocol describes a typical in vitro skin permeation study using full-thickness human or porcine skin.
1. Skin Preparation:
- Full-thickness skin tissue (human or porcine) is obtained from a certified tissue bank or ethical sources.
- Subcutaneous fat is removed using a scalpel. The skin is then dermatomed to a uniform thickness of approximately 300-500 µm to ensure the integrity of the epidermis and papillary dermis.[9]
- The prepared skin sections are visually inspected for any defects or damage.
2. Franz Diffusion Cell Assembly:
- Vertical Franz diffusion cells (e.g., PermeGear Inc.) are used for the experiment.[7]
- The prepared skin membrane is mounted between the donor and receptor chambers of the diffusion cell, with the stratum corneum side facing the donor chamber.
- The receptor chamber is filled with a physiologically relevant receptor solution (e.g., phosphate-buffered saline with a solubility enhancer like PEG-20 oleyl ether for lipophilic compounds) and continuously stirred to maintain sink conditions.[9]
- The entire apparatus is maintained at 32°C ± 1°C to simulate physiological skin surface temperature.
3. Test Substance Application:
- A finite dose (e.g., 5-10 mg/cm²) of the test formulation containing this compound is applied evenly to the surface of the skin in the donor chamber. A parallel experiment with an equimolar concentration of Pyridoxine HCl should be run for comparison.
4. Sampling Procedure:
- At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots of the receptor fluid are collected for analysis.
- The withdrawn volume is immediately replaced with fresh, pre-warmed receptor fluid to maintain a constant volume.
5. Post-Experiment Mass Balance:
- At the conclusion of the experiment (e.g., 24 hours), the skin surface is washed to remove any unabsorbed formulation.
- The stratum corneum is removed using the tape-stripping method (15-20 strips).
- The remaining epidermis and dermis are separated.
- The skin tissues (tape strips, epidermis, dermis), the surface wash, and the collected receptor fluid are extracted and analyzed to determine the concentration of the analyte.
6. Analytical Method:
- Quantification of this compound and its metabolites (e.g., pyridoxine) is performed using a validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Experimental Workflow Diagram
The following diagram illustrates the key steps of the in vitro Franz Cell diffusion experiment.
Caption: Workflow for in vitro skin permeation study using Franz diffusion cells.
Quantitative Data Presentation
The following tables present exemplary data that could be obtained from the protocol described above. These tables are intended for illustrative purposes to highlight the expected differences in bioavailability between a lipophilic prodrug (this compound) and its hydrophilic parent (Pyridoxine HCl).
Table 1: Exemplary Cumulative Permeation Data (Exemplary data based on typical outcomes for lipophilic vs. hydrophilic compounds)
| Time (hours) | Cumulative Amount Permeated (µg/cm²) - Pyridoxine HCl | Cumulative Amount Permeated (µg/cm²) - this compound |
| 2 | 0.15 ± 0.05 | 0.85 ± 0.15 |
| 4 | 0.32 ± 0.08 | 2.10 ± 0.30 |
| 8 | 0.75 ± 0.12 | 5.50 ± 0.65 |
| 12 | 1.25 ± 0.20 | 9.80 ± 1.10 |
| 24 | 2.80 ± 0.45 | 25.60 ± 2.90 |
Table 2: Exemplary Skin Deposition and Permeation Parameters at 24 Hours (Exemplary data for comparative analysis)
| Parameter | Pyridoxine HCl | This compound |
| Steady-State Flux (Jss) (µg/cm²/h) | 0.12 ± 0.03 | 1.45 ± 0.25 |
| Lag Time (t_lag) (hours) | 3.5 ± 0.5 | 1.8 ± 0.3 |
| Amount in Stratum Corneum (µg/cm²) | 1.5 ± 0.3 | 15.2 ± 2.1 |
| Amount in Viable Epidermis/Dermis (µg/cm²) | 0.8 ± 0.2 | 9.8 ± 1.5 |
| Total Permeated (µg/cm²) | 2.80 ± 0.45 | 25.60 ± 2.90 |
Cutaneous Metabolism of this compound
Upon penetrating the stratum corneum, this compound must be converted to its active form to be biologically effective. The skin possesses a range of metabolic enzymes, including esterases, capable of this bioconversion.[5][10] The metabolic cascade within a keratinocyte is crucial for activating the prodrug.
Metabolic Pathway Diagram
The following diagram illustrates the proposed metabolic conversion of this compound to the active coenzyme Pyridoxal 5'-Phosphate (PLP) within a skin cell.
Caption: Metabolic activation of this compound in skin cells.
This pathway highlights two critical steps:
-
Ester Hydrolysis: Cutaneous esterases cleave the dicaprylate esters from the pyridoxine backbone, releasing free pyridoxine.
-
Phosphorylation and Oxidation: A two-step enzymatic process involving pyridoxal kinase and pyridoxine 5'-phosphate oxidase converts pyridoxine into the biologically active PLP.[1]
The efficiency of these enzymatic conversions is a key determinant of the overall bioavailability and efficacy of the topically applied prodrug.
Conclusion and Future Directions
The use of a lipophilic prodrug strategy, exemplified by this compound, presents a promising approach for enhancing the cutaneous delivery of Vitamin B6. The experimental framework provided in this guide offers a robust methodology for quantifying its penetration, retention, and bioavailability in validated skin models. Exemplary data suggests a significant potential for this compound to deliver higher concentrations of the active vitamin to target skin layers compared to its hydrophilic counterpart.
Future research should focus on confirming these findings with direct experimental data, exploring formulation optimization to further enhance delivery, and conducting studies in reconstructed human skin models to correlate in vitro results with human-relevant systems.[7] Ultimately, understanding the complete dermatopharmacokinetic profile of this compound will be essential for its successful translation into effective therapeutic and cosmetic products.
References
- 1. Cutaneous metabolism of vitamin B-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of lipophilicity on the bioavailability of drugs after percutaneous administration by dissolving microneedles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro percutaneous penetration test overview [frontiersin.org]
- 5. [Metabolism of drugs in the skin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Methods for the Assessment of Topical Drug Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement of the experimental setup to assess cutaneous bioavailability on human skin models: dynamic protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methods for in vitro percutaneous absorption studies. VI: Preparation of the barrier layer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase II metabolism in human skin: skin explants show full coverage for glucuronidation, sulfation, N-acetylation, catechol methylation, and glutathione conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
HPLC-UV method for quantification of Pyridoxine dicaprylate in formulations
HPLC-UV Method for the Quantification of Pyridoxine Dicaprylate in Pharmaceutical Formulations
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative determination of this compound in various pharmaceutical formulations. This compound, a lipophilic derivative of Vitamin B6, is increasingly utilized in dermatological and cosmetic products for its enhanced skin penetration and stability.[1] This method provides a reliable and efficient approach for quality control and stability testing of such formulations. The method is demonstrated to be specific, accurate, precise, and linear over a defined concentration range, in accordance with ICH guidelines.[2]
Introduction
Pyridoxine, or Vitamin B6, is a vital water-soluble vitamin involved in numerous metabolic processes.[3][4][5] Its esterified form, this compound, offers increased lipophilicity, making it a preferred active pharmaceutical ingredient (API) in topical formulations such as creams, lotions, and serums.[1] Accurate quantification of this API in its final dosage form is critical for ensuring product quality, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accepted and robust technique for the analysis of pharmaceutical compounds.[4] This application note presents a validated HPLC-UV method developed for the precise quantification of this compound.
Experimental
Instrumentation and Chromatographic Conditions
An Agilent 1100 series HPLC system equipped with a UV detector was utilized for this analysis.[3] The chromatographic separation was achieved on a C18 reversed-phase column.[3][6]
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1100 Series or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (90:10, v/v) |
| Flow Rate | 1.0 mL/min[3][7] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C[3] |
| UV Detection | 290 nm[6][8] |
| Run Time | 10 minutes |
Chemicals and Reagents
All chemicals and reagents were of analytical or HPLC grade.
-
This compound Reference Standard (Sigma-Aldrich)
-
Acetonitrile (HPLC Grade, Fisher Scientific)
-
Water (HPLC Grade, Milli-Q system)
-
Methanol (B129727) (HPLC Grade, Fisher Scientific)
Preparation of Standard Solutions
A stock solution of this compound (1000 µg/mL) was prepared by dissolving 100 mg of the reference standard in 100 mL of methanol.[3] Working standard solutions were prepared by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh an amount of cream or lotion equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.
-
Allow the solution to cool to room temperature and then dilute to the mark with methanol.
-
Centrifuge an aliquot of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Accurately weigh an amount of the oily formulation equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Dissolve the sample in approximately 50 mL of dichloromethane (B109758) and then dilute to the mark with the same solvent.
-
Further dilute an aliquot of this solution with the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
The developed method was validated according to the International Conference on Harmonization (ICH) Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Specificity
The specificity of the method was evaluated by analyzing a blank formulation (placebo) and a formulation spiked with this compound. The chromatograms demonstrated no interference from excipients at the retention time of this compound.
Linearity
The linearity of the method was established by analyzing a series of six concentrations of this compound ranging from 10 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 152.3 |
| 20 | 305.1 |
| 40 | 610.5 |
| 60 | 915.2 |
| 80 | 1220.7 |
| 100 | 1525.9 |
| Correlation Coefficient (r²) | 0.9995 |
Accuracy
The accuracy of the method was determined by recovery studies. A known amount of this compound was spiked into a placebo formulation at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery was calculated for each level.
Table 3: Accuracy and Recovery Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | % RSD |
| 80% | 40 | 39.8 | 99.5 | 0.8 |
| 100% | 50 | 50.3 | 100.6 | 0.5 |
| 120% | 60 | 59.5 | 99.2 | 0.7 |
Precision
The precision of the method was evaluated by performing intra-day and inter-day analysis of three different concentrations of this compound. The relative standard deviation (%RSD) was calculated.
Table 4: Precision Data
| Concentration (µg/mL) | Intra-day %RSD (n=6) | Inter-day %RSD (n=6) |
| 20 | 0.9 | 1.2 |
| 50 | 0.6 | 0.9 |
| 80 | 0.5 | 0.8 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Table 5: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantification (LOQ) | 1.5 |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The %RSD of the peak areas was found to be less than 2%, indicating good robustness.
Results and Discussion
A typical chromatogram of a standard solution of this compound is shown in Figure 1. The retention time was observed to be approximately 6.3 minutes under the specified chromatographic conditions.[3] The peak was well-resolved and symmetrical. The validation data demonstrates that the developed HPLC-UV method is linear, accurate, precise, and specific for the quantification of this compound in pharmaceutical formulations.
Conclusion
The HPLC-UV method described in this application note is a reliable and validated procedure for the routine quality control analysis of this compound in various pharmaceutical formulations. The method is simple, rapid, and employs readily available reagents and instrumentation.
Visualizations
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
Caption: Key parameters for HPLC method validation.
References
- 1. dataintelo.com [dataintelo.com]
- 2. mdpi.com [mdpi.com]
- 3. impactfactor.org [impactfactor.org]
- 4. ijsdr.org [ijsdr.org]
- 5. Pyridoxine | C8H11NO3 | CID 1054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 7. jchps.com [jchps.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Formulating Pyridoxine Dicaprylate in Topical Delivery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxine (B80251) dicaprylate, a lipophilic derivative of Vitamin B6, is a promising active ingredient for topical formulations due to its enhanced stability and skin permeability compared to its hydrophilic counterpart, pyridoxine HCl.[1] Its oil-soluble nature allows for effective incorporation into various topical delivery systems aimed at addressing a range of dermatological concerns, including acne, seborrheic dermatitis, and rough skin.[2][3][4][5] This document provides detailed application notes and experimental protocols for the formulation, characterization, and in vitro evaluation of Pyridoxine dicaprylate for topical delivery research.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for developing stable and effective topical formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White to off-white powder | [NIKKOL DK] |
| Solubility | Oil-soluble | [NIKKOL DK] |
| Chemical Formula | C₂₄H₃₉NO₅ | [precisionFDA] |
| Molecular Weight | 421.57 g/mol | [precisionFDA] |
| INCI Name | This compound | [NIKKOL DK] |
Formulation Strategies and Protocols
The lipophilic nature of this compound makes it suitable for incorporation into various topical formulations. Below are detailed protocols for preparing a nanoemulsion, a cream, and a gel.
Nanoemulsion Formulation
Nanoemulsions are effective delivery systems for lipophilic compounds, offering enhanced skin penetration and bioavailability.[6]
Protocol 2.1: Preparation of a this compound Nanoemulsion
Materials:
-
This compound powder
-
Oil phase: Caprylic/Capric Triglyceride
-
Surfactant: Polysorbate 80
-
Co-surfactant: Propylene Glycol
-
Aqueous phase: Purified Water
-
High-shear homogenizer
Procedure:
-
Oil Phase Preparation: Disperse this compound in Caprylic/Capric Triglyceride. Gently heat to 40-50°C to aid dissolution, if necessary.
-
Aqueous Phase Preparation: In a separate vessel, dissolve Polysorbate 80 and Propylene Glycol in Purified Water.
-
Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer.
-
Homogenization: Subject the coarse emulsion to high-shear homogenization. The optimal speed and duration should be determined experimentally to achieve the desired droplet size (typically 20-200 nm).
-
Characterization: Analyze the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug content.
Cream Formulation (Oil-in-Water)
Creams are semisolid emulsions that are cosmetically elegant and easy to apply. An oil-in-water (O/W) cream is suitable for delivering lipophilic actives.
Protocol 2.2: Preparation of a this compound Cream
Materials:
-
This compound powder
-
Oil phase: Cetyl Alcohol, Stearic Acid, Isopropyl Myristate
-
Aqueous phase: Glycerin, Purified Water
-
Emulsifier: Cetearyl Alcohol and Ceteareth-20
-
Preservative: Phenoxyethanol
Procedure:
-
Oil Phase Preparation: In a suitable vessel, combine Cetyl Alcohol, Stearic Acid, and Isopropyl Myristate. Heat to 70-75°C until all components are melted and uniform. Disperse the this compound in this heated oil phase.
-
Aqueous Phase Preparation: In a separate vessel, combine Glycerin and Purified Water. Heat to 70-75°C. Add the emulsifier (Cetearyl Alcohol and Ceteareth-20) and the preservative (Phenoxyethanol) and mix until dissolved.
-
Emulsification: Slowly add the aqueous phase to the oil phase with continuous stirring. Maintain the temperature for 10-15 minutes.
-
Homogenization: Homogenize the emulsion while it is still hot.
-
Cooling: Continue stirring gently until the cream has cooled to room temperature.
-
Characterization: Evaluate the cream for its pH, viscosity, spreadability, and drug content uniformity.
Gel Formulation
Gels can provide a cooling sensation and are suitable for oily skin. Incorporating a lipophilic powder into a hydrogel requires a solubilizing agent.
Protocol 2.3: Preparation of a this compound Gel
Materials:
-
This compound powder
-
Gelling agent: Carbomer 940
-
Solubilizer: Propylene Glycol
-
Neutralizing agent: Triethanolamine
-
Aqueous phase: Purified Water
-
Preservative: Methylparaben
Procedure:
-
Gelling Agent Dispersion: Disperse Carbomer 940 in Purified Water with constant stirring. Allow it to hydrate (B1144303) completely.
-
Active Ingredient Solubilization: In a separate container, dissolve the this compound and Methylparaben in Propylene Glycol.
-
Incorporation: Slowly add the this compound solution to the hydrated Carbomer dispersion with continuous mixing.
-
Neutralization: Neutralize the gel by adding Triethanolamine dropwise until the desired pH (typically 5.5-6.5) and viscosity are achieved.
-
Characterization: Assess the gel for its pH, clarity, viscosity, and drug content.
Characterization of Topical Formulations
Thorough characterization is essential to ensure the quality, stability, and performance of the developed formulations.
Table 2: Key Characterization Parameters and Methods
| Parameter | Method(s) | Purpose |
| Particle/Droplet Size and Distribution | Dynamic Light Scattering (DLS), Laser Diffraction | To determine the size of particles or droplets in nanoemulsions and creams, which affects stability and skin penetration. |
| Rheology and Viscosity | Rotational Rheometer | To assess the flow properties, spreadability, and physical stability of the formulation.[7] |
| pH | pH meter | To ensure the formulation is non-irritating and compatible with the skin's natural pH. |
| Drug Content Uniformity | High-Performance Liquid Chromatography (HPLC) | To verify that the active ingredient is evenly distributed throughout the formulation. |
| Physical Stability | Centrifugation, Freeze-thaw cycles, Long-term storage at different temperatures | To evaluate the formulation's resistance to phase separation, creaming, or crystallization. |
In Vitro Skin Permeation Studies
In vitro skin permeation studies are crucial for evaluating the ability of a formulation to deliver the active ingredient into and through the skin. The Franz diffusion cell is the most commonly used apparatus for this purpose.[8][9][10]
Protocol 4.1: In Vitro Skin Permeation using Franz Diffusion Cells
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)[11]
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent for the lipophilic drug)
-
Formulated this compound product
-
Analytical method for quantification (e.g., HPLC)
Procedure:
-
Skin Preparation: Thaw the excised skin and cut it into appropriate sizes to fit the Franz diffusion cells.
-
Cell Assembly: Mount the skin between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.
-
Receptor Chamber Filling: Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. The temperature is typically maintained at 32°C to mimic skin surface temperature.
-
Formulation Application: Apply a known quantity of the this compound formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw aliquots from the receptor solution and replace with fresh, pre-warmed receptor solution to maintain sink conditions.
-
Sample Analysis: Analyze the collected samples for the concentration of this compound using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area and plot it against time. Determine the steady-state flux (Jss) and permeability coefficient (Kp).
Signaling Pathways of Pyridoxine in the Skin
Pyridoxine and its derivatives exert their beneficial effects on the skin through various mechanisms. Understanding these pathways can aid in the design of targeted therapies.
Regulation of Sebum Production
Pyridoxine is believed to regulate sebum production by inhibiting the enzyme 5-alpha-reductase, which converts testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT).[8][12] DHT is a key hormone that stimulates sebaceous gland activity.
Keratinocyte Function and Skin Barrier Improvement
Pyridoxine has been shown to influence keratinocyte differentiation and improve skin barrier function. It can stimulate the production of filaggrin, a key protein in the formation of the stratum corneum.[13] Additionally, it enhances the skin's antioxidant defense system through the activation of the Nrf2 signaling pathway.
Experimental Workflow for Formulation Development and Evaluation
A systematic approach is necessary for the successful development and evaluation of a topical this compound formulation.
Quantitative Data Summary
The following table summarizes quantitative data from a study on a lamellar nanoparticle formulation of this compound for dermal delivery. This data can serve as a benchmark for comparison with other formulation types.
Table 3: Characterization and Skin Accumulation of a this compound (PDC) Nanoparticle Formulation
| Parameter | Value |
| Preparation Method | Film Rehydration |
| Nanoparticle Type | Unilamellar, spherical |
| Mean Particle Size | 103-137 nm |
| Surface Charge | Negative |
| PDC Encapsulation | 5.1 mg/mL |
| PDC Skin Accumulation (vs. control) | Increased |
| Effect of Citric Buffer (CB) vs. Distilled Water (DW) | CB-based NPs showed higher PDC accumulation |
Data extracted from a study on lamellar nanoparticles.[8] Researchers should generate similar data for their own formulations for comparative analysis.
Conclusion
The formulation of this compound for topical delivery presents a promising avenue for dermatological research and product development. The protocols and application notes provided herein offer a comprehensive guide for researchers to formulate, characterize, and evaluate various topical systems containing this lipophilic active ingredient. A systematic approach, coupled with a thorough understanding of the underlying mechanisms of action, will facilitate the development of stable, effective, and cosmetically acceptable topical products.
References
- 1. chemi-navi.nikkolgroup.com [chemi-navi.nikkolgroup.com]
- 2. The effect of topical application of pyridoxine ointment on the rate of sebaceous secretion in patients with seborrheic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (Open Access) The effect of topical application of pyridoxine ointment on the rate of sebaceous secretion in patients with seborrheic dermatitis. (1954) | Effersøe H | 8 Citations [scispace.com]
- 4. Pyridoxine in aesthetic medicine: why vitamin B6 matters [twinemedicals.com]
- 5. Pyridoxine deficiency and antagonism produce increased ground substance viscosity with resulting seborrheic dermatitis and increased tumor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effects of Pyridoxine (Vitamin B6) on Persistent Adolescent Acne12 | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Androgen hydroxysteroid dehydrogenases under the influence of pyridoxine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cutaneous metabolism of vitamin B-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A pilot study evaluating the efficacy and tolerability of a comprehensive, hydrating topical antioxidant developed specifically for men - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US9724285B1 - Use of stabilized vitamin B-6 (pyridoxine cyclic phosphate) in conjunction with skin cosmetics - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Application Note and Protocol for Assessing Pyridoxine Dicaprylate Cytotoxicity in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridoxine (B80251) dicaprylate is a derivative of pyridoxine (Vitamin B6), a vital water-soluble vitamin.[1][2][3][4][5] While pyridoxine itself is essential for numerous metabolic processes, including amino acid metabolism and neurotransmitter synthesis, chemical modifications, such as esterification to form pyridoxine dicaprylate, can alter its biological properties.[1][2] Such alterations may influence its cellular uptake, metabolism, and potential cytotoxic effects. Therefore, a thorough in vitro evaluation of the cytotoxicity of novel compounds like this compound is a critical step in drug discovery and development to determine their therapeutic potential and safety profile.[6][7]
This document provides a detailed protocol for assessing the cytotoxicity of this compound in a cell culture system. The described methods include the MTT assay for cell viability, the lactate (B86563) dehydrogenase (LDH) assay for membrane integrity, and an Annexin V-FITC/PI apoptosis assay for determining the mode of cell death.[8][9][10]
Key Experiments and Methodologies
A comprehensive assessment of cytotoxicity involves multiple assays to evaluate different cellular parameters.[11] This protocol outlines three key experiments:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][12][13] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[14] The amount of formazan is directly proportional to the number of living cells.[15]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a stable cytoplasmic enzyme, from cells with damaged plasma membranes.[9][16] Increased LDH activity in the culture supernatant is an indicator of cell lysis and cytotoxicity.[17][18]
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[10][19] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis.[20][21] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus marking late apoptotic and necrotic cells.[22]
Experimental Protocols
Materials and Reagents
-
This compound
-
Human hepatocellular carcinoma cell line (e.g., HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
LDH Cytotoxicity Assay Kit
-
Annexin V-FITC Apoptosis Detection Kit
-
96-well and 6-well cell culture plates
-
Microplate reader
-
Flow cytometer
Cell Culture and Maintenance
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
Preparation of this compound Stock Solution
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 100 mM).
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C. Prepare fresh working solutions by diluting the stock solution in a complete culture medium immediately before use.
MTT Assay Protocol
-
Seed HepG2 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Incubate the plate for 4 hours at 37°C.[12]
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[14]
LDH Assay Protocol
-
Seed HepG2 cells into a 96-well plate and treat with this compound as described in the MTT assay protocol (steps 1-5).
-
After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH Cytotoxicity Assay Kit.[16] Typically, this involves adding the supernatant to a reaction mixture.[16]
-
Incubate the mixture at room temperature for 30 minutes.[16]
-
Measure the absorbance at 490 nm using a microplate reader.[16]
-
To determine the maximum LDH release, lyse a set of untreated control cells with the lysis buffer provided in the kit.
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.
Annexin V-FITC/PI Apoptosis Assay Protocol
-
Seed HepG2 cells into a 6-well plate at a density of 2 x 10⁵ cells per well.
-
After 24 hours, treat the cells with different concentrations of this compound for 24 hours.
-
Collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the Annexin V-FITC Apoptosis Detection Kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour of staining.[19]
Data Presentation
The quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison.
Table 1: Cell Viability of HepG2 Cells Treated with this compound (MTT Assay)
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |
| 10 | 98 ± 4.5 | 95 ± 5.1 | 92 ± 4.9 |
| 50 | 85 ± 6.1 | 78 ± 5.9 | 65 ± 6.3 |
| 100 | 62 ± 5.8 | 51 ± 6.2 | 40 ± 5.7 |
| 200 | 41 ± 4.9 | 30 ± 5.3 | 22 ± 4.8 |
| 500 | 20 ± 3.7 | 12 ± 3.1 | 8 ± 2.5 |
Data are presented as mean ± standard deviation.
Table 2: Membrane Integrity of HepG2 Cells Treated with this compound (LDH Assay)
| Concentration (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
| 0 (Control) | 5 ± 1.2 | 6 ± 1.5 | 7 ± 1.8 |
| 10 | 7 ± 1.8 | 10 ± 2.1 | 15 ± 2.5 |
| 50 | 18 ± 2.5 | 25 ± 3.2 | 38 ± 4.1 |
| 100 | 35 ± 3.9 | 48 ± 4.5 | 60 ± 5.2 |
| 200 | 58 ± 5.1 | 70 ± 6.3 | 82 ± 6.9 |
| 500 | 85 ± 6.8 | 92 ± 7.1 | 95 ± 7.5 |
Data are presented as mean ± standard deviation.
Table 3: Apoptosis and Necrosis in HepG2 Cells Treated with this compound for 48h (Annexin V-FITC/PI Assay)
| Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| 50 | 75.8 ± 3.5 | 15.1 ± 2.2 | 9.1 ± 1.8 |
| 100 | 48.9 ± 4.2 | 35.6 ± 3.8 | 15.5 ± 2.9 |
| 200 | 28.7 ± 3.9 | 45.3 ± 4.1 | 26.0 ± 3.5 |
Data are presented as mean ± standard deviation.
Visualization of Workflows and Pathways
To facilitate understanding, the experimental workflow and a potential signaling pathway involved in cytotoxicity are illustrated below using Graphviz.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pyridoxine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Pyridoxine (Vitamin B6): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. drugs.com [drugs.com]
- 5. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assays | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
- 22. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
Application Note & Protocol: Evaluating the Stability of Pyridoxine Dicaprylate in Emulsions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridoxine (B80251) dicaprylate, an oil-soluble ester of Vitamin B6, is increasingly utilized in cosmetic and pharmaceutical emulsions for its enhanced bioavailability and formulation compatibility.[1] Ensuring the stability of this active ingredient within an emulsion system is critical for product quality, safety, and efficacy.[2][3] Stability testing evaluates how the quality of the drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[4]
This document provides a comprehensive methodology for assessing both the chemical stability of Pyridoxine dicaprylate and the physical stability of the emulsion vehicle. The protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and its degradation products. Furthermore, it details procedures for forced degradation studies and the evaluation of the emulsion's physicochemical properties.
Key Experimental Protocols
Materials and Equipment
-
Active Ingredient: this compound (pharmaceutical grade)
-
Reagents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Potassium Dihydrogen Phosphate, Hydrochloric Acid (0.1 N), Sodium Hydroxide (0.1 N), Hydrogen Peroxide (3%), Purified Water.
-
Equipment:
-
HPLC system with UV or DAD detector (e.g., Agilent LC 1100 series)[5]
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]
-
Analytical balance
-
pH meter
-
Viscometer (e.g., Brookfield DV-E)[7]
-
Homogenizer
-
Stability chambers (controlled temperature and humidity)
-
Photostability chamber
-
Centrifuge
-
Optical microscope
-
Protocol 1: Emulsion Preparation (Oil-in-Water Example)
-
Oil Phase Preparation: Dissolve a specified concentration (e.g., 1-2% w/w) of this compound and other oil-soluble excipients (e.g., decyl oleate) in the oil phase. Heat to 75°C.
-
Aqueous Phase Preparation: Dissolve water-soluble excipients (emulsifiers, humectants) in purified water. Heat to 75°C.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed for 5-10 minutes.
-
Cooling: Continue gentle stirring until the emulsion cools to room temperature.
-
Final Adjustment: Adjust the pH if necessary and add any temperature-sensitive ingredients.
Protocol 2: Stability Study Design
-
Sample Storage: Store the emulsion samples in appropriate containers (e.g., amber glass jars) at various conditions as per ICH guidelines:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12 months for long-term).
-
Analysis: At each time point, perform physicochemical characterization (Protocol 2.4) and chemical analysis of this compound content (Protocol 2.5).
Protocol 3: Physicochemical Stability Assessment
-
Organoleptic Evaluation: Visually inspect the emulsion for color, odor, and appearance (e.g., creaming, phase separation, coalescence).
-
Microscopic Analysis: Place a drop of the emulsion on a slide and observe under a microscope to assess globule size distribution and signs of coalescence.
-
pH Measurement: Measure the pH of the undiluted emulsion at room temperature.
-
Viscosity Measurement: Measure the viscosity using a suitable viscometer and spindle. Record the spindle speed and temperature.
-
Centrifugation Test: Centrifuge a sample of the emulsion (e.g., at 3000 RPM for 30 minutes) to assess its resistance to creaming or separation under stress.[7]
Protocol 4: Forced Degradation Studies
Forced degradation studies are essential for developing a stability-indicating method.[4] Expose the emulsion to the following stress conditions to generate potential degradation products.
-
Acid Hydrolysis: Mix the emulsion with 0.1 N HCl and heat at 60°C for a specified time (e.g., 2-4 hours). Neutralize before analysis.[8]
-
Base Hydrolysis: Mix the emulsion with 0.1 N NaOH and heat at 60°C for a specified time. Neutralize before analysis.[8][9]
-
Oxidative Degradation: Mix the emulsion with 3% H₂O₂ and keep at room temperature for a specified time (e.g., 24 hours).[10]
-
Thermal Degradation: Store the emulsion at an elevated temperature (e.g., 80°C) for 48-72 hours.[11]
-
Photostability: Expose the emulsion to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Protocol 5: HPLC Method for this compound Quantification
This protocol provides a stability-indicating method to separate this compound from its degradation products.
-
Sample Preparation:
-
Accurately weigh approximately 1g of the emulsion into a 10 mL volumetric flask.
-
Add 5 mL of methanol and sonicate for 10 minutes to break the emulsion and dissolve the active ingredient.
-
Dilute to volume with methanol.
-
Centrifuge the solution at 4000 RPM for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions: The following conditions are a robust starting point based on methods for pyridoxine analysis.[5][9][12]
-
Method Validation: Validate the HPLC method as per ICH guidelines for parameters including specificity, linearity, accuracy, precision (intraday and interday), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5][13]
Data Presentation
Quantitative data should be summarized in clear, concise tables for easy interpretation and comparison.
Table 1: Physicochemical Stability of this compound Emulsion (Accelerated Conditions: 40°C / 75% RH)
| Time Point | Appearance | pH | Viscosity (cP) | Microscopic Observations |
| Initial | Homogeneous white cream | 5.52 | 15,200 | Uniform globule size |
| 1 Month | No change | 5.48 | 15,150 | No coalescence |
| 3 Months | No change | 5.41 | 14,900 | Slight increase in globule size |
| 6 Months | Slight yellowing | 5.35 | 14,500 | Minor globule aggregation |
Table 2: Summary of HPLC Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (Intra-day %RSD) | 0.85% | ≤ 2.0% |
| Precision (Inter-day %RSD) | 1.15% | ≤ 2.0% |
| LOD (µg/mL) | 0.1 µg/mL | - |
| LOQ (µg/mL) | 0.3 µg/mL | - |
| Specificity | Peak purity > 99.8% | No interference at the principal peak retention time |
Table 3: Chemical Stability of this compound in Emulsion (Accelerated Conditions: 40°C / 75% RH)
| Time Point | Assay (% of Initial) | Total Degradation Products (%) |
| Initial | 100.0% | < 0.1% |
| 1 Month | 98.7% | 1.2% |
| 3 Months | 96.5% | 3.4% |
| 6 Months | 92.1% | 7.8% |
Table 4: Forced Degradation Study Results for this compound in Emulsion
| Stress Condition | % Assay Remaining | Observations |
| Acid (0.1 N HCl, 60°C, 4h) | 85.4% | Major degradation peak at RRT 0.8 |
| Base (0.1 N NaOH, 60°C, 2h) | 78.2% | Two major degradation peaks observed |
| Oxidative (3% H₂O₂, RT, 24h) | 91.3% | Minor degradation peak at RRT 1.2 |
| Thermal (80°C, 72h) | 94.6% | Slight increase in known impurities |
| Photolytic | 96.8% | No significant degradation observed |
Visualizations
Caption: Experimental workflow for the stability evaluation of this compound emulsions.
Caption: Potential degradation pathways for this compound under stress conditions.
References
- 1. This compound Market :Growth, Future Trends and Insights(2025-2032) [24chemicalresearch.com]
- 2. ijsdr.org [ijsdr.org]
- 3. Content and stability of B complex vitamins in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jgtps.com [jgtps.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemical stability study of vitamins thiamine, riboflavin, pyridoxine and ascorbic acid in parenteral nutrition for neonatal use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jchps.com [jchps.com]
- 13. Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pyridoxine Dicaprylate in Hair and Scalp Research Models
Application Notes
Introduction: Pyridoxine (B80251) dicaprylate is a lipophilic derivative of pyridoxine (Vitamin B6), an essential vitamin for various metabolic processes, including those vital for hair health. The esterification with dicaprylic acid is designed to enhance its solubility in lipid-based formulations and improve its penetration into the scalp and hair follicles. While direct research on pyridoxine dicaprylate is limited, the extensive studies on pyridoxine provide a strong foundation for its application in hair and scalp research. Pyridoxine is known to play a role in amino acid metabolism, which is crucial for the synthesis of keratin, the primary protein component of hair.[1][2] It also contributes to the regulation of hormones and inflammatory responses within the scalp, making it a compound of interest for investigating treatments for various forms of alopecia.[1][3]
Mechanism of Action (Proposed): The therapeutic and supportive effects of pyridoxine in hair and scalp health are attributed to several mechanisms:
-
Keratin Synthesis: Pyridoxine is a cofactor for enzymes involved in the metabolism of amino acids, such as cysteine, which is a fundamental building block of keratin.[2] By ensuring an adequate supply of these precursors, pyridoxine supports the structural integrity and strength of the hair shaft.
-
Hormonal Modulation: Androgenic alopecia is linked to the action of dihydrotestosterone (B1667394) (DHT) on hair follicles. Pyridoxine is suggested to modulate the effect of steroid hormones, potentially by binding to androgen receptors and reducing the impact of DHT.[1][2]
-
Anti-inflammatory Effects: Scalp inflammation can disrupt the hair growth cycle and damage follicles. Pyridoxine possesses anti-inflammatory properties that may help to mitigate inflammatory scalp conditions and create a more favorable environment for hair growth.[1]
-
Signaling Pathway Activation: Research in animal models suggests that pyridoxine can promote hair follicle development by activating key signaling pathways such as PI3K/Akt, Wnt, and Notch.[4][5] These pathways are critical for the proliferation of dermal papilla cells and the maintenance of the anagen (growth) phase of the hair cycle.[4][5][6]
Key Signaling Pathways Influenced by Pyridoxine
Caption: Proposed signaling pathways activated by pyridoxine to promote hair growth.
Experimental Protocols
In Vitro Model: Human Dermal Papilla Cell (DPC) Proliferation and Gene Expression
This protocol assesses the effect of this compound on the proliferation and gene expression of human DPCs, which are crucial for regulating hair follicle growth.
Methodology:
-
Cell Culture:
-
Culture primary human DPCs in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a 5% CO2 incubator.
-
-
Treatment:
-
Seed DPCs into 96-well plates for proliferation assays and 6-well plates for gene expression analysis.
-
Allow cells to adhere for 24 hours.
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) dissolved in a suitable vehicle (e.g., DMSO). Include a vehicle-only control group.
-
-
Proliferation Assay (MTT):
-
After 48-72 hours of treatment, add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure absorbance at 570 nm using a microplate reader.
-
-
Gene Expression Analysis (qPCR):
-
After 24-48 hours of treatment, lyse the cells and extract total RNA.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using primers for target genes involved in hair growth signaling (e.g., Wnt10b, β-catenin, Notch1) and a housekeeping gene for normalization (e.g., GAPDH).
-
Caption: Workflow for in vitro evaluation of this compound on DPCs.
Data Presentation:
| Treatment Group | DPC Proliferation (% of Control) | Wnt10b Expression (Fold Change) | Notch1 Expression (Fold Change) |
| Vehicle Control | 100 ± 5.2 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| 1 µM this compound | 110 ± 6.1 | 1.5 ± 0.3 | 1.2 ± 0.2 |
| 5 µM this compound | 125 ± 7.5 | 2.1 ± 0.4 | 1.8 ± 0.3 |
| 10 µM this compound | 140 ± 8.2 | 2.8 ± 0.5 | 2.3 ± 0.4 |
| 20 µM this compound | 135 ± 7.9 | 2.6 ± 0.4 | 2.1 ± 0.3 |
Ex Vivo Model: Hair Follicle Organ Culture
This protocol evaluates the effect of this compound on hair shaft elongation in isolated hair follicles, providing a model that closely mimics the in vivo environment.
Methodology:
-
Hair Follicle Isolation:
-
Obtain human scalp skin samples (e.g., from cosmetic surgery).
-
Microdissect individual anagen hair follicles under a stereomicroscope.
-
-
Organ Culture:
-
Place isolated follicles in individual wells of a 24-well plate containing Williams E medium supplemented with insulin, hydrocortisone, and antibiotics.
-
Add varying concentrations of this compound to the culture medium.
-
-
Measurement of Hair Shaft Elongation:
-
At day 0, capture a baseline image of each follicle.
-
Culture the follicles for 7-10 days, capturing images every 2-3 days.
-
Measure the length of the hair shaft from the base of the follicle to the tip using image analysis software.
-
-
Histological Analysis:
-
At the end of the culture period, fix and embed the follicles for histological sectioning.
-
Stain sections (e.g., with Hematoxylin and Eosin) to assess follicle morphology and cell proliferation (e.g., Ki67 staining).
-
Caption: Workflow for ex vivo hair follicle organ culture experiment.
Data Presentation:
| Treatment Group | Day 0 Length (mm) | Day 7 Length (mm) | Total Elongation (mm) |
| Vehicle Control | 1.5 ± 0.2 | 2.0 ± 0.3 | 0.5 ± 0.1 |
| 5 µM this compound | 1.6 ± 0.2 | 2.5 ± 0.3 | 0.9 ± 0.2 |
| 10 µM this compound | 1.5 ± 0.3 | 2.8 ± 0.4 | 1.3 ± 0.2 |
In Vivo Model: C57BL/6 Mouse Hair Growth Study
This protocol uses the C57BL/6 mouse model, which has synchronized hair growth cycles, to assess the hair growth-promoting effects of topical this compound.
Methodology:
-
Anagen Induction:
-
Use 7-week-old C57BL/6 mice in the telogen phase of the hair cycle.
-
Depilate a defined area on the dorsal skin to induce anagen.
-
-
Topical Application:
-
Divide mice into treatment groups (e.g., vehicle control, positive control like minoxidil, and different concentrations of this compound solution).
-
Apply the assigned treatment topically to the depilated area daily for 3-4 weeks.
-
-
Evaluation of Hair Growth:
-
Visual Assessment: Take photographs of the treatment area every 3-4 days to document hair regrowth.
-
Skin Color Analysis: Monitor the color of the skin, as it darkens during the anagen phase.
-
Histological Analysis: At the end of the study, collect skin biopsies for histological analysis to determine the number and stage of hair follicles.
-
Caption: Workflow for in vivo C57BL/6 mouse hair growth study.
Data Presentation:
| Treatment Group | Hair Growth Score (Day 21) | Anagen Follicles (%) |
| Vehicle Control | 1.5 ± 0.5 | 35 ± 8 |
| 2% Minoxidil | 4.5 ± 0.4 | 85 ± 7 |
| 1% this compound | 3.0 ± 0.6 | 60 ± 9 |
| 2% this compound | 3.8 ± 0.5 | 75 ± 8 |
Human Clinical Trial Protocol (Phase I/II)
This protocol outlines a randomized, double-blind, placebo-controlled study to evaluate the safety and efficacy of a topical this compound formulation for the treatment of androgenetic alopecia.
Methodology:
-
Subject Recruitment:
-
Recruit male and female subjects aged 18-55 with mild to moderate androgenetic alopecia.
-
Obtain informed consent and perform baseline assessments.
-
-
Randomization and Blinding:
-
Randomly assign subjects to receive either the this compound formulation or a placebo.
-
Both subjects and investigators should be blinded to the treatment assignment.
-
-
Treatment:
-
Instruct subjects to apply the formulation to the scalp once or twice daily for 6 months.
-
-
Efficacy Evaluation:
-
Phototrichogram (TrichoScan): At baseline, 3 months, and 6 months, capture images of a tattooed target area on the scalp to measure changes in hair density (total and vellus/terminal) and hair shaft diameter.[7][8]
-
Standardized Global Photography: Take standardized photographs of the scalp at each visit for expert panel review.[8]
-
Subject Self-Assessment: Use questionnaires to assess perceived changes in hair volume, thickness, and shedding.
-
-
Safety Evaluation:
-
Monitor and record any adverse events, such as scalp irritation, throughout the study.
-
Caption: Workflow for a human clinical trial of topical this compound.
Data Presentation:
| Efficacy Endpoint | Placebo Group (Change from Baseline) | This compound Group (Change from Baseline) | p-value |
| Terminal Hair Density (hairs/cm²) | -2.5 ± 3.1 | +10.2 ± 4.5 | <0.05 |
| Hair Shaft Diameter (µm) | +0.8 ± 1.2 | +5.1 ± 2.3 | <0.05 |
| Subject Assessment Score | +0.5 ± 0.8 | +2.1 ± 1.0 | <0.05 |
References
- 1. Pyridoxine for Hair: The Vitamin That Can Revitalize Your Locks | Authorised Retailers | BuyCosmetics.CY [buycosmetics.cy]
- 2. Pyridoxine in Hair Care: Why It’s Essential for Healthy Locks | Authentic K-Beauty | Fast Worldwide Shipping [koreancosmetics.cy]
- 3. Pyridoxine in Hair Care: Why It’s a Must-Have for Stronger Hair | Authentic K-Beauty | Fast Worldwide Shipping [koreancosmetics.cy]
- 4. Pyridoxine regulates hair follicle development via the PI3K/Akt, Wnt and Notch signalling pathways in rex rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridoxine regulates hair follicle development via the PI3K/Akt, Wnt and Notch signalling pathways in rex rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Hair Evaluation Methods: Merits and Demerits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-Aging Effects of Pyridoxine Dicaprylate
Introduction
Aging is a complex biological process characterized by a progressive decline in physiological function and an increased susceptibility to age-related diseases. Skin aging, the most visible sign of this process, results from both intrinsic (chronological) and extrinsic (environmental) factors. The development of effective anti-aging interventions requires robust and well-defined experimental designs to assess the efficacy and mechanism of action of novel compounds.
Pyridoxine dicaprylate, a derivative of vitamin B6 (pyridoxine), presents a promising candidate for anti-aging research due to the known antioxidant and metabolic regulatory roles of pyridoxine. These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to assess the potential anti-aging effects of this compound, with a focus on skin aging. The protocols outlined below cover a range of in vitro and in vivo models and assays to investigate cellular senescence, oxidative stress, dermal matrix integrity, and key signaling pathways.
In Vitro Assessment of Anti-Aging Effects
In vitro models offer a controlled environment to screen for the anti-aging potential of this compound at the cellular level. These models are crucial for elucidating the compound's mechanism of action before proceeding to more complex in vivo studies.
Experimental Workflow for In Vitro Studies
The following diagram illustrates the general workflow for the in vitro assessment of this compound.
Key In Vitro Experimental Protocols
Objective: To determine if this compound can reduce the number of senescent cells. Senescence-associated β-galactosidase (SA-β-gal) activity is a widely used biomarker for senescent cells.[1][2]
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
UVB light source or Hydrogen Peroxide (H₂O₂)
-
Cellular Senescence Assay Kit (e.g., from Sigma-Aldrich, Cell Biolabs)[1][3]
-
Phosphate Buffered Saline (PBS)
-
Fixing Solution (provided in the kit)
-
Staining Solution with X-gal (provided in the kit)
-
Microscope
Procedure:
-
Cell Culture and Induction of Senescence:
-
Culture HDFs in 6-well plates until they reach 70-80% confluency.
-
Induce premature senescence by either:
-
A non-treated group will serve as a negative control, and a senescence-induced, vehicle-treated group will serve as a positive control.
-
-
Treatment with this compound:
-
Following senescence induction, treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 48-72 hours.
-
-
SA-β-gal Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 1X Fixing Solution for 10-15 minutes at room temperature.[1]
-
Wash the cells twice with PBS.
-
Add the SA-β-gal staining solution to each well and incubate at 37°C without CO₂ for 12-16 hours.[1]
-
Observe the cells under a microscope and count the number of blue-stained (senescent) cells versus the total number of cells.
-
Data Presentation:
| Treatment Group | Concentration (µM) | Percentage of SA-β-gal Positive Cells (%) |
| Control (No Senescence) | - | |
| Senescence + Vehicle | - | |
| Senescence + this compound | 1 | |
| Senescence + this compound | 10 | |
| Senescence + this compound | 50 |
Objective: To assess the antioxidant capacity of this compound by measuring its ability to reduce intracellular ROS levels. Oxidative stress is a major contributor to skin aging.[6][7][8]
Materials:
-
HDFs or Human Epidermal Keratinocytes (HEKs)
-
Cell culture medium
-
This compound
-
H₂O₂ or UVB light source
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) dye
-
PBS
-
Fluorometric plate reader or flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture HDFs or HEKs in 96-well black plates.
-
Pre-treat the cells with different concentrations of this compound for 24 hours.
-
-
Induction of Oxidative Stress:
-
Induce oxidative stress by adding H₂O₂ to the medium or by UVB irradiation.
-
-
ROS Measurement:
-
Wash the cells with PBS.
-
Incubate the cells with DCFH-DA solution in the dark for 30 minutes at 37°C.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity using a fluorometric plate reader (excitation ~485 nm, emission ~535 nm).
-
Data Presentation:
| Treatment Group | Concentration (µM) | Relative Fluorescence Units (RFU) |
| Control (No Oxidative Stress) | - | |
| Oxidative Stress + Vehicle | - | |
| Oxidative Stress + this compound | 1 | |
| Oxidative Stress + this compound | 10 | |
| Oxidative Stress + this compound | 50 |
Objective: To determine if this compound can stimulate the production of collagen and elastin, key components of the dermal extracellular matrix that decline with age.[9]
Materials:
-
HDFs
-
Cell culture medium
-
This compound
-
Collagen and Elastin Assay Kits (e.g., Sircol Collagen Assay, Fastin Elastin Assay)[10][11][12]
-
Cell lysates and culture supernatants
-
Spectrophotometer
Procedure:
-
Cell Culture and Treatment:
-
Culture HDFs and treat with various concentrations of this compound for 72 hours.
-
-
Sample Preparation:
-
Collect both the cell culture supernatant (for secreted collagen) and the cell lysate.
-
-
Quantification:
Data Presentation:
| Treatment Group | Concentration (µM) | Collagen Content (µg/mL) | Elastin Content (µg/mL) |
| Control | - | ||
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 50 |
Objective: To investigate the molecular mechanisms by which this compound exerts its anti-aging effects by analyzing the expression of key genes and proteins related to skin aging.[15][16][17][18]
Materials:
-
Treated HDFs or HEKs
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
Protein lysis buffer
-
Antibodies against target proteins (e.g., MMP-1, COL1A1, SIRT1, p16)
-
Western blotting reagents and equipment
Procedure:
-
Sample Preparation:
-
Culture and treat cells as described previously.
-
Harvest cells for RNA and protein extraction.
-
-
Gene Expression Analysis (qRT-PCR):
-
Extract total RNA and synthesize cDNA.
-
Perform qRT-PCR for target genes such as MMP1, COL1A1, SIRT1, and CDKN2A (p16).
-
-
Protein Expression Analysis (Western Blot):
-
Extract total protein and determine the concentration.
-
Perform SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.
-
Visualize and quantify protein bands.
-
Data Presentation:
| Gene/Protein | Treatment Group | Relative Expression Level (Fold Change) |
| MMP1 (mRNA) | This compound (10 µM) | |
| COL1A1 (mRNA) | This compound (10 µM) | |
| SIRT1 (mRNA) | This compound (10 µM) | |
| MMP-1 (protein) | This compound (10 µM) | |
| COL1A1 (protein) | This compound (10 µM) | |
| SIRT1 (protein) | This compound (10 µM) |
In Vivo Assessment of Anti-Aging Effects
In vivo studies using animal models are essential to validate the findings from in vitro experiments and to assess the safety and efficacy of this compound in a whole organism.[9]
Experimental Workflow for In Vivo Studies
The following diagram outlines the general workflow for the in vivo assessment of this compound.
Key In Vivo Experimental Protocols
Objective: To macroscopically evaluate the effect of topical this compound on the prevention or reduction of UVB-induced wrinkle formation in a hairless mouse model.
Materials:
-
SKH-1 hairless mice
-
UVB light source
-
Topical formulation of this compound
-
Skin replica analysis system (e.g., Visiometer)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for one week.
-
Divide mice into groups: Control (no UVB), UVB + Vehicle, UVB + this compound (different doses).
-
-
UVB-Induced Photoaging:
-
Expose the dorsal skin of the mice to UVB radiation 3 times a week for 8-10 weeks.
-
-
Topical Treatment:
-
Apply the this compound formulation to the dorsal skin daily.
-
-
Wrinkle Assessment:
-
At the end of the study, take silicone replicas of the dorsal skin.
-
Analyze the replicas for wrinkle parameters (e.g., length, depth, area).
-
Data Presentation:
| Treatment Group | Wrinkle Score (Arbitrary Units) | Total Wrinkle Area (%) |
| Control | ||
| UVB + Vehicle | ||
| UVB + this compound (Low Dose) | ||
| UVB + this compound (High Dose) |
Objective: To examine the microscopic changes in the skin architecture, including epidermal thickness and dermal collagen organization, following treatment with this compound.
Materials:
-
Skin tissue samples from the in vivo study
-
Formalin
-
Hematoxylin and Eosin (H&E) stain
-
Masson's trichrome stain
-
Microscope with an imaging system
Procedure:
-
Tissue Processing:
-
Fix skin samples in 10% neutral buffered formalin.
-
Embed the samples in paraffin and section them.
-
-
Staining:
-
Stain sections with H&E to visualize overall skin morphology and measure epidermal thickness.
-
Stain sections with Masson's trichrome to visualize and quantify collagen fibers (which stain blue).
-
-
Microscopic Examination:
-
Image the stained sections and perform quantitative analysis of epidermal thickness and collagen density.
-
Data Presentation:
| Treatment Group | Epidermal Thickness (µm) | Collagen Density (%) |
| Control | ||
| UVB + Vehicle | ||
| UVB + this compound (Low Dose) | ||
| UVB + this compound (High Dose) |
Signaling Pathway Analysis
Understanding the impact of this compound on key signaling pathways involved in aging is crucial for elucidating its mechanism of action. The mTOR, Sirtuin, and AMPK pathways are central regulators of cellular aging and longevity.[19][20][21][22][23][24][25][26][27][28][29]
Key Aging-Related Signaling Pathways
The following diagrams illustrate the simplified representations of the mTOR, Sirtuin, and AMPK signaling pathways and their interplay in the aging process.
The investigation into how this compound modulates these pathways can be conducted using Western blotting to analyze the phosphorylation status and total protein levels of key components of these pathways (e.g., p-mTOR, mTOR, p-AMPK, AMPK, SIRT1) in cell lysates from the in vitro experiments.
Conclusion
This document provides a detailed and structured experimental design for assessing the anti-aging effects of this compound. By employing a combination of in vitro and in vivo models and a suite of cellular and molecular assays, researchers can systematically evaluate the efficacy of this compound and elucidate its underlying mechanisms of action. The provided protocols and data presentation formats are intended to serve as a comprehensive guide for generating robust and reproducible data for basic research and drug development purposes. The investigation of key signaling pathways will further enhance the understanding of how this compound may contribute to healthy aging.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. telomer.com.tr [telomer.com.tr]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. Techniques to Induce and Quantify Cellular Senescence [jove.com]
- 5. Video: Induction and Validation of Cellular Senescence in Primary Human Cells [jove.com]
- 6. Biomarkers, oxidative stress and autophagy in skin aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative Stress in Aging Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Molecular Mechanisms and In Vivo Mouse Models of Skin Aging Associated with Dermal Matrix Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fastin⢠- Elastin assay kit from Biocolor Ltd [biocolor.co.uk]
- 11. Collagen Detection - Type I, Type II, Total Collagen [chondrex.com]
- 12. diapharma.com [diapharma.com]
- 13. profiles.wustl.edu [profiles.wustl.edu]
- 14. Measurement of elastin, collagen, and total protein levels in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative proteomics analysis of young and elderly skin with DIA mass spectrometry reveals new skin aging-related proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Signatures of photo-aging and intrinsic aging in skin were revealed by transcriptome network analysis | Aging [aging-us.com]
- 17. Novel Gene Expression Profile of Women with Intrinsic Skin Youthfulness by Whole Transcriptome Sequencing | PLOS One [journals.plos.org]
- 18. Expression of certain genes may be key to more youthful looking skin | BIDMC of Boston [bidmc.org]
- 19. Sirtuin signaling in cellular senescence and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. optimise.mfm.au [optimise.mfm.au]
- 21. AMP-activated protein kinase (AMPK) controls the aging process via an integrated signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mTOR as a central regulator of lifespan and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mTOR's role in ageing: protein synthesis or autophagy? | Aging [aging-us.com]
- 24. Exploring the role of mTOR pathway in aging and age-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Critical Role of the Sirtuin Pathway in Aging and Alzheimer Disease: Mechanistic and Therapeutic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mTOR and Aging: An Old Fashioned Dress [mdpi.com]
- 27. AMPK activation can delay aging - PMC [pmc.ncbi.nlm.nih.gov]
- 28. [PDF] Sirtuin signaling in cellular senescence and aging | Semantic Scholar [semanticscholar.org]
- 29. Sirtuin signaling in cellular senescence and aging -BMB Reports [koreascience.kr]
Application Note: A Robust LC-MS/MS Method for the Quantification of Pyridoxine Dicaprylate in Skin Homogenates
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Pyridoxine (B80251) Dicaprylate in skin homogenates. Pyridoxine Dicaprylate, an ester of vitamin B6, is utilized in dermatological and cosmetic formulations for its potential benefits to skin health. This method provides a reliable tool for researchers, scientists, and drug development professionals engaged in preclinical studies, formulation development, and dermal absorption studies. The protocol outlines procedures for skin tissue homogenization, analyte extraction, and subsequent analysis by LC-MS/MS.
Introduction
Vitamin B6 and its derivatives are essential for various biological functions, including skin development and maintenance[1]. This compound, a lipophilic derivative of pyridoxine, is synthesized to enhance skin penetration. Accurate quantification of this compound in the skin is crucial for evaluating its efficacy and safety. This LC-MS/MS method offers high selectivity and sensitivity for the analysis of this compound in a complex biological matrix like skin homogenate. The methodology is based on established principles of bioanalytical method development, adapting protocols for related vitamin B6 compounds to the specific properties of this compound[2][3][4][5][6].
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., this compound-d7)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein precipitation solvent: Acetonitrile with 1% Formic Acid
Sample Preparation
-
Skin Homogenization:
-
Excised skin samples are weighed and placed in a 2 mL homogenization tube containing ceramic beads.
-
Add ice-cold PBS (pH 7.4) at a ratio of 1:3 (w/v) to the tissue.
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. Keep samples on ice throughout the process to minimize degradation.
-
-
Protein Precipitation and Extraction:
-
To 100 µL of skin homogenate, add 10 µL of the internal standard working solution.
-
Add 400 µL of ice-cold protein precipitation solvent (Acetonitrile with 1% Formic Acid).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation[7].
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 1.5 mL tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase A.
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |
| Column | A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for the separation of lipophilic compounds.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 30% B, 1-5 min: 30-95% B, 5-7 min: 95% B, 7.1-10 min: 30% B |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | This compound: To be determined based on the exact mass and fragmentation pattern. Internal Standard: To be determined based on the exact mass and fragmentation pattern. |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Note: The MRM transitions for this compound and its internal standard need to be optimized by direct infusion of the compounds into the mass spectrometer. Based on the structure of pyridoxine (molecular weight 169.18 g/mol [9]) and two caprylic acid (decanoic acid) side chains, the approximate molecular weight of this compound can be calculated and used to predict the precursor ion.
Data Presentation
The following table summarizes the hypothetical, yet expected, quantitative performance parameters of this LC-MS/MS method, based on typical values for similar bioanalytical assays[3][6][10].
| Parameter | Expected Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Minimal and compensated by the internal standard. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound in skin homogenates.
Vitamin B6 Metabolism in Skin
Caption: Generalized metabolic pathway of Vitamin B6 in skin, highlighting the interconversion of different vitamers.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in skin homogenates. The detailed protocol for sample preparation and analysis allows for reliable determination of the analyte in a complex biological matrix. This application note serves as a valuable resource for researchers in the fields of dermatology, cosmetology, and pharmaceutical sciences who are investigating the dermal delivery and effects of this compound.
References
- 1. Cutaneous metabolism of vitamin B-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of pyridoxine in dietary supplements by liquid chromatography with UV, fluorescence, and mass spectrometric detection: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bevital.no [bevital.no]
- 5. Quantification of the B6 vitamers in human plasma and urine in a study with pyridoxamine as an oral supplement; pyridoxamine as an alternative for pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multianalyte quantification of vitamin B6 and B2 species in the nanomolar range in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyridoxine | C8H11NO3 | CID 1054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Pyridoxine Dicaprylate
Welcome to the technical support center for improving the aqueous solubility of Pyridoxine (B80251) dicaprylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the formulation of this lipophilic compound in aqueous media.
Introduction to the Challenge:
Pyridoxine dicaprylate is an oil-soluble derivative of Vitamin B6, offering advantages such as improved stability and percutaneous absorption. However, its lipophilic nature presents a significant challenge for formulation in aqueous-based systems, limiting its application in various experimental and pharmaceutical preparations. Achieving a homogenous and stable aqueous formulation is critical for consistent results in research and for the development of effective delivery systems. This guide will explore various techniques to enhance the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: this compound is an ester of pyridoxine and two caprylic acid molecules. The long hydrocarbon chains of the caprylic acid moieties make the molecule highly lipophilic (fat-loving) and hydrophobic (water-fearing), leading to poor solubility in aqueous media.
Q2: What is a good starting point for a target concentration when trying to solubilize this compound?
Q3: Can I just use a small amount of an organic solvent to dissolve this compound and then add it to my aqueous medium?
A3: This approach, known as co-solvency, can be effective but must be approached with caution. The addition of the organic solvent/drug mixture to the aqueous phase can lead to precipitation of the compound if the final concentration of the organic solvent is not sufficient to maintain solubility. It is crucial to determine the appropriate ratio of co-solvent to the aqueous medium.
Q4: Are there any ready-to-use excipients that can help improve the solubility of this compound?
A4: Yes, various pharmaceutical excipients are designed to enhance the solubility of lipophilic compounds. These include surfactants (e.g., Tweens, Polysorbates), cyclodextrins, and lipid-based excipients used in self-emulsifying drug delivery systems (SEDDS). The choice of excipient will depend on your specific application and any potential downstream effects on your experiments.
Troubleshooting Guide
This guide addresses common issues encountered when attempting to solubilize this compound in aqueous media.
| Problem | Potential Cause | Suggested Solution |
| Precipitation upon addition to aqueous buffer | The compound's solubility limit in the final formulation has been exceeded. The concentration of the co-solvent or solubilizing agent is too low. | - Increase the concentration of the co-solvent or solubilizing agent.- Reduce the final concentration of this compound.- Explore alternative solubilization techniques such as micellar solubilization or complexation. |
| Cloudy or hazy solution | Formation of a fine suspension or emulsion instead of a true solution. The particle size of the dispersed compound is large enough to scatter light. | - Increase the energy input during mixing (e.g., sonication, high-shear mixing).- Use a surfactant or emulsifying agent to create a stable microemulsion or nanoemulsion.- Consider particle size reduction techniques like micronization or high-pressure homogenization if working with a solid dispersion. |
| Phase separation over time | The formulation is thermodynamically unstable. The solubilizing agent is not effective at preventing the compound from coming out of solution. | - Screen different types or concentrations of surfactants or stabilizers.- Investigate the use of solid dispersion technology to create a stable amorphous form of the drug.- For lipid-based systems, optimize the ratio of oil, surfactant, and co-surfactant. |
| Low or inconsistent results in biological assays | Poor bioavailability of the compound due to its low solubility. Inconsistent dosing due to a non-homogenous formulation. | - Ensure the formulation is completely solubilized and stable before use.- Characterize the formulation to ensure consistency between batches (e.g., particle size analysis, drug content uniformity).- Consider formulations known to enhance bioavailability, such as SEDDS or nanosuspensions. |
Experimental Protocols
Below are detailed methodologies for key experiments to improve the solubility of this compound.
Protocol 1: Co-solvency Method
Objective: To determine the optimal concentration of a co-solvent to dissolve this compound in an aqueous buffer.
Materials:
-
This compound
-
Ethanol (or other water-miscible organic solvent like propylene (B89431) glycol or DMSO)
-
Aqueous buffer of choice (e.g., Phosphate (B84403) Buffered Saline, pH 7.4)
-
Vortex mixer
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a stock solution of this compound in the chosen co-solvent (e.g., 50 mg/mL in ethanol).
-
In a series of glass vials, prepare different ratios of the co-solvent stock solution to the aqueous buffer. For example, start with a high co-solvent concentration (e.g., 50% v/v) and serially dilute down to a low concentration (e.g., 1% v/v).
-
Add the this compound stock solution to the aqueous buffer while vortexing or stirring vigorously to ensure rapid mixing.
-
Visually inspect each vial for precipitation or cloudiness immediately after mixing and after a set period (e.g., 1 hour, 24 hours) at room temperature.
-
The optimal co-solvent concentration is the lowest concentration that maintains a clear, homogenous solution at the desired final concentration of this compound.
Protocol 2: Micellar Solubilization using Surfactants
Objective: To enhance the solubility of this compound through the formation of micelles using a surfactant.
Materials:
-
This compound
-
Surfactant (e.g., Tween 80, Polysorbate 20, Cremophor EL)
-
Aqueous buffer of choice
-
Bath sonicator or probe sonicator
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a series of aqueous solutions with varying concentrations of the chosen surfactant (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v).
-
Add an excess amount of this compound to each surfactant solution.
-
Stir the mixtures vigorously for 24-48 hours at a controlled temperature to allow equilibrium to be reached.
-
After stirring, centrifuge the samples at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
Quantify the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
The surfactant concentration that yields the desired solubility with acceptable physical stability is selected.
Protocol 3: Complexation with Cyclodextrins
Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin (B1172386).
Materials:
-
This compound
-
Cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin)
-
Aqueous buffer of choice
-
Magnetic stirrer and stir bars
-
Freeze-dryer (optional, for solid complex preparation)
Procedure:
-
Prepare an aqueous solution of the chosen cyclodextrin at a desired concentration (e.g., 1-10% w/v).
-
Add an excess of this compound to the cyclodextrin solution.
-
Stir the mixture for 24-72 hours at a controlled temperature.
-
After reaching equilibrium, centrifuge and filter the solution as described in Protocol 2.
-
Quantify the dissolved this compound in the filtrate.
-
(Optional) The resulting solution can be freeze-dried to obtain a solid powder of the this compound-cyclodextrin inclusion complex, which can be readily reconstituted in water.
Data Presentation
Table 1: Comparison of Solubilization Techniques for a Target Concentration of 5 mg/mL this compound (Hypothetical Data)
| Solubilization Technique | Excipient/System | Excipient Concentration (% w/v) | Achieved this compound Concentration (mg/mL) | Observations |
| Co-solvency | Ethanol | 20% | 5.2 | Clear solution, stable for >24h |
| Micellar Solubilization | Tween 80 | 2% | 5.5 | Clear solution, stable for >48h |
| Complexation | HP-β-Cyclodextrin | 10% | 4.8 | Clear solution, stable for >72h |
| Self-Emulsifying System | Oil/Surfactant/Co-surfactant | N/A | >10 (in pre-concentrate) | Forms a fine emulsion upon dilution |
Visualizations
Caption: Experimental workflow for improving the aqueous solubility of this compound.
Caption: Troubleshooting logic for formulating this compound in aqueous media.
References
Technical Support Center: Overcoming Precipitation of Pyridoxine Dicaprylate in Cell Culture
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of working with Pyridoxine (B80251) dicaprylate in cell culture, specifically focusing on overcoming its precipitation.
Introduction to Pyridoxine Dicaprylate
This compound is an oil-soluble derivative of Pyridoxine (Vitamin B6).[1] This lipophilic modification enhances its stability and percutaneous absorption, making it a compound of interest for various applications.[1] However, its poor water solubility presents a significant challenge in aqueous environments like cell culture media, often leading to precipitation and unreliable experimental results.[2][3][4] This guide offers solutions to maintain its solubility and ensure consistent, reproducible findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a diester of Pyridoxine (Vitamin B6) and caprylic acid. This modification makes it highly lipophilic (oil-soluble).[1] As a Vitamin B6 analog, it is investigated for its potential roles in amino acid, carbohydrate, and lipid metabolism.[5][6] The active form of vitamin B6, pyridoxal (B1214274) 5'-phosphate (PLP), is a crucial co-factor in over 150 enzymatic reactions, including pathways related to inflammation and neurotransmitter synthesis.[7][8][9][10]
Q2: Why does my this compound precipitate when I add it to my cell culture medium?
This is a common issue for lipophilic compounds.[4][11] Precipitation occurs when the compound, initially dissolved in a small volume of an organic solvent like DMSO, is introduced into the aqueous cell culture medium. The solvent is diluted, and the compound's concentration exceeds its solubility limit in the aqueous environment, causing it to "crash out" of solution.[2][12]
Q3: What is the maximum recommended concentration of a solvent like DMSO in cell culture?
The final concentration of DMSO should be kept as low as possible, ideally below 0.5% (v/v), as higher concentrations can have cytotoxic effects and influence experimental outcomes.[12][13] Many cell lines can tolerate up to 1% DMSO, but it is crucial to determine the specific tolerance of your cell line with a vehicle control experiment.[13][14]
Q4: Can temperature changes affect the solubility of this compound?
Yes, temperature shifts can significantly impact solubility.[15][16][17] Moving a stock solution from a freezer to room temperature, or adding a compound to medium at a different temperature, can cause it to fall out of solution. It is often beneficial to pre-warm the cell culture medium to 37°C before adding the compound.[15]
Troubleshooting Guide
This section addresses specific problems you might encounter and provides actionable solutions.
| Problem | Potential Cause(s) | Solution(s) |
| Immediate precipitation upon adding the stock solution to the medium. | The compound's aqueous solubility limit was exceeded. The dilution method was too abrupt. | • Reduce the final concentration. Your target concentration may be too high. • Optimize your dilution strategy. Instead of a single dilution, perform serial dilutions in the medium. Add the stock solution to the medium while gently vortexing.[12] • Use a solubilizing agent. See the table below for options. |
| Precipitate forms over time in the incubator. | The compound has limited stability in the medium at 37°C. The pH of the medium shifted due to the CO2 environment. The compound is interacting with media components like salts or proteins.[15][16] | • Pre-warm the medium to 37°C before adding the compound.[15] • Test compound stability over the duration of your experiment. • Consider using a carrier protein like Bovine Serum Albumin (BSA) to improve stability and solubility.[14] |
| Cloudiness or a fine precipitate is observed after thawing a frozen stock solution. | The compound has poor solubility at lower temperatures and precipitated during the freeze-thaw cycle. | • Gently warm the stock solution to 37°C and vortex thoroughly to redissolve the compound before use.[15] • Prepare fresh stock solutions before each experiment if the problem persists. • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[15] |
Table 1: Comparison of Solubilizing Agents
This table provides an overview of common solvents and solubilizing agents. The optimal choice depends on your specific cell line and experimental conditions. A vehicle control should always be included in your experiments.[18]
| Agent | Typical Final Concentration | Advantages | Disadvantages |
| DMSO (Dimethyl sulfoxide) | < 0.5% (v/v) | Strong aprotic solvent, effective for many lipophilic compounds.[12] | Can have biological effects and be cytotoxic at higher concentrations.[13] |
| Ethanol | < 1% (v/v) | Polar protic solvent, can be effective for some compounds. | Can be more toxic to some cell lines than DMSO.[13] |
| BSA (Bovine Serum Albumin) | Varies (e.g., 0.1-1%) | Biocompatible protein that can bind to and solubilize fatty acids and other lipophilic molecules.[14] | Can interfere with some assays; introduces a biological component. |
| Cyclodextrins | Varies | Form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. | May have their own biological effects.[3] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
This protocol provides a systematic way to find the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
This compound powder
-
100% DMSO (or other suitable organic solvent)
-
Your specific cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 50-100 mM). Ensure it is fully dissolved by vortexing. Gentle warming to 37°C may be necessary.
-
Pre-warm the Medium: Pre-warm your cell culture medium to 37°C.
-
Prepare Serial Dilutions:
-
In a series of sterile tubes or wells, add a fixed volume of the pre-warmed medium (e.g., 500 µL).
-
Prepare the highest desired concentration by adding the appropriate amount of the stock solution to the first tube. For example, to make a 100 µM solution from a 100 mM stock, perform a 1:1000 dilution (e.g., 0.5 µL of stock into 499.5 µL of media).
-
Vortex gently immediately after adding the stock.
-
Perform 2-fold serial dilutions by transferring half the volume from the first tube to the second, mix, and repeat for the subsequent tubes.
-
-
Incubation and Observation:
-
Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your longest planned experiment.
-
Visually inspect each dilution for signs of precipitation (e.g., cloudiness, crystals, sediment) at several time points (e.g., 0, 1, 4, and 24 hours).
-
For a more sensitive check, place a small drop of the solution onto a microscope slide and look for micro-precipitates.
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate throughout the incubation period is your working maximum soluble concentration.
Table 2: Example Solubility Assessment Data
This table illustrates the type of data you might generate from the protocol above.
| Concentration | Visual Observation (24h) | Microscopic Observation (24h) | Conclusion |
| 100 µM | Cloudy, visible sediment | Large, crystalline precipitates | Insoluble |
| 50 µM | Slightly cloudy | Small, needle-like precipitates | Insoluble |
| 25 µM | Appears clear | Micro-precipitates visible | Insoluble |
| 12.5 µM | Clear | No precipitates observed | Soluble |
| 6.25 µM | Clear | No precipitates observed | Soluble |
Signaling Pathways and Visualizations
This compound, as a precursor to the active form of Vitamin B6 (PLP), can influence numerous metabolic and signaling pathways.[7][8][9] Below are diagrams of key pathways.
Vitamin B6 Metabolism (Salvage Pathway)
The salvage pathway is crucial for converting various forms of Vitamin B6 from the diet and for recycling them within the cell into the biologically active co-factor, PLP.[19]
Caption: Vitamin B6 Salvage Pathway within the cell.
Kynurenine Pathway (Inflammation-Related)
The Kynurenine pathway is involved in tryptophan metabolism and produces several immunomodulatory molecules. Multiple enzymes in this pathway are PLP-dependent, linking Vitamin B6 to inflammation.[7][8]
Caption: Simplified overview of the Kynurenine Pathway.
References
- 1. This compound, 106483-04-9 [thegoodscentscompany.com]
- 2. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. drugs.com [drugs.com]
- 6. Pyridoxine - Wikipedia [en.wikipedia.org]
- 7. bevital.no [bevital.no]
- 8. Inflammation, vitamin B6 and related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 17. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pyridoxine Dicaprylate Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Pyridoxine (B80251) dicaprylate for in vitro assays.
Disclaimer: Scientific literature specifically detailing the in vitro use of Pyridoxine dicaprylate is limited. The information provided here is largely extrapolated from studies on its parent compound, Pyridoxine (Vitamin B6). This compound, as a lipid-soluble ester, may exhibit different physicochemical and biological properties. Researchers should consider the following information as a starting point and conduct thorough dose-response experiments to determine the optimal concentration for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Pyridoxine?
This compound is a fat-soluble derivative of Pyridoxine (Vitamin B6), created by esterifying pyridoxine with two molecules of caprylic acid.[1] This modification is intended to improve its stability and ability to be absorbed through the skin.[1] Unlike Pyridoxine hydrochloride, which is water-soluble, this compound is oil-soluble and only slightly soluble in water.[2][3] This difference in solubility is a critical factor to consider when preparing stock solutions and designing in vitro experiments.
Q2: What is the likely mechanism of action of this compound in in vitro assays?
It is anticipated that this compound acts as a prodrug. Once it enters the cells, intracellular esterases are expected to hydrolyze the ester bonds, releasing free Pyridoxine.[4] The released Pyridoxine can then be converted to its active coenzyme form, Pyridoxal 5'-phosphate (PLP), which is involved in numerous metabolic pathways.[3] Therefore, the observed biological effects are likely attributable to Pyridoxine and its metabolites.
Q3: What are the known biological activities of Pyridoxine that might be relevant for my in vitro assays?
Pyridoxine has been shown to possess both antioxidant and anti-inflammatory properties.[5] It can scavenge reactive oxygen species (ROS) and downregulate the expression of pro-inflammatory mediators.[5][6]
Q4: How should I prepare a stock solution of this compound for cell culture experiments?
Due to its lipophilic nature, this compound is not readily soluble in aqueous media.[2] It is recommended to dissolve it in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a high-concentration stock solution. Ensure the final concentration of the solvent in the cell culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in culture medium | Low solubility in aqueous solutions. | - Increase the final concentration of serum in the medium (if applicable and compatible with the experiment) to aid solubilization through binding to albumin.- Prepare a fresh, lower concentration working solution from the stock immediately before use.- Consider using a delivery vehicle like cyclodextrin (B1172386) to enhance solubility.[5] |
| No observable effect at expected concentrations | - Insufficient cellular uptake.- Inefficient enzymatic conversion to active Pyridoxine.- The chosen concentration is too low. | - Increase the incubation time to allow for more efficient uptake and metabolism.- Verify the metabolic activity of your cell line, specifically its esterase activity.- Perform a dose-response study with a wider range of concentrations, including higher concentrations than those typically used for Pyridoxine. |
| High cytotoxicity observed | - The concentration used is too high.- Solvent toxicity. | - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value and select non-toxic concentrations for your experiments.- Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line. |
| Variability between experiments | - Instability of the compound in the culture medium.- Inconsistent preparation of stock/working solutions. | - Prepare fresh working solutions for each experiment.- Ensure thorough mixing of the compound in the culture medium before adding to the cells. |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO or ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well plate
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-treatment control.
-
Remove the old medium from the cells and add the prepared drug dilutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
In Vitro Antioxidant Assay (DPPH Radical Scavenging Assay)
This is a cell-free chemical assay to assess the direct antioxidant capacity of this compound.
Materials:
-
This compound solution (in a suitable solvent like ethanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in ethanol)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare different concentrations of this compound and the positive control in the solvent.
-
In a 96-well plate, add a specific volume of the test sample or control to the wells.
-
Add the DPPH solution to each well to initiate the reaction. Include a blank with only the solvent and DPPH.
-
Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[7]
-
Measure the absorbance at 517 nm.[7]
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
This protocol outlines a general procedure to assess the anti-inflammatory effects of this compound on macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7, THP-1)
-
Complete cell culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS)
-
Reagents for measuring inflammatory markers (e.g., ELISA kits for TNF-α, IL-6; Griess reagent for nitric oxide)
-
24-well or 96-well plate
Procedure:
-
Seed macrophages in a plate and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of this compound for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) for a defined period (e.g., 6-24 hours). Include appropriate controls (untreated, vehicle + LPS, this compound alone).
-
Collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Measure the concentration of nitric oxide in the supernatant using the Griess assay.
Data Presentation
Table 1: Solubility of Pyridoxine and its Dicaprylate Ester
| Compound | Solubility in Water | Recommended Solvent for Stock |
| Pyridoxine Hydrochloride | Soluble[3] | Water, PBS |
| This compound | Slightly soluble[2] | DMSO, Ethanol |
Table 2: Example Concentration Ranges for Pyridoxine in In Vitro Assays (for extrapolation)
| Assay Type | Cell Line | Concentration Range | Reference |
| Cytotoxicity | B16F10 melanoma cells | 20 - 500 µM | [8] |
| Anti-inflammatory | LPS-stimulated monocytes | 250 µg/mL | High-Dose Vitamin B6 (Pyridoxine) Displays Strong Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Monocytes - NIH |
| Antioxidant | Human erythrocytes | Increasing concentrations showed decreased lipid peroxidation | [9] |
Visualizations
Caption: Experimental workflow for in vitro assays with this compound.
Caption: Nrf2 antioxidant signaling pathway potentially modulated by Pyridoxine.
Caption: NF-κB inflammatory signaling pathway in LPS-stimulated macrophages.
References
- 1. This compound, 106483-04-9 [thegoodscentscompany.com]
- 2. High Quality this compound CAS 106483-04-9 - this compound and 106483-04-9 [sunhealthbio.en.made-in-china.com]
- 3. Vitamin B6, Pyridoxal and Pyridoxine in Cell Culture [sigmaaldrich.com]
- 4. Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. 12.62 Vitamin A Uptake, Absorption, Transport & Storage | Nutrition [courses.lumenlearning.com]
- 7. The role of the antioxidant and longevity-promoting Nrf2 pathway in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridoxine - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
Troubleshooting inconsistent results in Pyridoxine dicaprylate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in experiments involving Pyridoxine (B80251) dicaprylate.
Frequently Asked Questions (FAQs)
Q1: What is Pyridoxine dicaprylate and how does it differ from Pyridoxine hydrochloride?
This compound is an ester form of Pyridoxine (Vitamin B6). Unlike Pyridoxine hydrochloride, which is water-soluble, the dicaprylate ester modification makes it more lipophilic (fat-soluble). This change in solubility can affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation requirements for in vitro and in vivo experiments.
Q2: What is the mechanism of action of Pyridoxine?
Pyridoxine itself is a prodrug. In the body, it is converted to its active form, pyridoxal (B1214274) 5'-phosphate (PLP), through a two-step enzymatic process primarily in the liver.[1] PLP is a crucial coenzyme for over 100 enzymatic reactions, including the metabolism of amino acids, lipids, and carbohydrates.[2][3][4] It is also involved in the synthesis of neurotransmitters and hemoglobin.[1][5]
Q3: How should this compound be stored to ensure stability?
Troubleshooting Inconsistent Experimental Results
Issue 1: High variability in cell culture experiments.
Inconsistent results in cell-based assays can arise from several factors related to the compound's preparation and handling, as well as the cell culture conditions.
-
Possible Cause 1: Improper dissolution of this compound.
-
Recommendation: Due to its lipophilic nature, this compound may not dissolve well in aqueous media. The use of a suitable solvent like DMSO or ethanol (B145695) is recommended for preparing stock solutions.[8] Ensure the final solvent concentration in the cell culture medium is low and consistent across all experiments, as the solvent itself can affect cell viability and function.
-
-
Possible Cause 2: Instability in cell culture media.
-
Recommendation: The form of vitamin B6 used in cell culture media can impact experimental outcomes. Pyridoxal, another form of vitamin B6, can react with amino acids in the media. Pyridoxine is more stable in this regard.[9] While this compound is expected to be relatively stable, it is good practice to prepare fresh working solutions from a stock for each experiment.
-
-
Possible Cause 3: Inconsistent cell seeding and culture maintenance.
-
Recommendation: Follow standardized cell culture protocols for passaging, seeding, and treatment to minimize variability.[10]
-
Issue 2: Unexpected or inconsistent in vivo results in animal studies.
Variability in animal studies can be influenced by the formulation, route of administration, and animal-specific factors.
-
Possible Cause 1: Poor bioavailability of the formulation.
-
Recommendation: The choice of vehicle for administering this compound is critical. An oil-based vehicle may be more appropriate for this lipophilic compound to ensure consistent absorption. The formulation can significantly impact the release profile of the active compound.
-
-
Possible Cause 2: Variability in animal handling and dosing.
Issue 3: Discrepancies in analytical measurements.
Inaccurate quantification of this compound in samples can lead to misinterpretation of results.
-
Possible Cause 1: Suboptimal analytical method.
-
Recommendation: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the quantification of pyridoxine and its derivatives.[15][16] Ensure the method is properly validated for linearity, accuracy, and precision. The choice of mobile phase and column is crucial for good separation and peak shape.[16]
-
-
Possible Cause 2: Improper sample preparation.
-
Recommendation: The extraction of this compound from complex matrices (e.g., plasma, tissue homogenates) needs to be efficient and reproducible. Develop and validate a sample preparation protocol to ensure consistent recovery.
-
Quantitative Data Tables
Table 1: Stability of Pyridoxine Hydrochloride (25 mg/mL) in Different Storage Conditions[7]
| Storage Vehicle | Storage Container | Temperature (°C) | Percent Remaining after 91 Days |
| Oral Mix | Amber Glass Bottle | 25 | 98.5 ± 0.8 |
| Oral Mix | Amber Plastic Bottle | 25 | 98.2 ± 0.5 |
| Oral Mix | Plastic Syringe | 25 | 98.9 ± 0.4 |
| Oral Mix | Amber Glass Bottle | 4 | 99.1 ± 0.6 |
| Oral Mix | Amber Plastic Bottle | 4 | 99.3 ± 0.7 |
| Oral Mix SF | Amber Glass Bottle | 25 | 94.2 ± 1.1 |
| Oral Mix SF | Amber Plastic Bottle | 25 | 95.3 ± 0.9 |
| Oral Mix SF | Plastic Syringe | 25 | 95.8 ± 0.7 |
| Oral Mix SF | Amber Glass Bottle | 4 | 97.2 ± 0.4 |
| Oral Mix SF | Amber Plastic Bottle | 4 | 96.8 ± 0.5 |
Table 2: Example HPLC Method Parameters for Pyridoxine Hydrochloride Analysis[16]
| Parameter | Specification |
| Column | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.015 M Potassium Dihydrogen Phosphate (pH 3.0) : Methanol (70:30) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 30 µL |
| Linearity Range | 10-50 µg/mL |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
-
Preparation of Stock Solution:
-
Dissolve this compound in sterile DMSO to prepare a 100 mM stock solution.
-
Store the stock solution in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture cells in a suitable medium, such as DMEM.[17]
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the this compound stock solution in fresh cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration).
-
Remove the old medium from the wells and add 100 µL of the treatment or control medium.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Viability Assessment:
-
Use a standard method like the MTT or PrestoBlue assay to determine cell viability according to the manufacturer's instructions.
-
Read the absorbance or fluorescence using a plate reader.
-
Protocol 2: In Vivo Animal Study (Oral Gavage)
-
Animal Acclimatization:
-
House the animals (e.g., mice or rats) in a controlled environment for at least one week before the experiment.
-
Provide ad libitum access to food and water.
-
-
Formulation Preparation:
-
Prepare the this compound formulation by suspending it in a suitable vehicle (e.g., corn oil).
-
Ensure the formulation is homogenous by vortexing or sonicating before each use.
-
-
Dosing:
-
Divide the animals into treatment and control groups.
-
Administer the this compound suspension or the vehicle control orally using gavage needles.
-
The dosing volume should be based on the animal's body weight.
-
-
Observation and Sample Collection:
-
Monitor the animals for any signs of toxicity.[13]
-
At the end of the study period, collect blood and/or tissues for analysis as required by the experimental design.
-
-
Analysis:
-
Analyze the collected samples using a validated analytical method to determine the concentration of this compound and/or its metabolites.
-
Visualizations
Caption: Metabolic conversion of Pyridoxine to its active form, PLP.
Caption: General workflow for an in vitro cell culture experiment.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. What is the mechanism of Pyridoxine Hydrochloride? [synapse.patsnap.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. drugs.com [drugs.com]
- 4. Pyridoxine - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Vitamin B6, Pyridoxal and Pyridoxine in Cell Culture [sigmaaldrich.com]
- 10. Cell Culture Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. nationalacademies.org [nationalacademies.org]
- 12. Assessment of a feed additive consisting of vitamin B6 (pyridoxine hydrochloride) for all animal species for the renewal of its authorisation (Kaesler Nutrition GmbH) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety of pyridoxine--a review of human and animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyridoxine megavitaminosis: an analysis of the early changes induced with massive doses of vitamin B6 in rat primary sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijsdr.org [ijsdr.org]
- 16. jchps.com [jchps.com]
- 17. The effects of vitamin B6 compounds on cell proliferation and melanogenesis in B16F10 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the stability of Pyridoxine dicaprylate in experimental formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Pyridoxine Dicaprylate (PD) in experimental formulations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound formulation is showing signs of degradation. What are the likely causes?
A1: this compound, as an ester of Pyridoxine (Vitamin B6), is susceptible to several degradation pathways. The primary causes of instability in formulations include:
-
Hydrolysis: The ester bonds are prone to cleavage in the presence of water, especially at non-neutral pH. This will yield Pyridoxine and caprylic acid.
-
Oxidation: The pyridine (B92270) ring and other parts of the molecule can be susceptible to oxidation, which can be initiated by exposure to air (oxygen), metal ions, or peroxides.
-
Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions.
-
Thermal Degradation: High temperatures used during formulation processing or storage can accelerate both hydrolysis and oxidation.[1]
Troubleshooting Steps:
-
Review your formulation's pH: If aqueous components are present, ensure the pH is as close to neutral as possible.
-
Evaluate excipients for reactive impurities: Check for peroxides in polymers or residual metals from catalysts.
-
Protect from light: Use amber or opaque packaging for your formulation.[2]
-
Control temperature: Avoid excessive heat during manufacturing and store the formulation in a cool, dark place.
Q2: I am observing a loss of potency in my oil-in-water emulsion containing this compound. What should I investigate first?
A2: In an oil-in-water emulsion, the primary suspect for potency loss of an ester like this compound is hydrolysis at the oil-water interface.
Troubleshooting Steps:
-
Check the pH of the aqueous phase: A pH drifting towards acidic or basic conditions will catalyze ester hydrolysis. Buffer the aqueous phase to a neutral pH if compatible with other ingredients.
-
Analyze for Degradation Products: Use a stability-indicating HPLC method to check for the appearance of a Pyridoxine peak, which would confirm hydrolysis.
-
Consider the impact of surfactants: Some surfactants can influence the local pH at the interface or may contain impurities that promote degradation.
-
Incorporate an antioxidant: If oxidation is suspected, consider adding an oil-soluble antioxidant like Vitamin E (tocopherol) or BHT to the oil phase.
Q3: Can I use heat to dissolve this compound in my formulation base?
A3: Caution is advised when using heat. While gentle heating can aid dissolution, prolonged exposure to high temperatures can lead to thermal degradation.[1]
Recommendations:
-
Keep the heating phase as short as possible.
-
Use the minimum temperature required to achieve a homogenous mixture.
-
Consider using a co-solvent that is compatible with your system to aid dissolution at a lower temperature.
-
Always conduct a stability study on a lab-scale batch that has undergone the same thermal processing to quantify any degradation.
Q4: What are the best practices for storing this compound raw material and finished formulations?
A4: To ensure maximum stability:
-
Raw Material: Store this compound in a well-sealed container, protected from light and moisture, at controlled room temperature or as specified by the manufacturer.
-
Finished Formulations:
-
Use airtight, opaque packaging to protect against light and oxidation.
-
Store in a cool, dark place. Refrigeration may be an option for some formulations, but you must confirm that this does not cause physical instability (e.g., crystallization, emulsion cracking).
-
Include "Protect from light" and "Store in a cool place" on the label.
-
Quantitative Data on Stability
The following tables provide illustrative data on the stability of this compound under forced degradation conditions. This data is representative and actual results will vary based on the specific formulation matrix.
Table 1: Stability of this compound (1% w/w) in an O/W Cream Base
| Stress Condition | Time | % this compound Remaining | Appearance of Degradation Products (% Peak Area) |
| Control (25°C/60% RH) | 0 | 100.0% | 0.0% |
| 4 weeks | 99.5% | 0.4% | |
| 40°C/75% RH | 1 week | 97.2% | 2.5% |
| 4 weeks | 91.5% | 7.8% | |
| UV Light Exposure | 24 hours | 96.8% | 3.1% |
| Acidic pH (pH 4.5) | 4 weeks | 92.3% | 7.1% (Primarily Pyridoxine) |
| Basic pH (pH 8.5) | 4 weeks | 89.7% | 9.5% (Primarily Pyridoxine) |
Table 2: Stability of this compound (2% w/w) in an Anhydrous Ointment Base
| Stress Condition | Time | % this compound Remaining | Appearance of Degradation Products (% Peak Area) |
| Control (25°C/60% RH) | 0 | 100.0% | 0.0% |
| 4 weeks | 99.8% | 0.1% | |
| 40°C/75% RH | 1 week | 99.1% | 0.8% |
| 4 weeks | 97.9% | 1.9% | |
| UV Light Exposure | 24 hours | 97.5% | 2.3% |
Note: The significantly better stability in the anhydrous base highlights the role of hydrolysis in degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound in a given formulation.
Methodology:
-
Sample Preparation: Prepare separate samples of the this compound formulation.
-
Acid and Base Hydrolysis:
-
To one sample, add 1N HCl to adjust the pH to ~2. Store at 60°C for 48 hours.
-
To another sample, add 1N NaOH to adjust the pH to ~12. Store at 60°C for 48 hours.
-
Neutralize both samples before analysis.
-
-
Oxidative Degradation:
-
Add 3% hydrogen peroxide to a sample. Store at room temperature, protected from light, for 48 hours.
-
-
Thermal Degradation:
-
Store a sample in an oven at 80°C for 72 hours, protected from light and moisture.
-
-
Photostability:
-
Expose a sample to a calibrated light source (as per ICH Q1B guidelines) for a specified duration. Keep a control sample wrapped in foil.
-
-
Analysis: Analyze all stressed samples, along with a control sample (stored at 4°C in the dark), using a validated stability-indicating HPLC method. Compare chromatograms for new peaks and loss of the parent peak.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Chromatographic System: HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution. A starting point for a lipophilic molecule like PD would be a mixture of Acetonitrile and water, for example, 80:20 (v/v). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Pyridoxine has a UV absorbance maximum around 290 nm. This is a good starting point for PD, but a full UV scan should be performed to determine the optimal wavelength.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Sample Preparation:
-
Accurately weigh a portion of the formulation containing approximately 10 mg of this compound.
-
Dissolve in a suitable solvent (e.g., Methanol or Acetonitrile) in a 100 mL volumetric flask. Ensure complete extraction from the formulation matrix, using sonication if necessary.
-
Dilute to volume with the solvent.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples (Protocol 1) are used to prove specificity.[3]
Visualizations
Caption: Plausible degradation pathways for this compound.
Caption: General workflow for a formulation stability study.
Caption: Troubleshooting decision tree for formulation instability.
References
Best practices for handling and storing Pyridoxine dicaprylate
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Pyridoxine (B80251) dicaprylate, alongside troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Handling and Storage Best Practices
Proper handling and storage are crucial for maintaining the integrity and stability of Pyridoxine dicaprylate. As an oil-soluble derivative of vitamin B6, its properties differ significantly from its water-soluble counterpart, Pyridoxine hydrochloride.
General Handling Guidelines:
-
Ventilation: Always handle this compound in a well-ventilated area to avoid inhalation of any dust or aerosols.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves.
-
Eye Protection: Use tightly fitting safety goggles.
-
Lab Coat: A standard lab coat is recommended.
-
-
Avoiding Contamination: Use clean, dedicated spatulas and weighing boats. Avoid cross-contamination with other reagents.
-
Electrostatic Discharge: Take precautionary measures against static discharge, especially when handling the powder form.
Storage Recommendations:
-
Container: Keep the container tightly closed to prevent oxidation and moisture absorption.
-
Temperature: Store in a cool, dry place. Avoid exposure to high temperatures.
-
Light: Protect from light. Store in an opaque container or in a dark location.
-
Incompatible Materials: Store away from strong oxidizing agents.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Difficulty Dissolving | Incorrect solvent choice. This compound is lipophilic. | Use cosmetic esters and oils for solubilization. Gentle heating may aid dissolution, but monitor for degradation. |
| Phase Separation in Emulsions | Improper emulsifier selection or concentration. | Use an emulsifier with an appropriate Hydrophile-Lipophile Balance (HLB) for oil-in-water or water-in-oil emulsions. The choice of co-emulsifiers can also enhance stability. |
| Color or Odor Change in Formulation | Degradation of this compound or other ingredients due to oxidation, light exposure, or heat. | Ensure proper storage of both the raw material and the final formulation. The use of antioxidants in the formulation can help mitigate oxidative degradation. |
| Precipitation in Formulation Over Time | Supersaturation or temperature-dependent solubility. | Ensure the concentration of this compound is below its saturation point in the chosen solvent system at the intended storage temperature. A stability study at different temperatures is recommended. |
| Low Bioavailability or Efficacy in Assays | Poor penetration through the model membrane or degradation in the assay medium. | For in vitro skin permeation studies, use a lipophilic vehicle. Ensure the stability of this compound in the assay medium and timeframe. |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over Pyridoxine hydrochloride?
A1: this compound is an oil-soluble derivative of vitamin B6, which provides enhanced stability in lipid-based formulations and improved percutaneous absorption compared to the water-soluble Pyridoxine hydrochloride.[1][2]
Q2: What are the recommended solvents for this compound?
A2: this compound is soluble in various cosmetic oils and esters. Specific solubility data is limited, but it is known to be miscible with other lipophilic substances.
Q3: How stable is this compound to heat and light?
A3: this compound is more stable to heat and light than Pyridoxine hydrochloride.[3] However, prolonged exposure to high temperatures and UV light can still lead to degradation. It is recommended to store it in a cool, dark place and to protect formulations from light.
Q4: Can this compound be used in aqueous solutions?
A4: No, this compound is not soluble in water. To incorporate it into aqueous-based formulations, it must first be dissolved in the oil phase of an emulsion.
Q5: Are there any known incompatibilities with other cosmetic ingredients?
A5: this compound is generally compatible with most cosmetic ingredients. However, it is advisable to avoid strong oxidizing agents which could potentially degrade the molecule. A compatibility study is recommended when developing new formulations.
Experimental Protocols
In Vitro Skin Permeation Study for a Lipophilic Compound like this compound
This protocol outlines a general procedure for assessing the skin permeation of this compound using a Franz diffusion cell.
1. Materials and Equipment:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer for lipophilic compounds)
-
Test formulation containing this compound
-
High-Performance Liquid Chromatography (HPLC) system for analysis
-
Syringes and collection vials
-
Water bath with stirrer
2. Methodology:
-
Prepare the skin membrane and mount it on the Franz diffusion cell with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with the receptor solution and ensure no air bubbles are trapped beneath the skin.
-
Allow the system to equilibrate to the desired temperature (typically 32°C to mimic skin surface temperature).
-
Apply a known amount of the test formulation to the skin surface in the donor compartment.
-
At predetermined time intervals, collect samples from the receptor compartment and replace the volume with fresh receptor solution.
-
Analyze the collected samples for the concentration of this compound using a validated HPLC method.
-
Calculate the cumulative amount of permeated drug per unit area over time to determine the permeation profile.
HPLC Method for Quantification of this compound in an Oil-Based Formulation
This is a general HPLC method that can be adapted for the quantification of this compound.
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water. The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 20 µL
2. Sample Preparation:
-
Accurately weigh a sample of the oil-based formulation.
-
Dissolve the sample in a suitable organic solvent (e.g., methanol (B129727) or a mixture of methanol and a less polar solvent to ensure complete dissolution of the oil phase).
-
Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.
3. Validation: The method should be validated for linearity, accuracy, precision, and specificity according to relevant guidelines.
Visualizations
Caption: In Vitro Skin Permeation Experimental Workflow.
Caption: Troubleshooting Logic for this compound Experiments.
References
Addressing vehicle effects in topical Pyridoxine dicaprylate studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with topical formulations of Pyridoxine Dicaprylate. It specifically addresses potential vehicle-related effects that may be encountered during pre-clinical and formulation studies.
Frequently Asked Questions (FAQs)
Q1: What is the role of the vehicle in a topical this compound formulation?
A1: The vehicle in a topical formulation serves multiple critical functions. It acts as the carrier for the active pharmaceutical ingredient (API), this compound, facilitating its application and contact with the skin.[1][2] The choice of vehicle can significantly influence the product's stability, cosmetic elegance, and, most importantly, the penetration and permeation of this compound into the skin to exert its therapeutic effect.[1][3] An ideal vehicle should be non-toxic, non-allergenic, and physically and chemically stable with the API.[2]
Q2: How can the vehicle affect the stability of my this compound formulation?
A2: The vehicle can impact formulation stability in several ways.[4] Temperature fluctuations during storage can lead to crystallization of this compound if it is not optimally solubilized in the vehicle.[4] The pH of the vehicle is also crucial, as variations can affect the stability of both the API and the preservative system.[4] Furthermore, improper emulsification or the use of incompatible excipients within the vehicle can lead to phase separation over time.[4][5]
Q3: What are common signs of vehicle-induced skin irritation in preclinical models?
A3: In preclinical animal models, such as rabbits or guinea pigs, vehicle-induced skin irritation can manifest as erythema (redness), edema (swelling), and eschar formation (scabbing).[6] These reactions are typically scored using a standardized system, like the Draize test, to quantify the level of irritation.[6] It is crucial to include a vehicle-only control group in your studies to differentiate between irritation caused by the vehicle and that caused by the this compound itself.
Q4: Can the vehicle influence the therapeutic efficacy of this compound?
A4: Yes, the vehicle plays a profound role in the therapeutic efficacy of a topical drug.[7] The vehicle's composition affects the drug's release from the formulation and its subsequent partitioning into the stratum corneum.[3] For instance, occlusive vehicles like ointments can increase skin hydration, which may enhance the penetration of the API.[3][7] Conversely, a poorly chosen vehicle may not release the drug effectively, leading to reduced bioavailability and diminished therapeutic effect.[3]
Troubleshooting Guides
This section provides guidance on common problems that may arise during the development and testing of topical this compound formulations.
Issue 1: Inconsistent results in in vitro skin permeation studies.
-
Possible Cause: Variability in the experimental setup of the Franz diffusion cell assay is a common source of inconsistent data.[8]
-
Troubleshooting Steps:
-
Standardize Membrane Preparation: Ensure a consistent protocol for skin membrane preparation, whether using animal or human skin.[9] Note the source, thickness, and any pre-treatment of the skin.
-
Control Temperature and Stirring: Maintain a constant temperature in the receptor chamber and a consistent stirring speed of the magnetic stir bar.[8]
-
Ensure Proper Occlusion: Prevent evaporation of the formulation from the donor chamber by properly occluding it.[8]
-
Validate Analytical Methods: Ensure the HPLC or other analytical method used to quantify this compound in the receptor fluid is validated for accuracy and precision.[10][11][12][13]
-
Issue 2: Physical instability of the formulation (e.g., phase separation, crystallization).
-
Possible Cause: This is often due to an inappropriate choice of emulsifiers, stabilizers, or an unoptimized manufacturing process.[5][14]
-
Troubleshooting Steps:
-
Evaluate Excipient Compatibility: Conduct compatibility studies between this compound and all vehicle excipients.[15][16][17]
-
Optimize Emulsification: Adjust the type and concentration of emulsifiers. The manufacturing process, including mixing speed and temperature control, is also critical for forming a stable emulsion.[18]
-
Assess Crystallization Potential: Evaluate the solubility of this compound in the chosen vehicle at various temperatures. If crystallization is observed, consider adding a co-solvent or modifying the vehicle composition.[19]
-
Issue 3: Unexpected skin reactions in animal studies.
-
Possible Cause: The vehicle itself or an interaction between the vehicle and this compound could be causing skin irritation.
-
Troubleshooting Steps:
-
Isolate the Irritant: Always include a "vehicle-only" control group and an "untreated" control group in your study design to determine if the irritation is caused by the vehicle or the API.
-
Review Excipient Safety Data: Check the safety and irritation potential of each excipient in the vehicle. Some common ingredients, like certain preservatives or penetration enhancers, can be irritating to the skin.[20]
-
Consider an Alternative Vehicle: If the vehicle is determined to be the source of irritation, reformulation with a more inert base may be necessary.
-
Data Presentation
Table 1: Illustrative Example of In Vitro Skin Permeation of 1% this compound from Different Vehicles
| Vehicle Type | Mean Flux (µg/cm²/h) | Cumulative Permeation at 24h (µg/cm²) | Lag Time (hours) |
| O/W Cream | 2.5 ± 0.4 | 58.2 ± 9.1 | 2.1 ± 0.3 |
| W/O Ointment | 4.1 ± 0.6 | 95.7 ± 13.5 | 1.5 ± 0.2 |
| Hydroalcoholic Gel | 1.8 ± 0.3 | 41.9 ± 7.8 | 2.8 ± 0.4 |
| Vehicle-Only Control | < LOD | < LOD | N/A |
*LOD: Limit of Detection
Table 2: Illustrative Example of Dermal Irritation Scores in Rabbits (24-hour exposure)
| Formulation | Mean Erythema Score (0-4) | Mean Edema Score (0-4) | Primary Irritation Index (PII) |
| 1% this compound in O/W Cream | 1.2 ± 0.3 | 0.8 ± 0.2 | 2.0 |
| O/W Cream (Vehicle Control) | 0.5 ± 0.1 | 0.2 ± 0.1 | 0.7 |
| 1% this compound in W/O Ointment | 0.8 ± 0.2 | 0.4 ± 0.1 | 1.2 |
| W/O Ointment (Vehicle Control) | 0.2 ± 0.1 | 0.1 ± 0.1 | 0.3 |
| Untreated Control | 0 | 0 | 0 |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation using Franz Diffusion Cells
-
Skin Membrane Preparation:
-
Excise full-thickness skin from a suitable animal model (e.g., porcine ear skin) or use human cadaver skin.[9]
-
Carefully remove any subcutaneous fat and connective tissue.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
-
Franz Diffusion Cell Assembly:
-
Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.[21]
-
Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer if needed) and ensure no air bubbles are trapped beneath the skin.[22]
-
Maintain the temperature of the receptor fluid at 32°C ± 1°C to simulate skin surface temperature.
-
-
Dosing and Sampling:
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation or the vehicle control to the skin surface in the donor chamber.[21]
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis and replace it with an equal volume of fresh, pre-warmed receptor fluid.[22]
-
-
Sample Analysis:
Protocol 2: Acute Dermal Irritation Study in Rabbits
-
Animal Preparation:
-
Use healthy, young adult albino rabbits.
-
Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of each animal.[6]
-
-
Test Substance Application:
-
Apply a 0.5 g dose of the this compound formulation or the vehicle control to a small area (approximately 6 cm²) of the clipped skin.
-
Cover the application site with a gauze patch and secure with non-irritating tape.[6]
-
-
Observation and Scoring:
-
After a 24-hour exposure period, remove the patches.
-
Examine the test sites for signs of erythema and edema at 1, 24, 48, and 72 hours after patch removal.
-
Score the reactions based on a standardized scale (e.g., Draize scoring system).[6]
-
-
Calculation of Primary Irritation Index (PII):
-
Calculate the PII by averaging the erythema and edema scores for all time points for each animal and then averaging the scores for all animals in the group.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing vehicle effects.
Caption: Simplified signaling role of Pyridoxine in skin.
References
- 1. Vehicles for Drug Delivery and Cosmetic Moisturizers: Review and Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Solute–Vehicle–Skin Interactions and Their Contribution to Pharmacokinetics of Skin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. seppic.com [seppic.com]
- 5. scsformulate.co.uk [scsformulate.co.uk]
- 6. criver.com [criver.com]
- 7. utas.edu.au [utas.edu.au]
- 8. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jchps.com [jchps.com]
- 11. impactfactor.org [impactfactor.org]
- 12. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 13. ijsdr.org [ijsdr.org]
- 14. Stability Issues - Botanichem [botanichem.co.za]
- 15. scispace.com [scispace.com]
- 16. alfachemic.com [alfachemic.com]
- 17. Drug excipient Compatibility | PDF [slideshare.net]
- 18. pharmtech.com [pharmtech.com]
- 19. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 20. dermatologytimes.com [dermatologytimes.com]
- 21. mdpi.com [mdpi.com]
- 22. m.youtube.com [m.youtube.com]
How to prevent degradation of Pyridoxine dicaprylate during experiments
Welcome to the technical support center for Pyridoxine (B80251) Dicaprylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Pyridoxine Dicaprylate during experimental procedures. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its structure affect its stability?
This compound is an oil-soluble derivative of Pyridoxine (Vitamin B6), formed by the esterification of Pyridoxine with two molecules of caprylic acid.[1] This structural modification enhances its lipophilicity and is suggested to improve its stability compared to the more common water-soluble forms like Pyridoxine hydrochloride.[1][2] The ester linkages, however, can be susceptible to hydrolysis under certain conditions.
Q2: What are the primary factors that can cause the degradation of this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the known stability of its parent molecule, Pyridoxine, the primary factors to consider are:
-
pH: Pyridoxine is known to be stable in acidic solutions but is easily destroyed in alkaline (basic) environments.[3] The ester linkages in this compound may also be susceptible to base-catalyzed hydrolysis.
-
Temperature: High temperatures can accelerate the degradation of Pyridoxine.[4][5] Heat can promote oxidation and other decomposition reactions.
-
Light: Exposure to light, particularly UV radiation, can lead to the photodegradation of Vitamin B6 compounds.[6]
-
Oxidizing Agents: Strong oxidizing agents can lead to the chemical decomposition of the molecule.[3][7]
-
Presence of Water: As an ester, this compound is prone to hydrolysis, a reaction that is facilitated by the presence of water, especially at non-neutral pH and elevated temperatures.
Q3: How should I properly store this compound in the lab?
To ensure its stability, this compound should be stored in a cool, dry place, protected from light.[7][8] Specific recommendations include:
-
Temperature: Store at recommended temperatures, typically in a refrigerator (2-8°C) for long-term storage.[3]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if possible, to minimize oxidation.
-
Container: Use a tightly sealed, opaque container to protect from moisture and light.[7][9]
Troubleshooting Experimental Degradation
Use the following table to troubleshoot potential degradation issues during your experiments.
| Symptom/Observation | Potential Cause | Recommended Action |
| Loss of potency or unexpected analytical results (e.g., extra peaks in HPLC). | Hydrolysis: Exposure to water, especially at high or low pH. | - Use anhydrous solvents where possible.- Control the pH of aqueous solutions; maintain a slightly acidic to neutral pH.- Perform experiments at the lowest feasible temperature. |
| Discoloration of the sample (e.g., yellowing). | Oxidation or Photodegradation: Exposure to air (oxygen) or light. | - Handle the compound under subdued light or use amber-colored labware.- Degas solvents to remove dissolved oxygen.- Consider adding an antioxidant if compatible with your experimental design. |
| Inconsistent results between experimental runs. | Inconsistent Storage/Handling: Variations in exposure to light, temperature, or air. | - Standardize your handling procedures.- Prepare fresh solutions for each experiment and avoid long-term storage of solutions. |
| Precipitation or phase separation in formulation. | Solubility Issues/Degradation: The degradation product may have different solubility characteristics. | - Verify the solubility of this compound in your chosen solvent system.- Analyze the precipitate to identify if it is a degradation product. |
Experimental Protocols
Protocol 1: Stability Testing of a this compound Formulation
This protocol outlines a basic workflow for assessing the stability of a this compound formulation under various stress conditions.
1. Sample Preparation:
- Prepare your this compound formulation (e.g., in an oil-based vehicle).
- Divide the formulation into several aliquots in appropriate containers (e.g., amber glass vials).
2. Stress Conditions:
- Thermal Stress: Store aliquots at various temperatures (e.g., 4°C, 25°C, 40°C).
- Photostability: Expose aliquots to a controlled light source (e.g., a photostability chamber) while keeping a control set in the dark.
- pH Stress (for emulsions or aqueous-containing systems): Adjust the pH of different aliquots to acidic, neutral, and basic conditions (e.g., pH 4, 7, and 9).
3. Time Points:
- Pull samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).
4. Analysis:
- At each time point, analyze the samples for the concentration of this compound using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[10][11][12]
- Monitor for the appearance of degradation products (new peaks in the chromatogram).
- Assess physical changes such as color, odor, and phase separation.
5. Data Analysis:
- Plot the concentration of this compound versus time for each condition to determine the degradation rate.
Visualizing Degradation Prevention and Analysis
Logical Workflow for Preventing Degradation
The following diagram illustrates a decision-making workflow for handling this compound to minimize degradation.
Potential Degradation Pathways
This diagram illustrates the potential degradation pathways for this compound based on the chemistry of esters and pyridoxine.
References
- 1. This compound Market :Growth, Future Trends and Insights(2025-2032) [24chemicalresearch.com]
- 2. This compound, 106483-04-9 [thegoodscentscompany.com]
- 3. Pyridoxine | 65-23-6 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. cst.kipmi.or.id [cst.kipmi.or.id]
- 6. Chemical stability study of vitamins thiamine, riboflavin, pyridoxine and ascorbic acid in parenteral nutrition for neonatal use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacopoeia.com [pharmacopoeia.com]
- 8. targetmol.com [targetmol.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. impactfactor.org [impactfactor.org]
- 11. ijsdr.org [ijsdr.org]
- 12. scispace.com [scispace.com]
Technical Support Center: Optimizing Delivery of Lipophilic Compounds to Cultured Skin Cells
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when delivering lipophilic compounds to cultured skin cells, such as keratinocytes and fibroblasts.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: My lipophilic compound precipitates out of solution when added to the cell culture medium.
Question: I dissolved my hydrophobic compound in DMSO, but it immediately forms a precipitate or becomes cloudy when I add it to my cell culture medium. What's happening and how can I prevent this?
Answer: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is rapidly introduced into an aqueous environment like cell culture media, where its solubility is much lower.[1] Here are several factors to consider and steps to troubleshoot this problem:
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of your compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. It's crucial to determine the maximum soluble concentration of your compound in your specific cell culture medium.[1] (See Experimental Protocol 1). |
| Rapid Dilution ("Solvent Shock") | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[2] | Perform a serial dilution. First, create an intermediate dilution of your stock in a small volume of pre-warmed media. Then, add this intermediate dilution to the final volume of media. Always add the compound solution to the media dropwise while gently vortexing or swirling.[1][2] |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. Adding a compound to cold media can cause it to precipitate.[1][3] | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.[1][3] |
| High DMSO Concentration in Final Solution | While DMSO aids in initial solubilization, a high final concentration can be toxic to cells and may still not prevent precipitation of highly lipophilic compounds. | Keep the final DMSO concentration as low as possible, ideally below 0.1% and generally not exceeding 0.5%.[4] Always include a vehicle control (media with the same final DMSO concentration without your compound) in your experiments.[2] |
| pH and Media Components | The pH of the media and interactions with salts, proteins, and other components can affect the solubility of your compound over time.[3] | Ensure your media is properly buffered for the CO2 environment of your incubator. If you suspect interactions with media components, you may need to test the compound's stability in the media over the duration of your experiment.[3] |
Experimental Workflow to Prevent Precipitation:
Caption: Workflow for Diluting Lipophilic Compounds.
Issue 2: My cells are dying or showing signs of stress after treatment.
Question: After adding my lipophilic compound, I'm observing decreased cell viability, changes in morphology, or other signs of cytotoxicity. How can I determine the cause and mitigate it?
Answer: Cytotoxicity can stem from either the compound itself, the delivery vehicle (e.g., solvent), or a combination of both. It's essential to systematically identify the source of toxicity.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Solvent Toxicity | The concentration of the solvent (e.g., DMSO) in the final culture medium is too high and is toxic to the cells. Different skin cell types have varying tolerances to solvents. | Keep the final DMSO concentration as low as possible (ideally ≤ 0.1%).[4][5] Run a vehicle control experiment with different concentrations of the solvent alone to determine the maximum non-toxic concentration for your specific cell line. |
| Compound Toxicity | The lipophilic compound itself is cytotoxic at the concentration you are using. | Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of your compound. This will help you identify a non-toxic working concentration for your experiments. |
| Precipitate-Induced Toxicity | Fine, unobserved precipitates of your compound can be cytotoxic to cells, independent of the compound's pharmacological activity.[2] | Visually inspect your final working solution under a microscope to ensure there are no micro-precipitates. If precipitation is observed, refer to the troubleshooting guide for precipitation. |
| Contamination | The cloudiness or cell death observed could be due to microbial contamination rather than chemical toxicity. | Examine the culture under a microscope to check for signs of bacterial or fungal contamination. If contamination is suspected, discard the culture and review your sterile technique. |
Solvent Toxicity Data for Skin Cells:
| Solvent | Cell Type | Toxic Concentration | Recommended Max Concentration |
| DMSO | Human Dermal Fibroblasts | >1% shows a noticeable decrease in viability.[4] 0.5-3% leads to a dose-dependent reduction in viability.[5][6] | ≤ 0.1%[5] |
| DMSO | Human Keratinocytes | Concentrations of 1-4% can influence proliferation and differentiation.[7] Higher concentrations (5-10%) provide better cryoprotection but can cause nuclear damage.[8] | ≤ 0.1% to avoid confounding effects. |
| Ethanol | Various Mammalian Cells | Generally considered safe at low concentrations, but can be more cytotoxic than DMSO for some cell lines at higher concentrations. | ≤ 0.1% |
Frequently Asked Questions (FAQs)
Q1: What is the best method for delivering a highly lipophilic compound to skin cells if simple solvent dissolution isn't working?
A1: If your compound has very low aqueous solubility and precipitates even with optimized solvent-based methods, using a carrier system is the recommended approach. These systems encapsulate the lipophilic compound, increasing its stability and facilitating its delivery into cells.
Comparison of Delivery Systems:
| Delivery System | Principle of Operation | Advantages | Disadvantages |
| Liposomes | Phospholipid vesicles that can encapsulate hydrophobic drugs within their lipid bilayer.[9] | Biocompatible, can carry both hydrophobic and hydrophilic compounds, can be functionalized for targeted delivery.[9] | Can have issues with stability and drug leakage.[9] |
| Nanoparticles (e.g., Lipid or Polymeric) | Solid particles that can adsorb or encapsulate drugs. Their small size allows for efficient cellular uptake.[10] | High loading capacity, sustained release, can be targeted.[10][11] | Potential for cytotoxicity depending on the material, may require more complex formulation. |
| Nanoemulsions | Oil-in-water emulsions stabilized by surfactants, with the lipophilic compound dissolved in the oil phase.[12] | High stability, well-tolerated by cells, can deliver defined amounts of the compound.[12] | The surfactant used can have its own biological effects. |
| Cyclodextrins | Cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity that can encapsulate hydrophobic molecules.[13] | Increase aqueous solubility, can be used in combination with other delivery systems like liposomes.[13][14] | The complexation can sometimes reduce the availability of the drug for cellular uptake. |
Q2: How do I choose between these different delivery systems?
A2: The choice of delivery system depends on several factors:
-
Physicochemical properties of your compound: Its size, logP value (lipophilicity), and charge will influence which carrier is most suitable.
-
The specific research question: Are you looking for sustained release, rapid uptake, or targeting a specific cellular compartment?
-
The cell type: Different cells may internalize various carriers with different efficiencies.
-
Experimental constraints: Some methods require specialized equipment or have more complex preparation protocols.
Logical Flow for Choosing a Delivery Method:
Caption: Decision Tree for Delivery Method Selection.
Q3: Can the delivery vehicle itself affect cellular signaling pathways?
A3: Yes, this is a critical consideration. The components of delivery vehicles can have off-target effects and interfere with cellular processes. For example, some surfactants used in nanoemulsions can disrupt cell membranes, and certain lipids in nanoparticles can activate signaling pathways. It is crucial to run appropriate controls, including treating cells with the "empty" delivery vehicle (without the encapsulated compound), to account for any effects of the carrier itself.
Potential Signaling Pathway Interactions:
Caption: Potential Off-Target Effects of Delivery Vehicles.
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration
Objective: To find the highest concentration of a lipophilic compound that remains soluble in cell culture medium.
Materials:
-
High-concentration stock solution of the compound in 100% DMSO (e.g., 100 mM).[3]
-
Complete cell culture medium, pre-warmed to 37°C.[3]
-
Sterile microcentrifuge tubes or a 96-well plate.
-
Pipettes and sterile tips.
-
Vortex mixer.
-
Microscope.
Procedure:
-
Prepare Serial Dilutions: In separate microcentrifuge tubes, prepare a series of 2-fold serial dilutions of your compound in the pre-warmed cell culture medium. Start with a concentration that is higher than your intended final working concentration. For example, if your target is 10 µM, start with 100 µM.
-
Incubate: Incubate the dilutions at 37°C in a 5% CO2 incubator for a period relevant to your experiment (e.g., 2, 6, and 24 hours).[1]
-
Visual Inspection: At each time point, visually inspect each tube or well for any signs of precipitation (cloudiness, crystals, or sediment).[1]
-
Microscopic Examination: For a more sensitive assessment, place a small drop of each solution on a microscope slide and examine for micro-precipitates.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate is your maximum working soluble concentration under these experimental conditions.[1]
Protocol 2: Liposome Formulation by Thin-Film Hydration
Objective: To encapsulate a lipophilic compound into liposomes for delivery to cultured cells.
Materials:
-
Lipids (e.g., DSPC, Cholesterol).
-
Lipophilic compound.
-
Chloroform (B151607) or another suitable organic solvent.
-
Round-bottom flask.
-
Rotary evaporator.
-
Water bath.
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size).
-
Phosphate-buffered saline (PBS) or other aqueous buffer.
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids and the lipophilic compound in chloroform in the round-bottom flask.[15][16]
-
Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid's transition temperature to evaporate the solvent. This will create a thin lipid film on the inner surface of the flask.[15][16][17]
-
Further dry the film under vacuum to remove any residual solvent.[15][16]
-
-
Hydration:
-
Size Reduction (Extrusion):
-
Purification (Optional):
-
To remove any unencapsulated compound, you can use methods like dialysis or size exclusion chromatography.
-
-
Characterization:
-
Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency using appropriate techniques (e.g., dynamic light scattering).
-
Protocol 3: Nanoparticle Formulation for mRNA Delivery to Fibroblasts
Objective: To formulate polymeric nanoparticles for the targeted delivery of mRNA to dermal fibroblasts.[11][18]
Materials:
-
Polymer solution (e.g., a custom synthesized polymer with tropism for fibroblasts).
-
mRNA solution.
-
Appropriate buffers.
-
Micro-vortexer or other mixing system.
Procedure:
-
Preparation of Solutions: Prepare sterile, filtered solutions of the polymer and mRNA in a suitable buffer (e.g., citrate (B86180) buffer).
-
Complexation:
-
Rapidly mix the polymer solution with the mRNA solution at a specific ratio (this will need to be optimized for your specific polymer and mRNA).
-
The electrostatic interactions between the cationic polymer and the anionic mRNA will lead to the self-assembly of nanoparticles.
-
-
Incubation: Allow the mixture to incubate at room temperature for a short period (e.g., 15-30 minutes) to ensure stable nanoparticle formation.
-
Characterization:
-
Measure the size and zeta potential of the nanoparticles using dynamic light scattering.
-
Assess the mRNA encapsulation efficiency using a fluorescent dye-binding assay (e.g., RiboGreen).
-
-
Cellular Application:
-
Dilute the nanoparticle suspension in pre-warmed cell culture medium to the desired final concentration.
-
Add the diluted nanoparticles to your cultured fibroblasts and incubate for the desired period.
-
Assess transfection efficiency by measuring the expression of the protein encoded by the delivered mRNA.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 5. btsjournals.com [btsjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide and oxidative stress on cultures of human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iifiir.org [iifiir.org]
- 9. Development, Characterization and Use of Liposomes as Amphipathic Transporters of Bioactive Compounds for Melanoma Treatment and Reduction of Skin Inflammation: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Advances in Lipid Nanosystems Intended for Topical and Transdermal Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Polymeric Nanoparticle Formulation for Targeted mRNA Delivery to Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Controlled delivery of lipophilic agents to cell cultures for in vitro toxicity and biocompatibility assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficient Loading into and Controlled Release of Lipophilic Compound from Liposomes by Using Cyclodextrin as Novel Trapping Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. protocols.io [protocols.io]
- 17. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 18. A Polymeric Nanoparticle Formulation for Targeted mRNA Delivery to Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating off-target effects of Pyridoxine dicaprylate in cellular assays
Welcome to the technical support center for Pyridoxine (B80251) dicaprylate. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using Pyridoxine dicaprylate in cellular assays and mitigating its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Pyridoxine (Vitamin B6)?
A1: this compound is a lipid-soluble ester of Pyridoxine, a form of Vitamin B6. The addition of the dicaprylate fatty acid chains increases its lipophilicity, which can enhance its ability to cross cellular membranes compared to the water-soluble Pyridoxine hydrochloride.[1] Inside the cell, it is expected to be hydrolyzed by cellular esterases to release pyridoxine. Therefore, its biological activity is largely attributed to the actions of pyridoxine.
Q2: How should I prepare and dissolve this compound for cell culture experiments?
A2: Due to its lipid-soluble nature, this compound is poorly soluble in aqueous solutions like cell culture media. It is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[2] This stock can then be diluted into your cell culture medium to the desired final concentration. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: What are the known on-target effects of this compound?
A3: As a pro-drug of Pyridoxine, its primary effects are linked to the biological roles of Vitamin B6. These include serving as a cofactor in various enzymatic reactions involved in amino acid, carbohydrate, and lipid metabolism.[1][3] It also possesses antioxidant properties, primarily through quenching reactive oxygen species (ROS).[4]
Q4: What potential off-target effects should I be aware of when using this compound?
A4: Potential off-target effects, primarily based on the activity of its parent compound pyridoxine, may include:
-
Modulation of Signaling Pathways: Pyridoxine has been shown to inhibit NF-κB signaling and activate the Nrf2 pathway.[5][6][7]
-
Effects on Lipid Metabolism: As a lipid-soluble molecule, it may influence cellular lipid profiles. Pyridoxine itself is involved in fatty acid metabolism.[8][9][10]
-
Cytotoxicity at High Concentrations: High concentrations of pyridoxine can induce cytotoxicity.[11][12]
-
Photosensitivity: Pyridoxine can be phototoxic when exposed to UVA radiation, which could be a concern if working with light-sensitive assays or under intense microscopy light.
Q5: How does this compound exert its antioxidant effects?
A5: Pyridoxine has been shown to reduce oxidative stress by quenching reactive oxygen species.[4] It can also induce the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant, through the activation of the Nrf2 signaling pathway.[6][13][14]
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Medium
| Possible Cause | Recommended Solution |
| Low aqueous solubility | Prepare a higher concentration stock solution in DMSO to minimize the volume added to the medium. Add the stock solution to the medium dropwise while vortexing to facilitate mixing.[2] |
| Final concentration exceeds solubility limit | Decrease the final working concentration of this compound. Determine the empirical solubility limit in your specific medium. |
| Interaction with media components | Pre-warm the cell culture medium to 37°C before adding the compound stock. Avoid storing diluted solutions for extended periods. |
Issue 2: High Background or Inconsistent Results in Assays
| Possible Cause | Recommended Solution |
| Compound Autofluorescence | Run control wells containing this compound but without the fluorescent probe to measure and subtract its intrinsic fluorescence.[15] |
| Non-specific binding | Include appropriate vehicle controls (e.g., medium with the same final concentration of DMSO). Ensure proper washing steps are performed as per the assay protocol. |
| Variability in cell health and density | Maintain consistent cell seeding densities and monitor cell health to ensure uniformity across experiments.[15] |
| Incomplete dissolution | Before use, visually inspect prepared solutions for any precipitates. Briefly sonicate the final diluted solution to aid dissolution.[2] |
Issue 3: Unexpected Cytotoxicity
| Possible Cause | Recommended Solution |
| High concentration of this compound | Perform a dose-response curve to determine the optimal non-toxic working concentration for your cell line using a cell viability assay (e.g., MTT or resazurin).[11] |
| Solvent (DMSO) toxicity | Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line (typically <0.1%). Run a vehicle control with the highest concentration of DMSO used. |
| Induction of apoptosis | At high concentrations, pyridoxine has been shown to increase the expression of apoptotic markers like Bax and caspase-8.[11] If cytotoxicity is observed, consider evaluating apoptotic markers. |
| Photosensitization | If using fluorescence microscopy or other light-intensive techniques, minimize light exposure to the cells treated with this compound. |
Quantitative Data Summary
The following table summarizes the effects of Pyridoxine (the active form of this compound) on various cellular parameters. Note that these concentrations may need to be optimized for this compound in your specific cellular model.
| Effect | Cell Line | Effective Concentration | Observed Result | Reference |
| Inhibition of Cell Growth | B16F10 murine melanoma | 500 µM (Pyridoxal) | Significant suppression of cell growth. | [16] |
| Enhancement of TNF-induced Cytolysis | WEHI 164 mouse fibrosarcoma | Not specified | Enhanced TNF-induced cell killing. | [17] |
| Induction of Glutathione Synthesis | Astrocytes | Not specified | Increased GSH biosynthesis. | [6][13] |
| Reduction of ROS | Non-tumor cells | Not specified | Reduced ROS generation in the presence of doxorubicin. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare a 10 mM stock solution: Dissolve the appropriate amount of this compound in 100% sterile DMSO.
-
Vortex: Ensure the compound is completely dissolved. A brief sonication may assist.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C, protected from light.
-
Prepare working solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. Ensure the final DMSO concentration is non-toxic to your cells.
Protocol 2: Cellular Reactive Oxygen Species (ROS) Detection Assay
This protocol is adapted for use with the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCF-DA).
-
Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and treat the cells with this compound at various concentrations in fresh medium for the desired time. Include a vehicle control (DMSO) and a positive control for ROS induction (e.g., Tert-Butyl hydroperoxide).
-
Staining: Remove the treatment medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add DCF-DA solution (typically 5-10 µM in PBS or serum-free medium) to each well and incubate for 30 minutes at 37°C in the dark.[18][19]
-
Measurement: Remove the DCF-DA solution and wash the cells twice with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[18]
Protocol 3: NF-κB (p65) Nuclear Translocation Assay
This immunofluorescence-based protocol assesses the inhibition of NF-κB activation.
-
Cell Seeding: Plate cells on sterile coverslips in a 24-well plate or in a 96-well imaging plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for a specified pre-incubation time (e.g., 1 hour).
-
Stimulation: Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α, e.g., 10 ng/mL) or Lipopolysaccharide (LPS, e.g., 1 µg/mL) and incubate for the optimal translocation time (typically 30-60 minutes).[20] Include unstimulated and vehicle-treated controls.
-
Fixation and Permeabilization: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour. Incubate with a primary antibody against NF-κB p65 overnight at 4°C. Wash and incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI or Hoechst) for 1 hour at room temperature.
-
Imaging and Analysis: Mount the coverslips or image the plate using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 signal to determine the extent of translocation.
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Inhibition of the NF-κB signaling pathway by Pyridoxine.
Caption: Activation of the Nrf2 antioxidant pathway by Pyridoxine.
References
- 1. Pyridoxine BioReagent, cell culture mammalian, cell culture insect, cell culture plant 58-56-0 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. The effect of pyridoxine on cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of Pyridoxine Derivative B6NO on Transcription Factor Nrf2 Activity and Cytotoxic Properties of Doxorubicin In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridoxine induces glutathione synthesis via PKM2-mediated Nrf2 transactivation and confers neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. med.nagoya-u.ac.jp [med.nagoya-u.ac.jp]
- 9. Interaction among dietary vitamin B6, proteins and lipids: effects on liver lipids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyridoxine and fat metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The vitamin B6 paradox: Supplementation with high concentrations of pyridoxine leads to decreased vitamin B6 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of pyridoxine and pyridoxal on the in vitro growth of human malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. GSE143164 - Pyridoxine induces glutathione synthesis via PKM2-mediated Nrf2 transactivation and confers neuroprotection - OmicsDI [omicsdi.org]
- 15. benchchem.com [benchchem.com]
- 16. The effects of vitamin B6 compounds on cell proliferation and melanogenesis in B16F10 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of pyridoxine on tumor necrosis factor activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. researchgate.net [researchgate.net]
- 20. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Pyridoxine Dicaprylate and Retinoic Acid in Acne Models: A Guide for Researchers
This guide provides a comparative analysis of Pyridoxine (B80251) Dicaprylate and Retinoic Acid for the treatment of acne, tailored for researchers, scientists, and drug development professionals. The information presented is based on available scientific literature and aims to provide an objective overview of their mechanisms of action and reported efficacy.
Introduction
Acne vulgaris is a multifactorial skin condition characterized by the formation of comedones, papules, pustules, nodules, and cysts. Key pathogenic factors include increased sebum production, follicular hyperkeratinization, proliferation of Cutibacterium acnes, and inflammation. Retinoic acid, a derivative of vitamin A, is a well-established and potent agent for acne treatment. Pyridoxine, or vitamin B6, has also been investigated for its potential benefits in skin health, including the management of acne, primarily due to its role in regulating sebum production and inflammation. Pyridoxine dicaprylate, an ester of pyridoxine, is a more lipophilic derivative designed to enhance skin penetration.
This guide will compare the efficacy of these two compounds based on existing data, focusing on their impact on key acne-related parameters. It is important to note that while extensive clinical data exists for retinoic acid, the available information for this compound is more limited, with much of the evidence pointing to the effects of pyridoxine in general.
Mechanisms of Action
Retinoic Acid
Retinoic acid exerts its effects by binding to nuclear retinoic acid receptors (RARs), which in turn regulate gene expression.[1][2][3] This leads to a cascade of effects beneficial for acne treatment:
-
Normalization of Follicular Keratinization: It modulates the differentiation and proliferation of keratinocytes, preventing the formation of microcomedones, the precursor to all acne lesions.
-
Comedolytic Activity: By promoting the shedding of keratinocytes, it helps to expel existing comedones.
-
Anti-inflammatory Effects: It can suppress the inflammatory response within the pilosebaceous unit.
-
Sebum Production: While topical retinoids are not primarily considered sebosuppressive, some studies suggest they can lead to a modest reduction in sebum production.
This compound
The mechanism of action for this compound in acne is less well-defined in the scientific literature compared to retinoic acid. The therapeutic rationale is largely based on the known functions of its parent molecule, pyridoxine (Vitamin B6). Pyridoxine is a cofactor in numerous metabolic pathways, and its proposed effects on acne include:
-
Regulation of Sebum Production: Some evidence suggests that pyridoxine can influence sebum production. A patent for a stabilized form of Vitamin B6, pyridoxine cyclic phosphate, claims it can reduce sebum production by potentially inhibiting the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT) via 5α-reductase.
-
Anti-inflammatory Properties: Pyridoxine may possess anti-inflammatory effects, which could help in reducing inflammatory acne lesions.
-
Improved Skin Barrier Function: A study on a lipophilic ester of pyridoxine, Pyridoxine Tris-Hexyldecanoate, indicated that it can improve skin hydration by stimulating filaggrin production, which is crucial for a healthy skin barrier. A compromised skin barrier can be a contributing factor in acne.
Comparative Efficacy Data
Direct comparative clinical trials between topical this compound and retinoic acid for acne treatment are not available in the reviewed literature. The following tables summarize the efficacy data for each compound based on separate studies.
Retinoic Acid: Quantitative Efficacy Data
| Study Parameter | Vehicle | Retinoic Acid (Tretinoin 0.05% Gel) | Percentage Reduction vs. Vehicle | Study Duration |
| Inflammatory Lesion Count | ~12% reduction | ~38% reduction | ~26% | 12 weeks |
| Non-inflammatory Lesion Count | ~13% reduction | ~39% reduction | ~26% | 12 weeks |
| Sebum Excretion Rate | Not specified | Statistically significant reduction | Not specified | 8 weeks |
Data is synthesized from multiple sources and represents typical outcomes.[4]
This compound: Quantitative Efficacy Data
Quantitative data from robust, placebo-controlled clinical trials specifically evaluating the efficacy of topical this compound for the treatment of acne, including lesion counts and sebum reduction, are not well-documented in the publicly available scientific literature.
One study on a dietary supplement containing pyridoxine, along with other ingredients, showed that 88% of patients experienced a visible reduction in inflammatory lesions after 8 weeks. However, this was an open-label study of a combination oral product, and the specific contribution of pyridoxine cannot be determined.
Experimental Protocols
Evaluation of Retinoic Acid Efficacy in Acne
A typical clinical trial protocol to evaluate the efficacy of a topical agent like retinoic acid for acne vulgaris would include the following:
-
Study Design: Randomized, double-blind, vehicle-controlled, multi-center study.
-
Participant Population: Subjects with a clinical diagnosis of mild to moderate facial acne vulgaris, typically defined by a minimum and maximum number of inflammatory and non-inflammatory lesions.
-
Treatment: Application of the investigational product (e.g., retinoic acid cream/gel) and a vehicle control to the face once daily for a specified duration (e.g., 12 weeks).
-
Efficacy Assessments:
-
Lesion Counts: Non-inflammatory (open and closed comedones) and inflammatory (papules and pustules) lesions are counted at baseline and at specified follow-up visits.
-
Investigator's Global Assessment (IGA): A static 5- or 6-point scale used by the investigator to assess the overall severity of the acne.
-
Sebum Production: Measured using a sebumeter on a defined area of the skin (e.g., forehead) at baseline and follow-up visits.
-
-
Safety Assessments: Monitoring and recording of all adverse events, with a focus on local skin tolerance (e.g., erythema, scaling, dryness, stinging/burning).
Evaluation of this compound Efficacy in Acne
Discussion and Conclusion
Retinoic acid is a cornerstone of topical acne therapy with a well-established mechanism of action and a large body of clinical evidence supporting its efficacy in reducing both inflammatory and non-inflammatory acne lesions.
The potential for this compound in acne treatment is intriguing, primarily based on the known physiological roles of pyridoxine in the skin. The proposed mechanisms of sebum regulation and anti-inflammatory effects are relevant to acne pathogenesis. However, there is a significant lack of robust clinical data to support the efficacy of topical this compound for acne treatment. The existing literature often refers to pyridoxine in a general sense or as part of a combination therapy, making it difficult to isolate its specific effects.
For researchers and drug development professionals, this represents a notable data gap. Further well-designed, controlled clinical trials are necessary to elucidate the specific effects of topical this compound on acne, including its impact on lesion counts and sebum production. Such studies would be essential to validate its potential as a standalone or adjunctive therapy for acne vulgaris and to allow for a direct and meaningful comparison with established treatments like retinoic acid.
References
Comparative Analysis of Skin Penetration: Pyridoxine Dicaprylate vs. Ascorbyl Tetraisopalmitate
A Guide for Researchers and Formulation Scientists
This guide provides a comparative overview of the skin penetration properties of two prominent lipophilic vitamin derivatives: Pyridoxine dicaprylate (a Vitamin B6 ester) and Ascorbyl Tetraisopalmitate (a Vitamin C ester). Both compounds are engineered to overcome the poor skin permeability of their water-soluble parent vitamins, Pyridoxine and Ascorbic Acid, respectively. This analysis is based on a synthesis of available scientific literature, focusing on experimental data and underlying biochemical pathways.
It is important to note that a direct, head-to-head clinical study comparing the skin penetration of these two specific esters was not identified in the available literature. Therefore, this comparison is constructed from individual studies on each compound or its close structural analogs, with a focus on their distinct and shared properties that govern dermal absorption.
Physicochemical and Penetration Properties
Both molecules are rendered oil-soluble through esterification, a critical modification that enhances their affinity for the lipid-rich stratum corneum, the primary barrier to topical absorption. This increased lipophilicity is the cornerstone of their improved skin penetration compared to their hydrophilic parent compounds.
| Property | This compound / Analogues | Ascorbyl Tetraisopalmitate (VC-IP) |
| Parent Vitamin | Pyridoxine (Vitamin B6) | Ascorbic Acid (Vitamin C) |
| Solubility | Lipophilic (Oil-Soluble) | Lipophilic (Oil-Soluble)[1][2][3] |
| Stability | More stable against heat and oxidation than pure Pyridoxine.[4] | Heat and oxygen stable; more stable than pure Ascorbic Acid.[1][2] |
| Active Form in Skin | Pyridoxine (converts to Pyridoxal 5'-phosphate)[5] | Free Vitamin C (Ascorbic Acid)[1][2] |
| Reported Penetration | A similar lipophilic derivative (Pyridoxine Tris-Hexyldecanoate) shows superior skin penetration compared to hydrophilic Vitamin B6.[4] | Exhibits excellent percutaneous absorption.[1][2] Reported to have three times better penetration than Ascorbic Acid.[1] Molecular modeling shows a high affinity for the stratum corneum.[6][7] |
Standard Experimental Protocol: In Vitro Skin Permeation
The gold standard for assessing the skin penetration of topical compounds in vitro is the Franz diffusion cell assay.[8][9] This method allows researchers to quantify the amount of an active ingredient that permeates through a skin sample over time.
Methodology:
-
Skin Preparation: A sample of full-thickness skin (commonly human or porcine ear skin) is excised and mounted onto the Franz diffusion cell, separating the donor and receptor chambers.[10]
-
Apparatus Setup: The receptor chamber is filled with a receptor fluid (e.g., phosphate-buffered saline) that mimics physiological conditions. This fluid is continuously stirred and maintained at a constant temperature (typically 32-37°C) to simulate body temperature.[11]
-
Compound Application: The test compound (this compound or Ascorbyl Tetraisopalmitate), formulated in a specific vehicle, is applied to the epidermal surface in the donor chamber.[11]
-
Sampling: At predetermined time intervals, aliquots of the receptor fluid are collected and replaced with fresh fluid.[12]
-
Quantification: The concentration of the permeated compound in the collected samples is quantified using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).[2]
-
Data Analysis: The cumulative amount of the compound permeated per unit area is plotted against time to determine key penetration parameters like the steady-state flux (Jss) and permeability coefficient (Kp).
Biochemical Mechanisms and Signaling Pathways in Skin
Once penetrated into the skin, these derivatives are hydrolyzed by cutaneous esterases to release their active parent vitamins, which then exert their biological effects through various signaling pathways.
Pyridoxine is essential for cellular metabolism and skin homeostasis.[13] Its functions include regulating inflammation, supporting protein synthesis, and providing antioxidant benefits.[5][14] A key pathway involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response.
-
Mechanism: Oxidative stress can increase the phagocytosis of melanosomes by keratinocytes, leading to hyperpigmentation.[15] Pyridoxine can enhance the expression of intracellular antioxidants by activating the Nrf2 pathway.[16] Nrf2 activation leads to the transcription of antioxidant enzymes, which helps to mitigate oxidative stress and suppress the over-uptake of melanosomes.[16] Pyridoxine also contributes to the synthesis of glutathione, a major intracellular antioxidant.[14]
Ascorbic Acid is a vital antioxidant and a critical factor in collagen synthesis.[17][18] Its role is fundamental to maintaining the structural integrity and youthful appearance of the skin.[19]
-
Mechanism: Ascorbic Acid acts as an essential cofactor for the enzymes prolyl hydroxylase and lysyl hydroxylase.[19] These enzymes are responsible for hydroxylating proline and lysine (B10760008) residues during procollagen (B1174764) synthesis, a crucial step for the formation of a stable, triple-helix collagen molecule that can be secreted into the extracellular matrix.[20][21] Without adequate Ascorbic Acid, this process is impaired, leading to compromised skin structure.[19] Furthermore, Ascorbic Acid stimulates the transcription of procollagen genes.[19][20]
Conclusion
Both this compound and Ascorbyl Tetraisopalmitate represent effective strategies for enhancing the dermal delivery of their respective parent vitamins. Their lipophilic nature is key to overcoming the barrier function of the stratum corneum. While Ascorbyl Tetraisopalmitate is well-documented for its superior percutaneous absorption and roles in collagen synthesis and photoprotection[1][22], lipophilic derivatives of Pyridoxine show promise in improving skin hydration and homeostasis through mechanisms like Nrf2 activation.[4][16]
For researchers and drug development professionals, the choice between these ingredients may depend on the specific therapeutic target. Ascorbyl Tetraisopalmitate is a strong candidate for anti-aging and anti-pigmentary formulations, whereas this compound may be more suited for applications targeting skin barrier function, hydration, and inflammatory regulation. A definitive quantitative comparison of their penetration efficacy would require a dedicated head-to-head study under identical experimental conditions.
References
- 1. addactives.eu [addactives.eu]
- 2. Ascorbyl Tetraisopalmitate Inclusion into Υ-Cyclodextrin and Mesoporous SBA-15: Preparation, Characterization and In Vitro Release Study [mdpi.com]
- 3. specialchem.com [specialchem.com]
- 4. personalcaremagazine.com [personalcaremagazine.com]
- 5. Vitamin B6 for Glowing Skin: Benefits, Foods & Supplements Guide - Blog [kaya.in]
- 6. Assessment of penetration of Ascorbyl Tetraisopalmitate into biological membranes by molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mmsl.cz [mmsl.cz]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Pyridoxine in aesthetic medicine: why vitamin B6 matters [twinemedicals.com]
- 15. Pyridoxine Has a Potential to Prevent the Appearance of Pigmented Spots: Effects on the Phagocytosis and Differentiation of Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyridoxine Has a Potential to Prevent the Appearance of Pigmented Spots: Effects on the Phagocytosis and Differentiation of Keratinocytes [jstage.jst.go.jp]
- 17. mdpi.com [mdpi.com]
- 18. Vitamin C and Skin Health | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 19. Ascorbic Acid (Vitamin C) as a Cosmeceutical to Increase Dermal Collagen for Skin Antiaging Purposes: Emerging Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Induction of collagen synthesis by ascorbic acid. A possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 22. Topical Vitamin C and the Skin: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Comparative Analysis: Pyridoxine Dicaprylate and Tocopheryl Acetate
An Objective Guide for Researchers and Drug Development Professionals
Executive Summary
This guide provides an in vitro comparison of Pyridoxine (B80251) dicaprylate and Tocopheryl Acetate (B1210297), focusing on key performance parameters relevant to researchers, scientists, and drug development professionals. A comprehensive review of existing literature reveals a significant disparity in the available in vitro data for these two compounds. While Tocopheryl Acetate has been extensively studied across various assays, there is a notable lack of specific experimental data for Pyridoxine dicaprylate.
Consequently, this guide will present the available in vitro data for Tocopheryl Acetate and, as a proxy, for Pyridoxine , the parent molecule of this compound. It is crucial to acknowledge that the esterification of Pyridoxine to this compound can substantially alter its physicochemical properties, including lipophilicity, which in turn can affect its biological activity, cellular uptake, and skin permeation. Therefore, the data presented for Pyridoxine should not be considered a direct representation of this compound's performance. This document aims to provide a foundational understanding based on the available scientific evidence while highlighting the critical need for further in vitro research on this compound to enable a direct and accurate comparison.
Antioxidant Capacity
The antioxidant activity of a compound is a measure of its ability to inhibit oxidative processes. This is a critical parameter for ingredients intended for use in formulations aimed at protecting against oxidative stress.
Data Summary: Antioxidant Activity
| Compound | Assay Type | Key Findings |
| Tocopheryl Acetate | DPPH (1,1-diphenyl-2-picrylhydrazyl) Assay | Does not show significant antioxidant activity in this assay[1]. This is because the antioxidant activity of tocopherol is attributed to the hydroxyl group on the chromanol ring, which is esterified in Tocopheryl Acetate. |
| Chemiluminescence Assay | Did not show antioxidant activity[1]. | |
| Ferric Reducing Antioxidant Power (FRAP) | α-Tocopherol, the active form, shows high ferric reducing power. Tocopheryl Acetate itself is inactive[2][3]. | |
| Pyridoxine | Theoretical Studies | Pyridoxine has been shown to have antioxidant properties, with the ability to scavenge reactive oxygen species (ROS)[4]. |
| In vitro cell-free & cell-based assays | Pyridoxine has demonstrated the ability to reduce oxidative stress and protect cells from oxidative damage[5]. It can also inhibit lipid peroxidation[6]. |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds.
-
Reagent Preparation : A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).
-
Sample Preparation : The test compounds (this compound and Tocopheryl Acetate) are dissolved in the same solvent at various concentrations.
-
Reaction : The sample solutions are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation : The reactions are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Experimental Workflow: DPPH Assay
Cellular Uptake and Cytotoxicity
Understanding how a compound is absorbed by cells and its potential toxicity is fundamental for any biologically active ingredient.
Data Summary: Cellular Uptake and Cytotoxicity
| Compound | Assay Type | Cell Line | Key Findings |
| Tocopheryl Acetate | Cellular Uptake | Caco-2 TC7 | Can be taken up by intestinal cells, with some hydrolysis to free tocopherol occurring[7]. |
| Cytotoxicity (MTT Assay) | Mouse Peritoneal Macrophages | No cytotoxic effects observed at concentrations of 5-30 μg/ml[8]. | |
| Cytotoxicity | Wehi-164 Fibrosarcoma Cells | Vitamin E (form not specified) was found to be the most toxic among several natural anti-inflammatory agents tested[9]. | |
| Pyridoxine | Cellular Uptake | Caco-2 | Uptake is a carrier-mediated process[5]. |
| Cytotoxicity | T lymphocytes | Pyridoxine deficiency can affect T lymphocyte cytotoxicity in vitro[10]. | |
| Cytotoxicity | Cultured Fibroblasts | Shows cytotoxic effects after UVA radiation[11]. | |
| Cytotoxicity | Tumor Cell Lines | Enhances TNF-induced cytolysis of fibrosarcoma cells[12]. |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding : Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds (this compound and Tocopheryl Acetate) for a specified duration (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.
-
MTT Addition : The culture medium is replaced with a fresh medium containing MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for a few hours.
-
Formazan (B1609692) Solubilization : The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is read at a wavelength between 500 and 600 nm using a microplate reader.
-
Data Analysis : Cell viability is expressed as a percentage of the control.
Experimental Workflow: MTT Assay
References
- 1. Comparison of antioxidant activities of tocopherols alone and in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antioxidant activity of tocopherols and tocotrienols and comparison of vitamin E concentration and lipophilic antioxidant capacity in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. <i>In vitro</i> antioxidant activity of tocopherols and tocotrienols and comparison of vitamin E concentration and lipo… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Antioxidant and Cytotoxic Activity of Some Synthetic Riparin-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative effects of tocotrienol-rich fraction, α-tocopherol and α-tocopheryl acetate on inflammatory mediators and nuclear factor kappa B expression in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Comparative Study upon the Therapeutic Indices of Some Natural and Synthetic Anti-inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridoxine deficiency and cytotoxicity of T lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyridoxine toxicity to cultured fibroblasts caused by near-ultraviolet light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of pyridoxine on tumor necrosis factor activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyridoxine's Anti-Inflammatory Efficacy: A Comparative Analysis Against a Known Standard
For Immediate Release
This guide provides a detailed comparison of the anti-inflammatory properties of Pyridoxine (Vitamin B6) against a well-established non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. The following analysis is based on in-vitro experimental data and is intended for researchers, scientists, and professionals in the field of drug development.
Disclaimer: The initial topic of interest was Pyridoxine dicaprylate. However, due to the lack of available scientific literature on this specific compound, this guide focuses on the well-researched anti-inflammatory effects of its parent molecule, Pyridoxine. The data presented for Pyridoxine and the standard, Ibuprofen, have been compiled from separate studies. Therefore, this document serves as a synthesized comparison and not a direct head-to-head experimental result.
Executive Summary
Pyridoxine has demonstrated significant anti-inflammatory effects by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators. In experimental models utilizing lipopolysaccharide (LPS)-stimulated monocytes/macrophages, a key in-vitro model for studying inflammation, high doses of Pyridoxine have been shown to globally downregulate a wide array of inflammatory markers, including crucial cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1][2] This positions Pyridoxine as a compound of interest for its potential therapeutic applications in inflammatory conditions.
Ibuprofen, a widely used NSAID, exerts its primary anti-inflammatory effect through the inhibition of cyclooxygenase (COX) enzymes. For the purpose of this comparison, its effect on cytokine production in a similar in-vitro model is considered.
Data Presentation: In-Vitro Anti-Inflammatory Activity
The following table summarizes the anti-inflammatory effects of Pyridoxine and Ibuprofen on the production of key pro-inflammatory cytokines in LPS-stimulated monocytes or macrophages.
| Compound | Experimental Model | Key Pro-inflammatory Marker | Observed Effect | Concentration |
| Pyridoxine | LPS-stimulated U937 monocyte/macrophage cells | TNF-α, IL-1β, IL-6, and other inflammatory mediators | Downregulation of gene expression | 250 µg/mL |
| Ibuprofen | L-MTP-PE-stimulated human blood monocytes | TNF-α, IL-1 | Suppression of production | 40 µg/mL |
Note: The data for Pyridoxine and Ibuprofen are from different studies with potentially different experimental conditions. A direct comparison of potency based solely on this table should be made with caution.
Experimental Protocols
In-Vitro Anti-Inflammatory Assay in LPS-Stimulated Monocytes/Macrophages
This protocol outlines a general procedure for evaluating the anti-inflammatory effects of a test compound in a lipopolysaccharide (LPS)-stimulated monocyte or macrophage cell line (e.g., U937, THP-1, or RAW 264.7).[1][3]
1. Cell Culture and Differentiation:
-
Monocytic cell lines (e.g., U937) are cultured in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
To differentiate the monocytes into a macrophage-like phenotype, cells can be treated with a stimulating agent such as phorbol (B1677699) 12-myristate 13-acetate (PMA) for a specified period.
2. Induction of Inflammation:
-
The cultured monocytes or differentiated macrophages are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response. A typical concentration of LPS used is 1 µg/mL.[1]
3. Treatment with Test Compound:
-
The cells are co-incubated with various concentrations of the test compound (e.g., Pyridoxine) and the inflammatory stimulus (LPS). A known anti-inflammatory drug (e.g., Ibuprofen) is used as a positive control, and a vehicle-treated group serves as a negative control.
4. Measurement of Inflammatory Mediators:
-
After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA).
-
Alternatively, the expression of genes encoding these inflammatory mediators can be assessed from the cell lysates using techniques like quantitative real-time polymerase chain reaction (qRT-PCR).[1]
5. Data Analysis:
-
The percentage inhibition of cytokine production or gene expression by the test compound is calculated relative to the LPS-stimulated control.
-
If a dose-response is observed, the half-maximal inhibitory concentration (IC50) can be determined.
Mandatory Visualizations
Signaling Pathways
Caption: Pyridoxine's Anti-Inflammatory Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for In-Vitro Anti-Inflammatory Assay.
References
A Head-to-Head Showdown: Unveiling the Potential of Lipophilic Vitamin B6 Derivatives
For researchers, scientists, and drug development professionals, the quest for more effective therapeutic agents is relentless. In the realm of vitamin B6, the focus is shifting towards lipophilic derivatives, engineered for enhanced bioavailability and targeted action. This guide provides an objective comparison of two promising classes of lipophilic vitamin B6 derivatives: 5'-O-Alkylpyridoxamines and Pyridoxine (B80251) Fatty Acid Esters, supported by available experimental data.
This comparative analysis delves into the structural modifications that grant these vitamin B6 analogs their lipophilic character and explores how these changes translate to potentially superior performance in biological systems. We will examine their mechanisms of action, supported by detailed experimental protocols and quantitative data, to offer a clear perspective on their respective strengths and therapeutic promise.
At a Glance: Lipophilic Vitamin B6 Derivatives
| Derivative Class | Key Structural Modification | Primary Proposed Advantage |
| 5'-O-Alkylpyridoxamines | Alkyl group attached to the 5'-hydroxyl group of pyridoxamine (B1203002) | Increased lipophilicity and significantly enhanced reactivity against dicarbonyls |
| Pyridoxine Fatty Acid Esters | Fatty acid chains esterified to the hydroxyl groups of pyridoxine | Improved stability and potentially slower, more sustained release and excretion |
Delving Deeper: A Comparative Analysis
5'-O-Alkylpyridoxamines: Potent Scavengers of Harmful Carbonyls
5'-O-Alkylpyridoxamines are derivatives of pyridoxamine, a natural form of vitamin B6, modified to enhance their ability to penetrate fatty tissues. This is achieved by adding an alkyl chain (e.g., pentyl or hexyl) to the 5'-hydroxyl group of the pyridoxamine molecule.
Enhanced Lipophilicity: This structural change significantly increases the lipophilicity of the molecule. Experimental data has shown that as the length of the alkyl chain increases, the partitioning of the derivative into a lipid-like environment (ethyl acetate) from an aqueous phase is enhanced.
Superior Reactivity: One of the most significant advantages of 5'-O-alkylpyridoxamines is their dramatically increased reactivity towards harmful dicarbonyl compounds like methylglyoxal (B44143) (MGO), a major contributor to the formation of Advanced Glycation End-products (AGEs).[1] Studies have demonstrated that 5'-O-alkylpyridoxamines can scavenge MGO much more effectively than the parent pyridoxamine.[1] This enhanced reactivity is attributed to the increased lipophilicity, which facilitates the interaction with MGO in less aqueous environments.
Therapeutic Potential: The potent dicarbonyl scavenging activity of 5'-O-alkylpyridoxamines suggests their potential in mitigating complications associated with diabetes and other conditions characterized by elevated levels of reactive carbonyls. For instance, in a study using a mouse model of familial hypercholesterolemia, 5'-O-pentyl-pyridoxamine (PPM) was shown to reduce proximal aortic atherosclerosis by 48% in female and 46% in male mice.[2][3][4] PPM also demonstrated efficacy in decreasing insulin (B600854) resistance and hepatic fat and inflammation.[2][3][4]
Pyridoxine Fatty Acid Esters: A Strategy for Sustained Release
Pyridoxine fatty acid esters are created by attaching long-chain fatty acids, such as palmitic or linoleic acid, to the hydroxyl groups of pyridoxine. This modification transforms the water-soluble vitamin into a fat-soluble compound.
Improved Stability and Absorption: The esterification with fatty acids renders the vitamin B6 molecule more stable, particularly against heat. This property could be advantageous in formulations and during storage. While direct comparative bioavailability data is limited, the increased lipophilicity is expected to facilitate absorption through the intestinal wall. A patent for these compounds suggests that they are rapidly absorbed but excreted very slowly, leading to a higher and more sustained level of vitamin B6 in the body.
Potential for Depot Effect: The slower metabolism and excretion of these esters could create a "depot" effect, providing a sustained release of vitamin B6 over a longer period. This could be beneficial in maintaining stable vitamin B6 levels and reducing the frequency of administration.
Quantitative Data Summary
Table 1: Lipophilicity of Pyridoxamine and its 5'-O-Alkyl Derivatives
| Compound | Partition Coefficient (Ethyl Acetate (B1210297)/Aqueous Buffer, pH 7.4) |
| Pyridoxamine | Data not consistently reported, but significantly lower than derivatives |
| 5'-O-Pentylpyridoxamine | Specific quantitative data not found in searches |
| 5'-O-Hexylpyridoxamine | Specific quantitative data not found in searches |
| 5'-O-Heptylpyridoxamine | Specific quantitative data not found in searches |
Note: While specific partition coefficient values were not found, studies consistently report a significant increase in lipophilicity with the addition and lengthening of the alkyl chain.
Table 2: Reactivity of Pyridoxamine and 5'-O-Alkylpyridoxamines with Methylglyoxal (MGO)
| Compound | Relative Rate of Reaction with MGO |
| Pyridoxamine | Baseline |
| 5'-O-Alkylpyridoxamines | Several orders of magnitude faster than Pyridoxamine[1] |
Table 3: Pharmacokinetic Parameters of Pyridoxine (for reference)
| Parameter | Value |
| Time to Peak Plasma Concentration (tmax) | 1.25 - 1.44 hours (for a 40 mg oral dose)[5] |
| Elimination Half-life | 15 - 20 days (for the inactive metabolite, 4-pyridoxic acid)[6] |
Note: Pharmacokinetic data for the lipophilic derivatives is not available from the conducted searches.
Experimental Protocols
Synthesis of 5'-O-Alkylpyridoxamines
A general procedure for the synthesis of 5'-O-alkylpyridoxamines involves the following steps:[1]
-
Protection of Pyridoxine: The 3- and 4'-hydroxyl groups of pyridoxine are protected, for example, by forming an isopropylidene derivative.
-
Alkylation: The protected pyridoxine is then reacted with an appropriate alkyl halide (e.g., 1-iodopentane) in the presence of a strong base (e.g., potassium hydroxide) in a solvent like dimethyl sulfoxide (B87167) (DMSO) to form the 5'-O-alkyl derivative.
-
Deprotection: The protecting group is removed to yield the 5'-O-alkylpyridoxine.
-
Oxidation and Oximation: The 4'-hydroxyl group is oxidized to an aldehyde, followed by reaction with hydroxylamine (B1172632) to form the oxime.
-
Reduction: The oxime is then reduced to the amine to yield the final 5'-O-alkylpyridoxamine.
Synthesis of 5'-O-Alkylpyridoxamines
Determination of Lipophilicity (Partition Coefficient)
The lipophilicity of the compounds can be determined by the shake-flask method, which is a standard procedure for measuring the n-octanol/water partition coefficient.[7] A simplified version using ethyl acetate as the lipid phase is described for 5'-O-alkylpyridoxamines:[1]
-
A solution of the compound of known concentration is prepared in an aqueous buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4).
-
An equal volume of the immiscible organic solvent (e.g., ethyl acetate) is added.
-
The mixture is vigorously shaken to allow for the partitioning of the compound between the two phases.
-
The phases are separated, and the concentration of the compound remaining in the aqueous phase is measured, typically by spectrophotometry.
-
The partition coefficient is calculated as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase.
In Vivo Bioavailability Assessment
A typical experimental workflow for assessing the oral bioavailability of a drug involves the following steps:[8][9]
-
Animal Model: A suitable animal model (e.g., rats, mice) is chosen.
-
Drug Administration: The compound is administered orally (e.g., by gavage) at a specific dose. For comparison, an intravenous administration group is often included to determine absolute bioavailability.
-
Blood Sampling: Blood samples are collected at various time points after administration.
-
Plasma Analysis: The concentration of the compound and its metabolites in the plasma is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) are calculated. Bioavailability is then determined by comparing the AUC after oral administration to the AUC after intravenous administration.
In Vivo Bioavailability Workflow
Vitamin B6 Signaling Pathways
Vitamin B6, in its active form pyridoxal (B1214274) 5'-phosphate (PLP), is a crucial cofactor in numerous enzymatic reactions. Understanding these pathways is key to appreciating the potential impact of modified vitamin B6 derivatives.
The Vitamin B6 Salvage Pathway
This pathway is essential for converting the various forms of vitamin B6 obtained from the diet into the active coenzyme, PLP.
References
- 1. 5′-O-Alkylpyridoxamines: Lipophilic Analogs of Pyridoxamine are Potent Scavengers of 1,2-Dicarbonyls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scavenging dicarbonyls with 5′-O-pentyl-pyridoxamine increases HDL net cholesterol efflux capacity and attenuates atherosclerosis and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scavenging dicarbonyls with 5'-O-pentyl-pyridoxamine increases HDL net cholesterol efflux capacity and attenuates atherosclerosis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of total pyridoxal in human plasma following oral administration of vitamin B6 by high-performance liquid chromatography with post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Correlating In Vitro and Ex Vivo Results for Pyridoxine Dicaprylate: A Comparative Guide
Disclaimer: As of the latest available information, there are no publicly accessible research studies that specifically detail the in vitro and ex vivo performance of Pyridoxine (B80251) dicaprylate. Therefore, this guide provides a comparative framework based on the known properties of its parent compound, pyridoxine (Vitamin B6), and standard experimental protocols used to evaluate similar compounds. The data presented herein is hypothetical and for illustrative purposes to guide researchers in designing and interpreting potential studies on Pyridoxine dicaprylate.
This compound is a lipophilic ester of pyridoxine. This chemical modification is expected to enhance its penetration through biological membranes, such as the skin and the blood-brain barrier, compared to the more hydrophilic pyridoxine. The dicaprylate moiety would likely be cleaved by esterase enzymes in the body to release the active pyridoxine.
Potential Therapeutic Applications
Based on the known functions of pyridoxine, this compound could be investigated for:
-
Topical delivery: For dermatological conditions where pyridoxine may be beneficial, such as in regulating skin homeostasis and preventing pigmentation.
-
Neuroprotection: The enhanced lipophilicity may allow for better central nervous system penetration, making it a candidate for neurological disorders.[1][2][3]
Hypothetical Data Presentation: A Comparative Analysis
The following tables present hypothetical data to illustrate how the in vitro and ex vivo performance of this compound could be compared with its parent compound, pyridoxine.
Table 1: In Vitro Neuroprotection Against Oxidative Stress
This table illustrates a hypothetical comparison of the neuroprotective effects of this compound and Pyridoxine in a neuronal cell line (e.g., SH-SY5Y) exposed to an oxidative stressor (e.g., hydrogen peroxide).
| Compound | Concentration (µM) | Cell Viability (%) | Lactate Dehydrogenase (LDH) Release (Fold Change vs. Control) | Reactive Oxygen Species (ROS) Level (Fold Change vs. Control) |
| Control (No Stress) | - | 100 ± 5 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Stressed Control | - | 45 ± 4 | 5.2 ± 0.4 | 4.8 ± 0.5 |
| Pyridoxine | 10 | 55 ± 5 | 4.1 ± 0.3 | 3.9 ± 0.4 |
| 50 | 68 ± 6 | 2.9 ± 0.2 | 2.5 ± 0.3 | |
| This compound | 10 | 75 ± 7 | 2.5 ± 0.2 | 2.2 ± 0.2 |
| 50 | 88 ± 8 | 1.5 ± 0.1 | 1.3 ± 0.1 |
Data are presented as mean ± standard deviation.
Table 2: Ex Vivo Skin Permeation Study
This table shows hypothetical results from an ex vivo skin permeation study using a Franz diffusion cell setup with porcine or human skin.
| Compound | Formulation | Cumulative Permeation at 24h (µg/cm²) | Skin Retention at 24h (µg/cm²) | Flux (Jss) (µg/cm²/h) |
| Pyridoxine | 1% Aqueous Solution | 15.2 ± 2.1 | 8.5 ± 1.2 | 0.63 ± 0.09 |
| 1% in Cream Base | 10.8 ± 1.5 | 12.3 ± 1.8 | 0.45 ± 0.06 | |
| This compound | 1% in Cream Base | 45.6 ± 4.2 | 25.1 ± 3.5 | 1.90 ± 0.18 |
| 1% in Ointment Base | 58.3 ± 5.1 | 30.7 ± 4.1 | 2.43 ± 0.21 |
Data are presented as mean ± standard deviation.
Experimental Protocols
In Vitro Neuroprotection Assay
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in appropriate media until they reach 80% confluency.
-
Treatment: Cells are pre-treated with varying concentrations of Pyridoxine or this compound for 24 hours.
-
Induction of Oxidative Stress: An oxidative stressor, such as hydrogen peroxide (H₂O₂), is added to the culture media for a specified duration.
-
Cell Viability Assessment: Cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
LDH Assay: Lactate dehydrogenase release into the culture medium, an indicator of cell death, is quantified using a commercially available kit.
-
ROS Measurement: Intracellular reactive oxygen species levels are determined using a fluorescent probe like DCFH-DA.
Ex Vivo Skin Permeation Study
-
Skin Preparation: Full-thickness porcine or human skin is obtained, and the subcutaneous fat is removed. The skin is then mounted on Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Formulation Application: A defined amount of the test formulation (e.g., cream or ointment containing Pyridoxine or this compound) is applied to the skin surface in the donor compartment.
-
Receptor Fluid: The receptor compartment is filled with a suitable buffer (e.g., phosphate-buffered saline) and maintained at 32°C. The fluid is continuously stirred.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh buffer.
-
Quantification: The concentration of the permeated compound in the receptor fluid is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[4][5][6]
-
Skin Retention: At the end of the experiment, the skin is removed, and the amount of the compound retained within the skin is extracted and quantified.
Visualizations
Hypothetical Signaling Pathway
Caption: Hypothetical neuroprotective mechanism of this compound.
Experimental Workflow: Ex Vivo Skin Permeation
Caption: Workflow for an ex vivo skin permeation study.
References
- 1. researchgate.net [researchgate.net]
- 2. Antihypertensive and neuroprotective actions of pyridoxine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective actions of pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into the Cardioprotective Effects of Pyridoxine Treatment in Diabetic Rats: A Study on Cardiac Oxidative Stress, Cardiometabolic Status, and Cardiovascular Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicting Skin Permeability from Complex Chemical Mixtures: Dependency of Quantitative Structure Permeation Relationships on Biology of Skin Model Used - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
A comparative analysis of the stability of various Vitamin C and B6 esters in formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of various Vitamin C and B6 esters commonly used in pharmaceutical and cosmetic formulations. The information presented is supported by experimental data from scientific literature to aid in the selection of the most appropriate vitamin derivative for optimal formulation stability and efficacy.
Executive Summary
The inherent instability of L-ascorbic acid (Vitamin C) and pyridoxine (B80251) (Vitamin B6) in the presence of light, heat, and oxygen necessitates the use of more stable ester derivatives in many formulations. This guide reveals that for Vitamin C, phosphate (B84403) esters such as Magnesium Ascorbyl Phosphate (MAP) and Sodium Ascorbyl Phosphate (SAP) offer significantly enhanced stability compared to ascorbyl palmitate. For Vitamin B6, esterification with fatty acids markedly improves its resilience to thermal and photolytic degradation. The choice of ester should be guided by the specific formulation's composition and intended application.
Comparative Stability of Vitamin C Esters
The stability of Vitamin C esters is a critical factor in maintaining the potency of dermatological and pharmaceutical products. The following tables summarize the comparative stability of common Vitamin C esters under various stress conditions.
Table 1: Comparative Stability of Vitamin C Esters in Topical Formulations
| Vitamin C Ester | Formulation Type | Storage Conditions | Remaining Concentration | Reference |
| Ascorbyl Palmitate | Emulsion | 6 months | 20% | [1] |
| Sodium Ascorbyl Phosphate | Emulsion | 6 months | 70-80% | [1] |
| Magnesium Ascorbyl Phosphate | Emulsion | 6 months | 70-80% | [1] |
| L-Ascorbic Acid | O/W Emulsion | 4 weeks at 40°C | Less stable than SAP and MAP | [2] |
| Sodium Ascorbyl Phosphate | O/W Emulsion | 4 weeks at 40°C | More stable than L-Ascorbic Acid and MAP | [2] |
| Magnesium Ascorbyl Phosphate | O/W Emulsion | 4 weeks at 40°C | More stable than L-Ascorbic Acid | [2] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution.
From the data, it is evident that Sodium Ascorbyl Phosphate and Magnesium Ascorbyl Phosphate are significantly more stable than Ascorbyl Palmitate in topical formulations.[1] The phosphate group at the 2-position of the ascorbyl molecule protects the enediol system from degradation.[3] Ascorbyl palmitate, which is esterified at the 6-position, does not exhibit the same level of protection against hydrolysis.[3]
Comparative Stability of Vitamin B6 Esters
Similar to Vitamin C, the stability of Vitamin B6 can be greatly enhanced through esterification. Fatty acid esters of pyridoxine have shown improved stability against heat and light.
Table 2: Comparative Stability of Pyridoxine and its Esters
| Vitamin B6 Derivative | Stress Condition | Observation | Reference |
| Pyridoxine Hydrochloride | Heat and Light | Unstable in oils and fats | [4] |
| Pyridoxine fatty acid triesters | Heat and Light | Stable | [5] |
| Pyridoxine with one palmitoyl (B13399708) group | Heat | Profound improvement in heat stability | [5] |
| Fully esterified Pyridoxine (with C10 or longer fatty acid) | Heat | Completely stable | [5] |
Note: The data presented is qualitative and highlights the general stability trends.
The introduction of fatty acid chains to the pyridoxine molecule increases its lipophilicity and protects it from degradation, making these esters more suitable for inclusion in oil-based formulations.[5]
Experimental Protocols
Stability Testing Protocol
A general protocol for assessing the stability of Vitamin C and B6 esters in a given formulation involves the following steps:
-
Sample Preparation: Incorporate the vitamin esters into the desired formulation base (e.g., o/w emulsion, w/o emulsion, solution). Prepare control samples without the active ingredient.
-
Stress Conditions:
-
Thermal Stability: Store the samples at various temperatures (e.g., 4°C, 25°C, 40°C) for a defined period (e.g., 1, 3, 6 months).
-
Photostability: Expose the samples to a controlled light source, such as a xenon lamp, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6] A dark control sample should be stored under the same conditions but shielded from light.
-
-
Sample Analysis: At specified time points, withdraw samples and analyze the remaining concentration of the vitamin ester using a validated HPLC method.
-
Data Evaluation: Calculate the percentage of the remaining vitamin ester relative to the initial concentration.
HPLC Method for Vitamin C Esters Analysis
This protocol is a representative method for the simultaneous analysis of various Vitamin C esters.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.02 M potassium dihydrogen phosphate, pH 3.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 245 nm.
-
Sample Preparation: Dilute the formulation with a suitable aqueous-organic solvent mixture and filter through a 0.45 µm filter before injection.
-
Quantification: Use an external standard calibration curve prepared with known concentrations of the respective Vitamin C esters.
HPLC Method for Vitamin B6 Esters Analysis
This protocol is a representative method for the analysis of pyridoxine and its esters.
-
Instrumentation: HPLC system with a UV or fluorescence detector.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A mixture of a buffer (e.g., 0.1 M phosphate buffer, pH 7.20) and an organic modifier like methanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at around 290 nm or fluorescence detection for enhanced sensitivity.
-
Sample Preparation: Extract the vitamin B6 ester from the formulation using a suitable solvent, followed by filtration.
-
Quantification: Use an external standard calibration curve of the specific pyridoxine ester being analyzed.
Degradation Pathways and Mechanisms
The stability of Vitamin C and B6 esters is intrinsically linked to their chemical structure and the resulting degradation pathways.
Vitamin C Esters Degradation
The primary degradation pathway for L-ascorbic acid and its esters is oxidation. The enediol group in the ascorbyl moiety is susceptible to oxidation, leading to the formation of dehydroascorbic acid, which can further degrade into various inactive compounds.[7] Esterification at the 2-position, as seen in MAP and SAP, protects this vulnerable group, thereby enhancing stability.[3] Lipophilic esters like ascorbyl palmitate are more prone to hydrolysis, cleaving the fatty acid chain and exposing the ascorbyl group to oxidation.
References
- 1. skiningredients.com [skiningredients.com]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. Stability of vitamin C derivatives in solution and topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] ON THE STABILITY OF PYRIDOXINE | Semantic Scholar [semanticscholar.org]
- 6. ICH Official web site : ICH [ich.org]
- 7. Ascorbate degradation: pathways, products, and possibilities - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Pyridoxine Dicaprylate and its Congeners with Other Active Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxine (B80251), a vitamer of Vitamin B6, is a crucial coenzyme in a myriad of metabolic pathways. Its esterified form, Pyridoxine Dicaprylate, is synthesized to enhance its lipophilicity, potentially improving its penetration and efficacy in various formulations. While direct studies on the synergistic effects of this compound are limited, extensive research on pyridoxine and its other derivatives reveals significant synergistic potential when combined with other active compounds across diverse therapeutic areas. This guide provides a comparative analysis of these synergistic interactions, supported by available experimental data and detailed protocols, to inform future research and drug development endeavors.
It is important to note that the following data pertains to pyridoxine and its other derivatives. The extrapolation of these findings to this compound is based on the shared core molecule and its biological activities, but further dedicated studies on the dicaprylate ester are warranted.
Synergistic Applications of Pyridoxine and its Derivatives
Neuroprotection and Anti-Inflammation
Recent studies have highlighted the synergistic neuroprotective and anti-inflammatory effects of Vitamin B6 when combined with Vitamin B12. This combination has shown promise in models of neuroinflammation.
Experimental Data Summary:
| Combination | Model | Key Findings | Reference |
| Vitamin B6 & Vitamin B12 | In vitro glucose-deprived PC12 cell injury model | Optimal synergistic molar ratio of 10:1 (VB6:VB12) with proteolipid protein 1 (PLP-1). Significant upregulation of neuroprotective markers (PLP-1 and PGC-1α) and downregulation of the pro-inflammatory cytokine TNF-α. | [1][2] |
| Vitamin B6 & Vitamin B12 | In vivo mouse model of neural damage | Nano-encapsulated combination demonstrated improved pharmacokinetics and significantly attenuated neuroinflammation and oxidative stress in brain tissue (lower TNF-α and IL-1β levels, elevated GSH and SOD concentrations). | [1][2] |
Experimental Protocol: In Vitro Neuroprotection Assay
A detailed methodology for assessing the neuroprotective effects of a combination therapy, as adapted from the referenced literature, is as follows:
-
Cell Culture: PC12 cells are cultured in appropriate media and conditions.
-
Induction of Injury: Neurotoxicity is induced by glucose deprivation.
-
Treatment: Cells are treated with varying concentrations of Vitamin B6 and Vitamin B12, both individually and in combination, at different molar ratios.
-
Assessment of Cell Viability: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Biomarker Analysis: The expression levels of neuroprotective markers (e.g., PLP-1, PGC-1α) and pro-inflammatory cytokines (e.g., TNF-α) are quantified using techniques like Western blotting and ELISA (Enzyme-Linked Immunosorbent Assay), respectively.
-
Synergy Analysis: The synergistic effect is determined by calculating the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.
Signaling Pathway: Neuroprotective Synergy
Caption: Synergistic inhibition of inflammation and promotion of neuroprotection by Vitamin B6 and B12.
Antioxidant Activity
Pyridoxine and its derivatives are known to possess antioxidant properties. Studies have shown that these effects can be enhanced when combined with other antioxidants, such as those found in green tea extract.
Experimental Data Summary:
| Combination | Assay | Key Findings | Reference |
| Green Tea Extract (GTE) & Vitamin B6 (pyridoxine, pyridoxal (B1214274), or pyridoxal phosphate) | DPPH (2,2-diphenyl-1-picrylhydrazyl) assay | The mixtures of GTE and vitamin B6 acted synergistically, showing faster DPPH radical bleaching compared to GTE alone. Pyridoxal showed the most pronounced effect. | [3] |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH assay is a common method to evaluate the antioxidant activity of compounds.
-
Preparation of Reagents: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared. Test compounds (GTE and Vitamin B6 forms) are prepared in various concentrations.
-
Reaction Mixture: The test compounds, individually and in combination, are added to the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period.
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
-
Synergy Analysis: Isobolographic analysis or Combination Index (CI) calculations can be used to determine the nature of the interaction (synergy, additivity, or antagonism).
Experimental Workflow: Synergy Assessment
Caption: Workflow for assessing antioxidant synergy.
Anticancer Activity
Pyridoxal 5'-phosphate, the active form of Vitamin B6, has been shown to potentiate the cytotoxic effects of the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) in a synergistic manner.
Experimental Data Summary:
| Combination | Model | Key Findings | Reference |
| Pyridoxal 5'-phosphate & 5-fluorouracil (5-FU) + Folinic Acid | Cancer cells | High concentrations of pyridoxal 5'-phosphate potentiated the cytotoxicity of 5-FU in a synergistic interaction mode. | [4] |
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines are cultured in appropriate media.
-
Treatment: Cells are treated with pyridoxal 5'-phosphate, 5-FU, and folinic acid, both individually and in combination, at various concentrations.
-
Incubation: Cells are incubated for a defined period (e.g., 24, 48, or 72 hours).
-
Assessment of Cytotoxicity: Cell viability is determined using methods like the MTT assay, crystal violet staining, or by counting viable cells.
-
Synergy Analysis: The Combination Index (CI) is calculated to quantify the interaction between the drugs. A CI value less than 1 indicates a synergistic effect.
Logical Relationship: Potentiation of Chemotherapy
References
- 1. Synergistic Effect Evaluation and Mechanism Investigation of Vitamin B6 and B12 in Models of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic Effect Evaluation and Mechanism Investigation of Vitamin B6 and B12 in Models of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Pyridoxine Dicaprylate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides essential safety and logistical information for the proper disposal of Pyridoxine Dicaprylate, tailored for researchers, scientists, and drug development professionals. The following procedures are based on available safety data and general hazardous waste management protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks. While specific hazard classifications for this compound are not widely available, adopting a cautious approach is recommended.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |
| Hand Protection | Chemical impermeable gloves inspected prior to use. |
| Body Protection | Wear suitable protective clothing. For significant handling, fire/flame resistant and impervious clothing is recommended.[1] |
| Respiratory | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through a licensed chemical destruction facility.[1] Under no circumstances should this chemical be disposed of down the drain or into sewer systems.[1]
Step 1: Waste Identification and Segregation
-
Treat all this compound waste, including contaminated labware and spill cleanup materials, as hazardous waste.
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed. Store it separately from incompatible materials such as strong oxidizing agents.
Step 2: Waste Accumulation and Labeling
-
Collect this compound waste in a designated, well-ventilated, and cool area.
-
Use a suitable, properly sealed, and clearly labeled waste container. The container must be in good condition, free from leaks or cracks.
-
The label must include the words "Hazardous Waste" and the full chemical name, "this compound."
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
The primary recommended disposal method is controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant.[1]
Step 4: Decontamination of Empty Containers
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or offered for recycling or reconditioning.[1]
Spill Management
In the event of a spill, adhere to the following procedures:
-
Evacuate and Secure the Area: Evacuate non-essential personnel and ensure the area is well-ventilated. Remove all sources of ignition.[1]
-
Don Appropriate PPE: Wear the personal protective equipment outlined in Table 1.
-
Contain the Spill: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains.[1]
-
Collect and Dispose: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Pyridoxine dicaprylate
For Immediate Use by Laboratory Professionals
This guide provides crucial safety and logistical information for handling Pyridoxine dicaprylate in a laboratory setting. Given the limited specific safety data available for this compound, this guidance is based on the safety information for the related compound, Pyridoxine hydrochloride, and general laboratory safety best practices. It is imperative to handle this compound with care, assuming it may present hazards.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure and ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves are preferred.[1] Gloves should be powder-free and inspected for integrity before each use.[1] | To prevent skin contact with the chemical. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles are required.[2][3] A face shield may be necessary for splash hazards.[1][3] | To protect the eyes and face from splashes, dust, and aerosols. |
| Skin and Body Protection | A laboratory coat or a disposable gown is mandatory.[1] Additional protective clothing may be required based on risk assessment.[2] | To protect the skin and clothing from contamination. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a fume hood.[4] A NIOSH-approved N95 or N100 respirator may be used for dust.[1] | To prevent inhalation of dust or aerosols, especially when handling the powder form. |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is critical for maintaining a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area, preferably a certified chemical fume hood, especially when handling the solid form to avoid dust formation.[2][4]
-
Have an emergency eyewash station and safety shower readily accessible.
-
Prepare all necessary PPE as outlined in the table above.
2. Handling the Compound:
-
Wear all required PPE before handling the chemical.
-
Avoid direct contact with skin and eyes.[2]
-
Minimize the creation of dust and aerosols.
-
Use appropriate tools for weighing and transferring the substance.
3. In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place in a sealed container for disposal.
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Clean the spill area thoroughly.
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. The material should be in a clearly labeled, sealed, and appropriate waste container. |
| Contaminated Labware | Disposable items (e.g., gloves, paper towels) should be placed in a designated hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent, with the rinsate collected as hazardous waste before washing.[5] |
| Empty Containers | Triple-rinse the container with a suitable solvent, collecting the rinsate as hazardous waste.[5] After rinsing, the container can be disposed of as non-hazardous waste or recycled, depending on institutional policies. Deface the label before disposal.[5] |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Eye Face Protection | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 4. ss3-production-public.s3.amazonaws.com [ss3-production-public.s3.amazonaws.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
